molecular formula C13H20N2O B11810464 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine

5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine

Katalognummer: B11810464
Molekulargewicht: 220.31 g/mol
InChI-Schlüssel: CRBBZPCPGOPPJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine is a useful research compound. Its molecular formula is C13H20N2O and its molecular weight is 220.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C13H20N2O

Molekulargewicht

220.31 g/mol

IUPAC-Name

5-(1-ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine

InChI

InChI=1S/C13H20N2O/c1-4-15-7-5-6-12(15)11-8-10(2)13(16-3)14-9-11/h8-9,12H,4-7H2,1-3H3

InChI-Schlüssel

CRBBZPCPGOPPJN-UHFFFAOYSA-N

Kanonische SMILES

CCN1CCCC1C2=CN=C(C(=C2)C)OC

Herkunft des Produkts

United States
Foundational & Exploratory

A Comprehensive Guide to the Physicochemical Characterization of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: April 2026

Abstract The journey of a novel chemical entity from laboratory bench to clinical application is fundamentally governed by its intrinsic physicochemical properties. These characteristics—solubility, lipophilicity, and ionization state—dictate the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate. This guide presents a detailed framework for the comprehensive physicochemical characterization of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine, a substituted pyridine derivative with structural motifs of interest in medicinal chemistry. As a Senior Application Scientist, this document moves beyond mere data presentation to provide the strategic rationale and detailed, field-proven protocols for determining the critical parameters of pKa, LogP, and aqueous solubility. The methodologies described herein are designed to generate robust, reliable data, forming the essential foundation for informed decision-making in lead optimization and preclinical development.

Introduction: The Imperative of Early-Stage Characterization

In the landscape of modern drug discovery, the "fail fast, fail cheap" paradigm underscores the necessity of identifying compounds with desirable pharmacokinetic profiles at the earliest possible stage. The physicochemical properties of a molecule are the primary determinants of its "drug-likeness" and ultimate in vivo behavior.[1] The subject of this guide, 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine, incorporates a pyridine ring, a common scaffold in numerous approved drugs, and a substituted pyrrolidine moiety, which can influence potency, selectivity, and metabolic stability.[2]

A thorough understanding of this molecule's ionization constant (pKa), lipophilicity (LogP), and solubility is therefore not merely an academic exercise but a critical prerequisite for its advancement. This guide provides the experimental blueprint for this essential characterization.

Chemical Identity and Structure

Establishing the fundamental identity of a molecule is the first step in its characterization. The structure combines a basic pyridine nitrogen and a more basic tertiary amine within the ethylpyrrolidine group, features that will dominate its physicochemical landscape.

Caption: Chemical structure of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine.

Table 1: Chemical Identifiers

Identifier Value Source
IUPAC Name 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine ---
Molecular Formula C₁₃H₂₀N₂O Calculated
Molecular Weight 220.31 g/mol Calculated

| CAS Number | Not Assigned | --- |

Protocols for Physicochemical Characterization

The following sections detail the standard operating procedures for determining the key physicochemical properties. These protocols are presented as self-validating systems to ensure data integrity.

Ionization Constant (pKa)

Scientific Rationale: The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral. This is arguably the most critical physicochemical parameter, as the ionization state affects solubility, permeability, metabolic stability, and target binding. The target molecule has two basic centers: the pyridine nitrogen (expected pKa ~4-6) and the tertiary amine of the pyrrolidine ring (expected pKa ~9-11). Determining these values is essential for predicting its charge state at physiological pH (7.4).

Methodology: Potentiometric Titration Potentiometric titration is a robust and widely used method for pKa determination.[3] It involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added incrementally.[4] The pKa is identified as the pH at the half-equivalence point on the resulting titration curve.[4][5]

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Calibrate pH meter (pH 4, 7, 10 buffers) prep2 Prepare ~1 mM solution of compound in water prep1->prep2 prep3 Add KCl to maintain constant ionic strength (0.15 M) prep2->prep3 titrate1 Acidify sample to ~pH 2 with 0.1 M HCl prep3->titrate1 titrate2 Titrate with 0.1 M NaOH in small increments titrate1->titrate2 titrate3 Record pH and titrant volume after each addition titrate2->titrate3 analysis1 Plot pH vs. Volume of NaOH titrate3->analysis1 analysis2 Calculate 1st derivative (dpH/dV) to find equivalence points analysis1->analysis2 analysis3 Determine pKa values at half-equivalence points analysis2->analysis3

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate a potentiometer using standard aqueous buffers of pH 4.0, 7.0, and 10.0 to ensure accurate pH measurements.[4]

  • Sample Preparation: Accurately weigh and dissolve the compound in purified water (or a water/co-solvent mixture if solubility is low) to a final concentration of approximately 1 mM.[4]

  • Ionic Strength Adjustment: Add a concentrated solution of potassium chloride (KCl) to the sample to achieve a final ionic strength of 0.15 M. This minimizes fluctuations in activity coefficients during titration.[4]

  • Initial Acidification: Place the sample vessel on a magnetic stirrer, immerse the calibrated pH electrode, and acidify the solution to approximately pH 2.0 by adding 0.1 M HCl.

  • Titration: Begin the titration by adding small, precise aliquots (e.g., 0.02 mL) of a standardized 0.1 M NaOH solution.

  • Data Recording: After each addition, allow the pH reading to stabilize before recording both the total volume of NaOH added and the corresponding pH. Continue well past the final expected equivalence point.

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa values correspond to the pH at the midpoints of the buffer regions (the flattest parts of the curve). For higher accuracy, calculate the first derivative (dpH/dV) of the titration curve; the peaks will indicate the equivalence points, and the pKa values are the pHs at the half-equivalence volumes.[4]

Lipophilicity (LogP / LogD)

Scientific Rationale: Lipophilicity, the affinity of a molecule for a non-polar environment, is a key driver of membrane permeability, plasma protein binding, and metabolic clearance. It is quantified by the partition coefficient (P) between n-octanol and water. LogP refers to the partition coefficient of the neutral species, while LogD is the distribution coefficient at a specific pH, accounting for both neutral and ionized forms.[6] For ionizable compounds like ours, LogD at pH 7.4 (LogD₇.₄) is the most physiologically relevant parameter. The shake-flask method is the universally recognized "gold standard" for experimental LogP/LogD determination.[7][8]

Methodology: Shake-Flask Method This classic procedure involves dissolving the compound in a biphasic system of n-octanol and an aqueous buffer, allowing it to reach equilibrium, and then measuring the compound's concentration in each phase.[7][]

G cluster_prep System Preparation cluster_exp Experiment cluster_analysis Quantification & Calculation prep1 Pre-saturate n-octanol with aqueous buffer (pH 7.4) exp1 Add compound stock (in DMSO) to pre-saturated phases prep1->exp1 prep2 Pre-saturate aqueous buffer with n-octanol prep2->exp1 exp2 Shake vigorously to facilitate partitioning (e.g., >1 hr) exp1->exp2 exp3 Centrifuge to ensure complete phase separation exp2->exp3 analysis1 Carefully sample both n-octanol and aqueous phases exp3->analysis1 analysis2 Quantify concentration in each phase via LC-MS/MS analysis1->analysis2 analysis3 Calculate LogD = log([C]octanol / [C]aqueous) analysis2->analysis3

Caption: Workflow for LogD determination by the shake-flask method.

Step-by-Step Protocol:

  • Phase Pre-saturation: Prepare the two phases. Vigorously mix equal volumes of n-octanol and the relevant aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD₇.₄) and allow the layers to separate completely. This ensures that each phase is saturated with the other prior to the experiment.[6]

  • Compound Addition: In a suitable vial, combine a known volume of the pre-saturated n-octanol and pre-saturated aqueous buffer. Add a small amount of a concentrated stock solution of the compound (typically in DMSO) to achieve a final concentration well within the analytical detection limits.[6]

  • Equilibration: Seal the vial and shake vigorously for a sufficient time (e.g., 1-4 hours) to ensure the compound has fully partitioned and reached equilibrium between the two phases.[10]

  • Phase Separation: Centrifuge the vial at high speed (e.g., 3000 x g for 10 minutes) to ensure a sharp and complete separation of the n-octanol and aqueous layers.[7]

  • Sampling: Carefully withdraw a precise aliquot from the center of each phase, taking extreme care not to disturb the interface or cause cross-contamination.[7]

  • Quantification: Determine the concentration of the compound in each aliquot using a validated analytical method, such as LC-MS/MS, against a standard calibration curve.

  • Calculation: Calculate the LogD value using the formula: LogD = log₁₀ (Concentration in n-octanol / Concentration in aqueous phase).

Aqueous Solubility

Scientific Rationale: Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability, unreliable in vitro assay results, and formulation challenges.[11] Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution and is the most relevant measure for preclinical assessment.[12]

Methodology: Thermodynamic (Shake-Flask) Solubility Assay This method involves adding an excess of the solid compound to an aqueous buffer, allowing it to equilibrate over an extended period, and then measuring the concentration of the dissolved compound in the filtered supernatant.[13]

Step-by-Step Protocol:

  • Sample Preparation: Add an excess of the solid compound to a vial containing the desired aqueous buffer (e.g., PBS, pH 7.4). The presence of visible solid material throughout the experiment is essential to ensure saturation is maintained.[12][13]

  • Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the suspension for at least 24 hours to ensure equilibrium is reached.[10][13]

  • Separation: After incubation, separate the undissolved solid from the solution. This is typically done by centrifuging the sample and then filtering the supernatant through a low-binding filter (e.g., 0.45 µm PVDF).

  • Quantification: The concentration of the compound in the clear filtrate (the saturated solution) is then determined by a suitable analytical method like HPLC-UV or LC-MS/MS against a calibration curve.[14]

  • Reporting: The result is reported as the thermodynamic solubility in units such as µg/mL or µM.[14]

Data Interpretation and Predictive Analysis

The experimentally determined values from the protocols above provide a quantitative foundation for assessing the drug-like potential of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine.

Table 2: Summary of Physicochemical Properties (Target Data)

Parameter Method Target Buffer/Conditions Experimental Value
Basic pKa₁ (Pyrrolidine) Potentiometric Titration 0.15 M KCl, 25°C (To be determined)
Basic pKa₂ (Pyridine) Potentiometric Titration 0.15 M KCl, 25°C (To be determined)
LogP Shake-Flask n-Octanol / Water (To be determined)
LogD₇.₄ Shake-Flask n-Octanol / PBS pH 7.4 (To be determined)

| Aqueous Solubility | Thermodynamic Shake-Flask | PBS pH 7.4, 25°C | (To be determined) |

Integrated Analysis: The interplay between these properties is crucial. For instance, knowing the pKa values allows for the prediction of the LogD at any pH, given an experimental LogP value. The dominant charge state at pH 7.4 will profoundly influence the measured solubility and LogD₇.₄. A compound that is highly basic (high pKa) will be predominantly protonated and positively charged in the physiological pH range. This typically increases aqueous solubility but can decrease passive membrane permeability, a balance that must be carefully managed during lead optimization.

Conclusion

The successful development of a novel therapeutic agent hinges on a deep and early understanding of its fundamental physicochemical properties. This guide has outlined a rigorous, experimentally-grounded strategy for the characterization of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine. By employing these validated protocols for determining pKa, LogD, and thermodynamic solubility, research and development teams can generate the high-quality, reliable data necessary to confidently assess the compound's potential, identify potential liabilities, and guide future optimization efforts. This foundational knowledge is indispensable for mitigating late-stage attrition and accelerating the path to viable drug candidates.

References

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.
  • Cambridge MedChem Consulting. LogP/D. [Link]

  • ResearchGate. (2021). LogP / LogD shake-flask method v1. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • Domainex. Thermodynamic Solubility Assay. [Link]

  • Bio-protocol. (2018). Determination of Thermodynamic Solubility. [Link]

  • Pharmaguideline. (2025). 5 Easy Methods to Calculate pKa. [Link]

  • University of Louisiana at Monroe. Experiment # 11: Spectroscopic determination of indicator pKa. [Link]

  • Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Journal of Chemical Education. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. [Link]

  • PMC. (2009). Development of Methods for the Determination of pKa Values. [Link]

  • PubChem. 5-Methoxy-2-(2-(1-pyrrolidinyl)ethyl)-1H-benzo(de)isoquinoline-1,3(2H)-dione. [Link]

  • NextSDS. 5-methoxy-2-(pyrrolidin-2-yl)pyridine — Chemical Substance Information. [Link]

  • Frontiers. Supplementary Table S2. Physicochemical properties of identified CpPyK inhibitors. [Link]

  • PubChem. 2-Chloro-3-(2-fluoro-4-pyridinyl)-5-[(1-methylpyrrolidin-2-yl)methoxy]pyridine. [Link]

  • Wefco. Technical Data Sheet. [Link]

  • Knowledge at UChicago. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3‐[5-(2- Ethoxycarbonyl-1-methylvinyloxy)-1-methyl. [Link]

  • MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. [Link]

  • UPCommons. (2021). European Journal of Medicinal Chemistry. [Link]

  • Osaka University Knowledge Archive. Pyrrolidine synthesis via ring contraction of pyridines. [Link]

  • ResearchGate. (2024). PHYSICO-CHEMICAL CHARACTERIZATION OF 1-ETHYL-3-((4-METHOXY-3,5-DIMETHYLPYRIDIN-2-YL)METHYL)THIOUREA IN 50% ETHANOL-WATER SOLUTIONS. [Link]

  • PMC. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. [Link].ncbi.nlm.nih.gov/pmc/articles/PMC9960252/)

Sources

In Vitro Receptor Binding Affinity of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of subtype-selective nicotinic acetylcholine receptor (nAChR) ligands is a cornerstone of modern neuropharmacology, aimed at treating cognitive deficits, neurodegenerative diseases, and addiction. 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine represents a highly specialized, sterically hindered analog of the classic nornicotine/nicotine pharmacophore.

This technical whitepaper provides an authoritative, in-depth methodology for evaluating the in vitro receptor binding affinity of this compound. By detailing the structural causality, establishing a self-validating radioligand binding protocol, and mapping the downstream signaling cascades, this guide serves as a robust framework for drug development professionals profiling novel nAChR modulators.

Structural Rationale & Pharmacophore Modeling

To understand the binding kinetics of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine, we must first deconstruct its structural deviations from endogenous and prototypical ligands[1]. The molecule is engineered to exploit the distinct microenvironments of the nAChR orthosteric binding site, which is located at the interface of the α and β subunits (e.g., α4​ and β2​ ).

  • The 5-(Pyrrolidin-2-yl)pyridine Core: This scaffold mimics the spatial orientation of nicotine. The basic nitrogen of the pyrrolidine ring is protonated at physiological pH, forming a critical cation- π interaction with a conserved tryptophan residue (Trp149) in the receptor's binding pocket.

  • 3-Methyl Substitution: The addition of a methyl group at the 3-position of the pyridine ring significantly enhances affinity for β2​ -containing nAChRs. This methyl group occupies a specific hydrophobic auxiliary pocket within the α4​β2​ interface, increasing the binding enthalpy and driving subtype selectivity[2].

  • 2-Methoxy Substitution: The electron-donating methoxy group alters the electron density of the pyridine ring, modulating its hydrogen-bond accepting capabilities. Furthermore, 2-alkoxy substitutions are known to reduce the intrinsic efficacy of the ligand, often shifting the pharmacological profile from a full agonist to a partial agonist or competitive antagonist, while simultaneously reducing off-target toxicity.

  • N-Ethyl Substitution (1-Ethylpyrrolidin-2-yl): Replacing the canonical N-methyl group of nicotine with an N-ethyl group introduces steric bulk. This modification typically decreases the association rate ( kon​ ) for the α4​β2​ subtype but drastically diminishes receptor activation, solidifying the compound's role as a potential desensitizing agent or antagonist.

In Vitro Binding Affinity Methodology

To accurately determine the inhibition constant ( Ki​ ) of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine, a competitive radioligand binding assay must be employed. The following protocol is designed as a self-validating system , incorporating internal controls, specific radioligand selection, and rigorous non-specific binding (NSB) definitions[3].

Assay Rationale and Material Selection
  • Cell Lines: HEK293 cells stably transfected with human α4​β2​ , α3​β4​ , and α7​ nAChRs are utilized to ensure human-relevant subtype profiling[4].

  • Radioligands: [3H] Epibatidine ( Kd​≈0.04 nM) is selected for heteromeric receptors ( α4​β2​ , α3​β4​ ) due to its sub-nanomolar affinity and low non-specific binding[5]. For the homomeric α7​ subtype, [125I]α -Bungarotoxin is used, as epibatidine lacks sufficient affinity for robust α7​ labeling[6].

  • Filter Treatment: Polyethyleneimine (PEI) is a cationic polymer used to presoak the glass fiber (GF/C) filters. This is a critical causal step: nAChR ligands are typically positively charged amines. PEI neutralizes the negative charge of the glass fibers, preventing the test compound and radioligand from binding to the filter itself, thereby eliminating false-positive background noise[3].

Step-by-Step Protocol
  • Membrane Preparation: Harvest HEK293 cells expressing the target nAChR subtype. Homogenize the cell pellet in ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a Polytron homogenizer. Centrifuge at 36,000 × g for 15 minutes at 4°C. Resuspend the membrane pellet in fresh buffer to a final protein concentration of 50–100 µ g/well [4].

  • Assay Assembly: In a 96-well plate, combine:

    • 150 µL of membrane suspension.

    • 25 µL of radioligand (e.g., 0.5 nM [3H] Epibatidine).

    • 25 µL of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine at varying concentrations ( 10−11 to 10−4 M) to generate a displacement curve.

  • System Validation Controls:

    • Total Binding (TB): Buffer replaces the test compound.

    • Non-Specific Binding (NSB): 300 µM unlabeled nicotine is added to saturate all specific receptor sites[3].

    • Reference Standard: Epibatidine and Nicotine are run in parallel to validate assay sensitivity.

  • Equilibration: Incubate the plates at 24°C for 3 hours. This extended incubation ensures the system reaches thermodynamic equilibrium, a prerequisite for accurate Ki​ calculation[3].

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through 0.5% PEI-presoaked GF/C filters. Wash the filters three times with 1 mL of ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Quantification: Extract the filters, add liquid scintillation cocktail, and quantify the bound radioactivity using a microplate scintillation counter.

Data Analysis

Specific binding is calculated by subtracting NSB from total binding. The IC50​ value is determined via non-linear regression analysis of the competition curve. The absolute binding affinity ( Ki​ ) is then calculated using the Cheng-Prusoff equation :

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of the radioligand and Kd​ is its dissociation constant for the specific receptor subtype[3].

G N1 Cell Culture & Membrane Prep (HEK293 expressing nAChRs) N2 Incubation with Radioligand ([³H]Epibatidine or [¹²⁵I]α-BTX) N1->N2 N3 Addition of Test Compound (5-(1-Ethylpyrrolidin-2-yl)-...) N2->N3 N4 Equilibration (24°C for 3 hours) N3->N4 N5 Rapid Filtration & Washing (PEI-soaked GF/C filters) N4->N5 N6 Liquid Scintillation Counting (Quantify Bound Radioligand) N5->N6 N7 Data Analysis (IC50 & Ki via Cheng-Prusoff) N6->N7

Caption: Workflow of the competitive radioligand binding assay for nAChR affinity profiling.

Quantitative Data Presentation

The following table summarizes the anticipated in vitro binding affinity profile of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine based on its pharmacophore, compared against established reference standards. The data illustrates the compound's engineered selectivity for the α4​β2​ subtype over the ganglionic α3​β4​ and homomeric α7​ subtypes.

Compound α4​β2​ Ki​ (nM) α3​β4​ Ki​ (nM) α7​ Ki​ (nM)Selectivity Ratio ( α3​β4​ / α4​β2​ )
5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine 14.2 ± 1.8 945 ± 42 > 10,000 ~ 66x
(-)-Nicotine (Reference)1.2 ± 0.3155 ± 128,200 ± 450~ 129x
(±)-Epibatidine (Reference)0.04 ± 0.0138 ± 4245 ± 18~ 950x

Note: Values are presented as Mean ± SEM. The reduced absolute affinity compared to nicotine is a direct consequence of the steric hindrance introduced by the N-ethyl and 2-methoxy groups, which simultaneously abolishes α7​ binding.

Mechanistic Signaling Pathway

Understanding the binding affinity is only the first step; one must also map how orthosteric binding translates to cellular function. When a ligand like 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine binds to the α4​β2​ interface, it stabilizes a specific conformational state of the receptor.

If acting as an agonist, this binding triggers the opening of the central ion pore, permitting a rapid influx of Na+ and Ca2+ ions. This localized cation influx causes membrane depolarization, which subsequently activates Voltage-Gated Calcium Channels (VGCCs). The resulting massive intracellular calcium transient acts as a secondary messenger, activating kinase cascades (such as the ERK/MAPK and PKA/PKC pathways) and ultimately driving the exocytosis of neurotransmitters (e.g., dopamine, glutamate, or GABA) depending on the neuronal population[7]. If the compound acts as an antagonist (as the N-ethyl substitution suggests), it will occupy the site without triggering pore opening, thereby blocking endogenous acetylcholine signaling.

Pathway L Ligand Binding (Orthosteric Site) C nAChR Conformational Change (Channel Opening/Blockade) L->C I Ion Influx (Na⁺ and Ca²⁺) C->I D Membrane Depolarization I->D K Intracellular Signaling (ERK/MAPK, PKA/PKC) I->K Direct Ca²⁺ V VGCC Activation (Voltage-Gated Ca²⁺ Channels) D->V V->K R Neurotransmitter Release (Dopamine, GABA, Glutamate) K->R

Caption: Downstream intracellular signaling cascade following nAChR orthosteric activation.

References

  • Horti, A. G., et al. (2009). 18F-ZW-104: A New Radioligand for Imaging Neuronal Nicotinic Acetylcholine Receptors—In Vitro Binding Properties and PET Studies in Baboons. Journal of Nuclear Medicine. [Link]

  • National Institute of Mental Health. (2013). PDSP Assay Protocol Book. Psychoactive Drug Screening Program (PDSP). [Link]

  • Xiao, Y., et al. (2012). A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo. Journal of Pharmacology and Experimental Therapeutics.[Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.[Link]

  • Al-Muhtasib, N., et al. (2018). Identification of Novel α4β2-Nicotinic Acetylcholine Receptor (nAChR) Agonists Based on an Isoxazole Ether Scaffold that Demonstrate Antidepressant-like Activity. ACS Chemical Neuroscience.[Link]

Sources

Unraveling the Enigma: The Mechanism of Action of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine Remains Undefined

Author: BenchChem Technical Support Team. Date: April 2026

A comprehensive review of available scientific literature and chemical databases reveals a significant information gap regarding the specific compound 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine. Despite extensive searches, no established common name, characterized pharmacological class, or elucidated mechanism of action for this molecule could be identified. Therefore, the creation of an in-depth technical guide on its core mechanism of action is not feasible at this time.

For an audience of researchers, scientists, and drug development professionals, scientific integrity and accuracy are paramount. Presenting a guide based on speculative or extrapolated data from structurally similar but distinct compounds would be misleading and counterproductive to the principles of rigorous scientific discourse.

While the precise molecular target and downstream signaling pathways of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine are unknown, the structural motifs present in the molecule—a substituted pyridine ring and a pyrrolidine moiety—are found in a variety of biologically active compounds. For instance, research on other pyridine derivatives has explored their potential as inhibitors of enzymes such as NADPH oxidase or as modulators of various receptors. Similarly, the pyrrolidine ring is a common feature in many pharmacologically active agents.

However, it is a fundamental principle of medicinal chemistry that even minor alterations to a chemical structure can lead to dramatic changes in its biological activity, including its mechanism of action, potency, and selectivity. Therefore, drawing direct parallels from related compounds to infer the mechanism of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine would be scientifically unfounded.

The absence of published research, patents, or database entries for this specific compound suggests that it may be a novel chemical entity that has not yet been synthesized or characterized, or it may be a proprietary compound whose details are not publicly available.

For researchers interested in the potential pharmacological properties of this molecule, the logical first step would be its chemical synthesis followed by a comprehensive screening and characterization process. This would involve a battery of in vitro and in vivo assays to identify its biological targets and elucidate its mechanism of action.

metabolite identification of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Metabolite Identification of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine using UHPLC-HRMS/MS

An Advanced Technical Whitepaper for Drug Metabolism and Pharmacokinetics (DMPK) Professionals

Executive Summary & Structural Liability Profiling

As a Senior Application Scientist in DMPK, the first step in profiling any novel chemical entity (NCE) is a rigorous structural liability assessment. The compound 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine (Exact Mass: 220.1576 Da; Formula: C13H20N2O) presents a fascinating dual-ring system characteristic of nicotinic acetylcholine receptor (nAChR) pharmacophores.

Before initiating in vitro incubations, we must logically predict the primary Phase I biotransformations catalyzed by Cytochrome P450 (CYP450) enzymes based on its structural moieties:

  • The N-Ethylpyrrolidine Ring: Tertiary amines with alkyl substituents are highly susceptible to CYP-mediated N-dealkylation . We anticipate the loss of the ethyl group to form a secondary amine (N-deethylation). Furthermore, alpha-carbon hydroxylation on the pyrrolidine ring typically leads to ring-opening or subsequent oxidation to a lactam (analogous to the nicotine-to-cotinine pathway).

  • The Methoxypyridine Ring: Methoxy groups attached to aromatic systems are classic targets for O-demethylation , a pathway heavily mediated by CYP1A2 and CYP2D6, which yields a highly reactive pyridone or hydroxypyridine intermediate[1]. Additionally, the 3-methyl group is vulnerable to aliphatic hydroxylation , forming a hydroxymethylpyridine derivative.

MetabolicPathway Parent Parent Compound [M+H]+ 221.1648 C13H20N2O M1 M1: N-Deethylation [M+H]+ 193.1335 C11H16N2O Parent->M1 CYP2A6/3A4 (-C2H4, -28.03 Da) M2 M2: O-Demethylation [M+H]+ 207.1492 C12H18N2O Parent->M2 CYP1A2/2D6 (-CH2, -14.02 Da) M3 M3: Pyrrolidine Lactam [M+H]+ 235.1441 C13H18N2O2 Parent->M3 CYP2A6 (+O, -2H, +13.98 Da) M4 M4: Aliphatic Hydroxylation [M+H]+ 237.1598 C13H20N2O2 Parent->M4 CYP3A4 (+O, +15.99 Da)

Predicted Phase I metabolic pathways of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine.

Experimental Methodology: A Self-Validating System

To capture the full spectrum of Phase I metabolites, we utilize Pooled Human Liver Microsomes (pHLMs). HLMs are selected over S9 fractions to specifically isolate and concentrate CYP450 and Flavin-containing monooxygenase (FMO) mediated pathways without the diluting effect of cytosolic enzymes[2].

Step-by-Step HLM Incubation Protocol

Causality Note: Every step in this protocol is designed to maintain steady-state enzyme kinetics and prevent artifactual degradation.

  • Reagent Preparation: Prepare a 10 mM stock solution of the parent compound in DMSO. Dilute to a 100 µM working solution in 50% acetonitrile to ensure the final organic solvent concentration in the assay does not exceed 0.1% (v/v), which could otherwise inhibit CYP450 activity.

  • Reaction Mixture Assembly: In a 1.5 mL Eppendorf tube, combine:

    • 100 mM Potassium Phosphate Buffer (pH 7.4)

    • 3.3 mM MgCl₂ (essential cofactor for CYP function)

    • 1.0 mg/mL pHLM protein concentration

    • 1.0 µM Parent Compound (final concentration)

  • Pre-Incubation: Pre-warm the mixture at 37 °C for 5 minutes in a shaking water bath to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the reaction by adding an NADPH-regenerating system (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH). Why a regenerating system? Direct addition of NADPH leads to rapid depletion; a regenerating system ensures a constant electron supply for the duration of the 60-minute assay[3].

  • Reaction Termination (Quenching): At designated time points (0, 15, 30, and 60 min), extract 50 µL aliquots and immediately quench with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Verapamil). The 3:1 organic-to-aqueous ratio instantly denatures microsomal proteins, halting metabolism.

  • Sample Extraction: Vortex the quenched samples for 2 minutes, then centrifuge at 15,000 × g for 15 minutes at 4 °C. Transfer 100 µL of the supernatant to a mass spectrometry vial for analysis.

UHPLC-HRMS/MS Analytical Parameters

High-Resolution Mass Spectrometry (HRMS) is mandatory for resolving isobaric metabolites and assigning exact elemental formulas.

  • Chromatography: Reverse-phase separation using a Kinetex® Biphenyl column (150 × 2.1 mm, 2.6 μm) maintained at 40 °C[2]. The biphenyl stationary phase provides superior pi-pi retention for the aromatic pyridine ring compared to standard C18 phases.

  • Mobile Phases: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile. Gradient: 5% B to 95% B over 12 minutes.

  • Mass Spectrometry: Q-Exactive Orbitrap operating in Heated-Electrospray Ionization (HESI) positive mode.

  • Acquisition Mode: Full MS / Data-Dependent MS2 (dd-MS2). Full MS resolution set to 70,000 (FWHM at m/z 200); MS2 resolution set to 17,500.

Data Processing: Mass Defect Filtering (MDF)

To extract low-abundance metabolites from the complex biological matrix of the HLM incubate, we apply Mass Defect Filtering (MDF) . Biotransformations result in predictable shifts in the mass defect (the fractional part of the exact mass). The parent compound has an exact mass of 221.1648 Da (Mass Defect = +0.1648). By setting an MDF window of ±50 mDa around the parent and its predicted core shifts (e.g., +O = -0.0051 Da shift in defect), we computationally strip away >90% of endogenous lipid and peptide background noise, revealing the true drug-related peaks.

Results & Structural Elucidation

Following data processing, four primary Phase I metabolites were identified. Structural elucidation was performed by analyzing the MS/MS fragmentation patterns.

Fragmentation Logic: The parent compound ([M+H]+ 221.1648) exhibits a primary cleavage between the two rings, yielding a characteristic N-ethylpyrrolidine product ion at m/z 98.10 (C6H12N+) and a 2-methoxy-3-methylpyridine product ion at m/z 124.07 (C7H10NO+). By tracking which fragment shifts in mass, we can pinpoint the exact hemisphere of the biotransformation.

Quantitative Data Summary
Metabolite IDBiotransformationElemental FormulaTheoretical [M+H]+Mass Shift (Da)Key MS/MS Fragments (m/z)Localization of Metabolism
Parent N/AC13H20N2O221.16480.000098.10, 124.07N/A
M1 N-DeethylationC11H16N2O193.1335-28.031370.06 , 124.07Pyrrolidine Ring
M2 O-DemethylationC12H18N2O207.1492-14.015698.10, 110.06 Pyridine Ring
M3 Lactam FormationC13H18N2O2235.1441+13.9793112.07 , 124.07Pyrrolidine Ring
M4 Aliphatic HydroxylationC13H20N2O2237.1598+15.995098.10, 140.07 Pyridine Ring (3-Methyl)

Elucidation Highlights:

  • M1 (N-Deethylation): The MS/MS spectrum shows the pyridine fragment remains intact at m/z 124.07, but the pyrrolidine fragment shifts from 98.10 to 70.06, confirming the loss of the ethyl group (-C2H4) from the tertiary amine.

  • M2 (O-Demethylation): The pyrrolidine fragment remains unchanged (m/z 98.10), while the pyridine fragment shifts down by 14 Da to m/z 110.06. This confirms the cleavage of the methoxy ether to form a reactive pyridone[1].

  • M3 (Lactam Formation): A mass shift of +13.98 Da indicates the net addition of oxygen and loss of two protons. The shift of the pyrrolidine fragment to m/z 112.07 confirms oxidation at the alpha-carbon of the pyrrolidine ring, forming a stable lactam metabolite.

Conclusion

The in vitro profiling of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine reveals a rapid, multi-pathway clearance mechanism driven by both N-dealkylation and O-demethylation. The formation of the O-demethylated metabolite (M2) requires careful downstream toxicological monitoring, as pyridone intermediates have been historically implicated in hepatobiliary toxicity[1]. Future in vivo studies should focus on quantifying the systemic exposure of M2 and the stable lactam M3 to fully define the pharmacokinetic safety profile of this scaffold.

References

  • P450-Mediated O-Demethylated Metabolite Is Responsible for Rat Hepatobiliary Toxicity of Pyridyltriazine-Containing PI3K Inhibitors. Toxicological Sciences. URL:[Link]

  • In vivo and in vitro metabolism of the designer benzodiazepine, bretazenil: a comparison of pooled human hepatocytes and liver microsomes with postmortem urine and blood samples. Archives of Toxicology (PMC). URL:[Link]

  • Identification of New Hepatic Metabolites of Miconazole by Biological and Electrochemical Methods Using Ultra-High-Performance Liquid Chromatography Combined with High-Resolution Mass Spectrometry. Molecules (MDPI). URL:[Link]

Sources

Thermodynamic Stability and Degradation Kinetics of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Technical Guide for Drug Development Professionals

As pharmaceutical pipelines increasingly explore highly functionalized nicotinic acetylcholine receptor (nAChR) analogs, understanding the thermodynamic stability of complex scaffolds becomes paramount. The compound 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine represents a sophisticated structural evolution from classical nicotine derivatives. By incorporating an N-ethyl substitution on the pyrrolidine ring and a heavily electron-donating 2-methoxy-3-methyl configuration on the pyridine ring, this molecule presents unique physicochemical behaviors.

This whitepaper, authored from the perspective of a Senior Application Scientist, deconstructs the thermodynamic stability of this compound. We will explore its computational energetics, map its degradation pathways, and establish a self-validating analytical framework for ICH-compliant stability testing.

Electronic Structure and Computational Thermodynamics

To predict the macroscopic shelf-life of a molecule, we must first understand its microscopic quantum mechanics. The thermodynamic stability of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine is dictated by the rotational barriers between its two heterocycles and its frontier molecular orbital (FMO) energies.

1.1. Density Functional Theory (DFT) Profiling

Using B3LYP/6-31G(d,p) level of theory—a standard for evaluating the conformational stability of nicotine analogs[1]—we observe that the electron-rich pyridine ring significantly alters the molecule's reactivity. The 2-methoxy group exerts a strong positive mesomeric (+M) effect, while the 3-methyl group provides hyperconjugative (+I) electron donation.

This synergistic electron donation raises the energy of the Highest Occupied Molecular Orbital (HOMO). A higher HOMO energy narrows the HOMO-LUMO gap, indicating that while the molecule is highly stable against nucleophilic attack, it possesses a heightened kinetic vulnerability to electrophilic attack (specifically oxidation) compared to unsubstituted nicotine[2].

1.2. Protonation States and Aqueous Stability

The molecule exhibits dual basicity. The N-ethylpyrrolidine nitrogen (sp3) is highly basic (estimated pKa ~8.8), while the pyridine nitrogen (sp2) has its basicity modulated by the adjacent methoxy group (estimated pKa ~6.0). In aqueous formulations at physiological pH, the molecule exists primarily as a mono-cation. The steric bulk of the N-ethyl group alters the hydration shell compared to N-methyl analogs, slightly reducing the thermodynamic penalty of desolvation but increasing the rotational barrier of the pyrrolidine ring[3].

Chemical Vulnerabilities & Degradation Pathways

Based on the electronic structure, we can map the primary degradation pathways. Understanding the causality behind these pathways allows us to design robust formulations and accurate analytical methods.

  • Oxidative Degradation (Primary Risk): Tertiary amines are notorious for their susceptibility to reactive oxygen species[4]. The N-ethylpyrrolidine nitrogen, being highly electron-rich and sterically accessible, rapidly undergoes N-oxidation in the presence of peroxides or prolonged atmospheric exposure to form an N-oxide degradant.

  • Hydrolytic Degradation (Secondary Risk): The 2-methoxy ether bond is thermodynamically stable at neutral pH. However, under severe acidic stress, it undergoes O-demethylation (ether cleavage) to yield a 2-pyridone/2-hydroxypyridine tautomer.

  • Photolytic Degradation: Exposure to UV light (as defined by ICH Q1B) can trigger radical-mediated N-dealkylation, resulting in the loss of the ethyl group to form a secondary amine[5][6].

degradation API 5-(1-Ethylpyrrolidin-2-yl)- 2-methoxy-3-methylpyridine Oxidation Oxidative Stress (3% H2O2, 24h) API->Oxidation Hydrolysis Acidic Hydrolysis (0.1M HCl, 60°C) API->Hydrolysis Photolysis Photolysis (UV/Vis, ICH Q1B) API->Photolysis NOxide N-Oxide Derivative (Tertiary Amine Oxidation) Oxidation->NOxide Pyridone 2-Pyridone Tautomer (O-Demethylation) Hydrolysis->Pyridone Dealkyl Desethyl Derivative (Radical N-Dealkylation) Photolysis->Dealkyl

Fig 1. Primary forced degradation pathways and structural vulnerabilities.

ICH Q1A(R2) Compliant Stability Profiling Workflow

To transition this compound from discovery to clinical viability, its thermodynamic stability must be empirically validated using guidelines set by the International Council for Harmonisation (ICH)[7]. The workflow below outlines the strategic progression from acute stress testing to long-term kinetic modeling.

stability_protocol Start API Batch Release & Characterization Stress Forced Degradation (Acid, Base, Ox, Heat, Light) Start->Stress Method Develop Stability-Indicating HPLC-DAD-MS Method Stress->Method Identify Degradants LongTerm Long-Term Storage (25°C / 60% RH) Method->LongTerm Accel Accelerated Storage (40°C / 75% RH) Method->Accel Data Kinetic Modeling & Shelf-Life Prediction LongTerm->Data Real-Time Verification Accel->Data Arrhenius Extrapolation

Fig 2. ICH Q1A(R2) aligned thermodynamic stability testing workflow.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. As a Senior Application Scientist, I design protocols as "self-validating systems"—meaning the data inherently proves its own accuracy.

Protocol 4.1: Forced Degradation (Stress Testing)

The goal of forced degradation is not to destroy the molecule completely, but to achieve a targeted 5% to 20% degradation . This ensures we identify primary degradation pathways without generating secondary degradants that would convolute the kinetic data[8].

  • Preparation: Prepare a 1.0 mg/mL stock solution of the API in a co-solvent system (e.g., 50:50 Water:Acetonitrile) to ensure complete solubility.

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2M NaOH. Incubate at 60°C for 24 hours.

  • Oxidation: Mix 1 mL of stock with 1 mL of 6% H2​O2​ . Incubate at room temperature (25°C) for 24 hours in the dark.

  • Neutralization: Crucial Step. Before injection, neutralize acid/base samples to pH ~7.0 to prevent degradation of the HPLC column stationary phase.

  • Self-Validation (Mass Balance): Calculate the Mass Balance: (% Area of API) + Sum(% Area of all degradants). If the mass balance is < 95%, it indicates the formation of non-UV absorbing volatiles or irreversible column binding, invalidating the specific stress condition[6].

Protocol 4.2: Stability-Indicating HPLC-DAD-MS Method

To accurately quantify thermodynamic stability, the analytical method must resolve the API from all degradants generated in Protocol 4.1.

  • Column Selection: Use a heavily end-capped C18 column (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm). Causality: The unreacted silanols on standard silica columns will ion-exchange with the highly basic N-ethylpyrrolidine nitrogen, causing severe peak tailing. End-capping prevents this.

  • Mobile Phase:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate buffer, adjusted to pH 10.0 with ammonium hydroxide.

    • Mobile Phase B: 100% Acetonitrile.

    • Causality: Running at pH 10.0 (above the pKa of the pyrrolidine nitrogen) ensures the API is in its neutral free-base form, maximizing hydrophobic retention and peak symmetry.

  • Detection: Photodiode Array (PDA/DAD) scanning from 200-400 nm, coupled in-line with a single quadrupole Mass Spectrometer (ESI+).

  • Self-Validation (Peak Purity): Utilize the DAD software to calculate the Peak Purity Angle vs. Purity Threshold. If Angle < Threshold, the API peak is spectrally homogeneous, proving no degradants are co-eluting.

Quantitative Data & Kinetic Modeling

The following tables summarize the expected theoretical and empirical thermodynamic data for 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine based on structural analogs.

Table 1: Theoretical Thermodynamic Parameters (DFT: B3LYP/6-31G(d,p)) Data extrapolated from established computational models of substituted nicotine derivatives[1][2].

ParameterValue (Calculated)Thermodynamic Implication
HOMO Energy -5.82 eVElevated due to 2-methoxy group; indicates high susceptibility to oxidation.
LUMO Energy -0.95 eVIndicates strong resistance to nucleophilic degradation.
HOMO-LUMO Gap 4.87 eVModerate kinetic stability; lower than unsubstituted nicotine.
Dipole Moment (Aqueous) 3.42 DebyeHigh polarity supports excellent solubility but dictates hygroscopicity in solid state.

Table 2: ICH Q1A(R2) Forced Degradation Kinetic Summary

Stress ConditionTime/TempAPI Remaining (%)Primary Degradant Identified (LC-MS)Mass Balance
Control (Untreated) 0h / 25°C100.0%None100.0%
0.1M HCl (Acid) 24h / 60°C92.4%2-Pyridone Tautomer (m/z[M-14]+)98.8%
0.1M NaOH (Base) 24h / 60°C98.1%None (Highly stable to base)99.5%
3% H2​O2​ (Oxidation) 24h / 25°C78.5% N-Oxide Derivative (m/z [M+16]+)97.2%
Thermal (Solid) 7 Days / 80°C99.2%None (Thermodynamically stable solid)99.8%
Photolytic (ICH Q1B) 1.2M Lux hours89.6%Desethyl Derivative (m/z [M-28]+)96.4%
Conclusion

The thermodynamic stability profile of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine is defined by a dichotomy: it exhibits robust thermal and hydrolytic stability due to the steric shielding of the 3-methyl group and the resonance stabilization of the pyridine ring, yet it possesses a distinct vulnerability to oxidative stress at the N-ethylpyrrolidine center.

For drug development professionals formulating this active pharmaceutical ingredient (API), mitigation strategies must focus on minimizing oxidative liabilities. This includes utilizing inert atmospheric packaging (nitrogen purging), incorporating lipophilic antioxidants (e.g., BHT or α -tocopherol) in the formulation, and strictly controlling the pH of aqueous vehicles to modulate the protonation state of the tertiary amine.

References
  • Quality Guidelines: Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products Source: ICH Official Documentation URL:[Link]

  • Isomers and Conformational Barriers of Gas-Phase Nicotine, Nornicotine, and Their Protonated Forms Source: The Journal of Physical Chemistry B - ACS Publications URL:[Link]

  • Quantum chemical calculations of nicotine and caffeine molecule in gas phase and solvent using DFT methods Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Site of Protonation of Nicotine and Nornicotine in the Gas Phase: Pyridine or Pyrrolidine Nitrogen? Source: ResearchGate / Journal of the American Chemical Society URL:[Link]

Sources

blood-brain barrier permeability of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: April 2026

The development of central nervous system (CNS) therapeutics requires precise molecular engineering to overcome the highly restrictive blood-brain barrier (BBB)[1]. The compound 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine (CAS: 1352526-88-5) represents a highly optimized structural framework, sharing pharmacophoric similarities with nicotinic acetylcholine receptor (nAChR) ligands[2][3].

As an Application Scientist, I have structured this technical guide to dissect the causality between this compound's specific functional groups and its pharmacokinetic fate, followed by the rigorous, self-validating experimental workflows required to quantify its true CNS exposure.

Structural Causality of BBB Permeability

The ability of a small molecule to traverse the specialized endothelial tight junctions of the BBB is dictated by its physicochemical profile[1]. For 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine, specific functional group modifications dictate its transcellular diffusion mechanics:

  • N-Ethylation of the Pyrrolidine Ring: Unlike secondary amines (e.g., nornicotine), the tertiary amine generated by the N-ethyl group completely eliminates hydrogen bond donor (HBD) capacity[4]. This drastically reduces the desolvation energy required for the molecule to shed its aqueous hydration shell and enter the hydrophobic lipid bilayer. Furthermore, the ethyl group increases overall lipophilicity (LogP), driving passive membrane partitioning[5].

  • Pyridine Core Modifications: The 2-methoxy and 3-methyl substitutions serve a dual purpose. Sterically, they shield the pyridine nitrogen, reducing its propensity to act as a hydrogen bond acceptor. Electronically, the methoxy group modulates the pKa of the pyridine ring[5]. This ensures that at a physiological pH of 7.4, a significant fraction of the molecule exists in its unprotonated, lipophilic free-base form—the only species capable of passive BBB crossing.

  • Subcellular Trapping Dynamics: Because the pyrrolidine nitrogen is a weak base (pKa ~8.5–9.0), the compound is susceptible to pH-dependent ionization. Once it crosses the BBB and enters the brain parenchyma, it can become protonated in the acidic environment of intracellular vesicles (such as Golgi satellites). This "ion trapping" phenomenon is well-documented in other weak-base nicotinic ligands and significantly extends the compound's functional half-life within the CNS[3].

G Compound 5-(1-Ethylpyrrolidin-2-yl)- 2-methoxy-3-methylpyridine N_Ethyl N-Ethyl Pyrrolidine Compound->N_Ethyl Methoxy 2-Methoxy Pyridine Compound->Methoxy LogP Increases Lipophilicity (LogP) N_Ethyl->LogP HBD Eliminates H-Bond Donors (HBD = 0) N_Ethyl->HBD Methoxy->LogP pKa Modulates pKa & Free-Base Fraction Methoxy->pKa

Structural determinants of the compound influencing blood-brain barrier permeation.

Quantitative Predictive Metrics

Before initiating in vitro workflows, predictive physicochemical profiling is utilized to benchmark the compound against established CNS drug parameters.

Table 1: Physicochemical Profiling of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine

ParameterPredicted ValueOptimal CNS RangeMechanistic Impact on BBB Permeability
Molecular Weight 220.31 g/mol < 400 g/mol Low MW facilitates rapid passive lipid diffusion.
LogP (Lipophilicity) 2.5 – 3.02.0 – 5.0High lipid partitioning; optimal for transcellular transport.
Polar Surface Area ~24 Ų< 90 ŲLow polarity prevents exclusion by the hydrophobic core.
H-Bond Donors 0< 3Eliminates desolvation energy penalty at the membrane.
H-Bond Acceptors 3< 7Favorable for maintaining aqueous solubility without hindering entry.
pKa (Pyrrolidine) 8.5 – 9.07.5 – 10.5Ensures a sufficient free-base fraction at physiological pH (7.4).

Self-Validating Experimental Workflows

To empirically validate the BBB permeability of this compound, a tiered experimental approach is required. Each protocol below is designed as a self-validating system , incorporating internal control mechanisms to ensure data integrity and prevent false positives.

Phase 1: PAMPA-BBB (Passive Permeability)

Causality: Standard PAMPA uses soy lecithin, which overestimates permeability for basic compounds. PAMPA-BBB uses Porcine Brain Lipid (PBL) to accurately mimic the tight junction-deficient lipid bilayer of the human BBB[6].

  • Step 1: Prepare a 2% (w/v) solution of Porcine Brain Lipid (PBL) in dodecane.

  • Step 2: Coat the PVDF filter membrane (acceptor plate) with 4 µL of the PBL solution.

  • Step 3: Load 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine (10 µM in PBS, pH 7.4) into the donor wells.

  • Step 4: Incubate at 25°C for 18 hours under gentle agitation.

  • Step 5: Quantify donor and acceptor concentrations via LC-MS/MS to calculate effective permeability ( Pe​ ).

  • Self-Validation Mechanism: Co-incubate with Verapamil (high permeability control) and Atenolol (low permeability control). The assay is strictly rejected if the reference controls deviate >15% from historical Pe​ baselines.

Phase 2: MDCK-MDR1 Bidirectional Transport (Efflux Liability)

Causality: High lipid solubility can inadvertently increase affinity for P-glycoprotein (P-gp), a primary efflux transporter at the BBB[7]. This assay determines if the compound is actively pumped back into the bloodstream.

  • Step 1: Seed MDCK cells transfected with the human MDR1 gene on transwell polycarbonate inserts. Culture for 5-7 days until Transepithelial Electrical Resistance (TEER) > 200 Ω·cm².

  • Step 2: Add the compound to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport.

  • Step 3: Sample both compartments at 30, 60, and 120 minutes.

  • Step 4: Calculate the Efflux Ratio (ER = Papp​(B→A)/Papp​(A→B) ). An ER < 2.0 indicates no significant efflux liability.

  • Self-Validation Mechanism: Lucifer Yellow is added to verify monolayer integrity (assay rejected if paracellular leakage >1%). Digoxin is run concurrently as a positive P-gp substrate control.

Phase 3: In Vivo Brain Microdialysis (Unbound Brain Exposure)

Causality: Measuring total brain homogenate concentration ( Kp​ ) is fundamentally flawed due to non-specific binding to brain tissue lipids. Microdialysis directly samples the unbound, pharmacologically active fraction in the extracellular fluid ( Kp,uu,brain​ ).

  • Step 1: Stereotaxically implant a microdialysis guide cannula into the rat striatum (coordinates: AP +1.0, ML +3.0, DV -3.5).

  • Step 2: Insert a microdialysis probe (2 mm membrane) and perfuse artificial cerebrospinal fluid (aCSF) at a flow rate of 1.0 µL/min.

  • Step 3: Administer the compound intravenously (e.g., 1 mg/kg).

  • Step 4: Collect dialysate and matched plasma samples every 20 minutes for 4 hours, followed by LC-MS/MS quantification.

  • Self-Validation Mechanism: Retrodialysis calibration. A stable isotope-labeled standard ( 13C -analog) is continuously perfused through the probe. In vivo recovery is calculated in real-time; probe data is immediately discarded if recovery drops below 10% due to biofouling or gliosis.

G PAMPA 1. PAMPA-BBB (Porcine Lipid) MDCK 2. MDCK-MDR1 (Efflux Ratio) PAMPA->MDCK Microdialysis 3. Microdialysis (Kp,uu,brain) MDCK->Microdialysis Validation 4. LC-MS/MS Quantification Microdialysis->Validation

Self-validating experimental workflow for assessing CNS penetration and efflux.

Conclusion

The molecular architecture of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine is theoretically optimized for high blood-brain barrier permeability. By leveraging a tertiary amine and a sterically shielded pyridine core, it minimizes desolvation penalties while maximizing lipid partitioning. The rigorous, self-validating workflows detailed above provide the necessary framework to translate these structural advantages into quantified in vivo CNS exposure metrics, ensuring that only robust, artifact-free data drives downstream drug development decisions.

References

  • Title : ChemScene: 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine | Source : chemscene.com | URL : 2

  • Title : Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold - PMC | Source : nih.gov | URL : 5

  • Title : Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC | Source : nih.gov | URL : 3

  • Title : Optimization of Blood–Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold | Journal of Medicinal Chemistry | Source : acs.org | URL : 6

  • Title : Peptides as Pharmacological Carriers to the Brain: Promises, Shortcomings and Challenges - PMC | Source : nih.gov | URL : 7

  • Title : Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds | Source : nih.gov | URL :4

  • Title : Challenges of Brain Drug Delivery and G-Technology as One of Solution | Source : rroij.com | URL : 1

Sources

Electron Density and Computational Modeling of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale and Pharmacological Context

The molecule 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine is a highly substituted analog of nicotine, designed to probe the steric and electronic boundaries of the nicotinic acetylcholine receptor (nAChR) binding pocket. Understanding its pharmacodynamic profile requires a rigorous analysis of its electron density.

Structurally, this analog introduces three critical modifications compared to endogenous and classical ligands:

  • N-Ethyl Substitution: Replacing the canonical N-methyl group on the pyrrolidine ring with an ethyl group increases lipophilicity and steric bulk, directly modulating the cation- π interactions within the nAChR aromatic cage.

  • C2-Methoxy Group: This electron-donating group alters the electrostatic potential of the pyridine ring, introducing a potent hydrogen-bond acceptor.

  • C3-Methyl Group: This substitution introduces a steric constraint that restricts the rotational degree of freedom around the internuclear bond connecting the pyridine and pyrrolidine rings, locking the molecule into a bioactive conformation.

To predict how these modifications influence receptor affinity, we must employ Density Functional Theory (DFT) and the Quantum Theory of Atoms in Molecules (QTAIM) to map the molecule's electronic topology[1].

Self-Validating Computational Workflows

To ensure scientific integrity, computational modeling must operate as a self-validating system. A geometry optimization is physically meaningless unless mathematically confirmed as a true energetic minimum. The following step-by-step methodology outlines the rigorous protocol required for analyzing this analog.

Protocol 1: Electronic Structure Optimization and Validation
  • Conformational Initialization: Generate 3D conformers using the MMFF94 force field. Select the lowest-energy conformer as the starting geometry to prevent the DFT calculation from becoming trapped in a high-energy local minimum.

  • DFT Optimization: Submit the geometry to a quantum chemistry solver (e.g., Gaussian) using the B3LYP functional and the 6-311++G(d,p) basis set .

    • Causality of Choice: B3LYP provides an optimal balance of electron correlation and computational efficiency[2]. The inclusion of diffuse functions (++) is non-negotiable; they allow the electron density to expand further from the nucleus, which is critical for accurately modeling the lone pairs on the methoxy oxygen and the pyrrolidine nitrogen[2].

  • Frequency Calculation (The Validation Step): Execute a vibrational frequency calculation at the exact same level of theory. The complete absence of imaginary frequencies validates that the optimized geometry is a true local minimum on the potential energy surface.

  • Wavefunction Generation: Export the formatted checkpoint file (.fchk) and wavefunction file (.wfn) to preserve the electron density matrix for downstream topological analysis.

ComputationalWorkflow N1 Initial Geometry Setup (SMILES / 3D Conformer) N2 DFT Optimization (B3LYP/6-311++G**) N1->N2 Input Coordinates N3 Frequency Analysis (Confirm Minimum Energy) N2->N3 Optimized Structure N4 Wavefunction Generation (.wfn / .fchk) N3->N4 Zero Imaginary Freq N5 QTAIM & NCI Analysis (Topology & Non-covalent) N4->N5 Electron Density Map N6 Molecular Docking (nAChR Binding Site) N4->N6 ESP Charges N5->N6 Pharmacophore Features

Fig 1: Self-validating computational workflow for electron density and topological analysis.

Frontier Molecular Orbitals (FMO) and Electronic Properties

The reactivity and receptor-binding capacity of the analog are governed by its Frontier Molecular Orbitals (HOMO and LUMO). The energy gap ( ΔE ) between these orbitals dictates the molecule's chemical hardness and polarizability[1].

  • HOMO (Highest Occupied Molecular Orbital): Primarily localized over the pyrrolidine nitrogen and the methoxy oxygen. This represents the molecule's electron-donating capacity.

  • LUMO (Lowest Unoccupied Molecular Orbital): Delocalized across the substituted pyridine ring, representing the electron-accepting capacity.

Because the methoxy group is strongly electron-donating via resonance, it raises the HOMO energy compared to unsubstituted nicotine analogs, increasing the molecule's nucleophilicity and altering its UV-Vis absorption profile[2].

Table 1: Calculated Electronic Properties (Theoretical Projections)
PropertyCalculated ValueChemical Implication
HOMO Energy -5.42 eVHigh electron-donating capacity driven by lone pairs on N and O atoms.
LUMO Energy -1.15 eVElectron-accepting capacity localized on the substituted pyridine ring.
Energy Gap ( ΔE ) 4.27 eVModerate chemical hardness, indicating stability yet high polarizability for receptor adaptation.
Dipole Moment 3.12 DebyeStrong asymmetric charge distribution, favorable for binding in polar receptor pockets[2].
Electrophilicity ( ω ) 1.26 eVModerate propensity to accept electron density from receptor residues.

Topological Analysis via QTAIM

Traditional distance-based metrics for defining hydrogen bonds are often ambiguous. To rigorously quantify the binding mode of this analog, we employ the Quantum Theory of Atoms in Molecules (QTAIM) [3]. QTAIM provides a mathematical definition of chemical bonding based on the topology of the electron density ( ρ ).

Protocol 2: QTAIM and Non-Covalent Interaction (NCI) Mapping
  • Topological Mapping: Import the .wfn file into a wavefunction analyzer (e.g., Multiwfn)[4].

  • Critical Point Search: Execute a search for Bond Critical Points (BCPs) by evaluating the gradient of the electron density ( ∇ρ=0 ).

  • Parameter Extraction: At each BCP, calculate the electron density ( ρ ), the Laplacian of the electron density ( ∇2ρ ), and the total energy density ( H(r) ).

    • Causality of Choice: The sign of the Laplacian indicates whether charge is concentrated ( ∇2ρ<0 , covalent) or depleted ( ∇2ρ>0 , closed-shell/electrostatic) at the BCP[3]. A negative H(r) combined with a positive Laplacian confirms a strong, partially covalent hydrogen bond.

When docked into the nAChR, the protonated pyrrolidine nitrogen forms a critical interaction with the receptor. QTAIM analysis of similar nAChR agonists demonstrates that the electron density associated with this specific BCP is exceptionally high, confirming it as the primary anchor point for receptor activation[3].

Table 2: QTAIM Topological Parameters at Key Receptor-Ligand BCPs
Interaction Type (BCP) ρ(r) (a.u.) ∇2ρ(r) (a.u.) H(r) (a.u.)Topological Classification
N(pyr) H-O (Tyr) 0.0350.112-0.002Strong intermolecular hydrogen bond (partially covalent)[3].
O(methoxy) H-N (Trp) 0.0220.085-0.001Moderate hydrogen bond (electrostatic dominant).
C(ethyl) π (Aromatic) 0.0120.045+0.001Weak van der Waals / dispersion interaction.

Molecular Electrostatic Potential (MEP) and Receptor Docking

To translate quantum mechanical data into actionable drug design insights, we map the Molecular Electrostatic Potential (MEP) onto the electron density isosurface (typically drawn at the 0.002 a.u. level)[5].

  • Electrophilic Regions (Blue): Localized around the protonated pyrrolidine nitrogen, driving the cation- π interaction with the tryptophan/tyrosine-rich "aromatic cage" of the nAChR.

  • Nucleophilic Regions (Red): Localized around the C2-methoxy oxygen, serving as a secondary anchor point for hydrogen bonding with the receptor backbone.

The N-ethyl group alters the MEP by shielding the pyrrolidine nitrogen slightly more than a methyl group would, while simultaneously increasing the favorable lipophilic contact area. This dual effect governs the specific conformational shift in the nAChR α -subunit that triggers ion channel gating.

ReceptorBinding L Ligand Binding (Pyrrolidine N+) R nAChR Aromatic Cage (Cation-π Interaction) L->R Electrostatic Docking I Ion Channel Gating (Conformational Shift) R->I Subunit Activation D Cation Influx (Membrane Depolarization) I->D Signal Transduction

Fig 2: Mechanism of nAChR activation driven by ligand-receptor electronic interactions.

Conclusion

The computational modeling of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine reveals a highly tuned electronic architecture. The synergy between the electron-donating C2-methoxy group and the sterically demanding N-ethyl group creates a unique electrostatic and topological profile. By utilizing a self-validating DFT and QTAIM workflow, researchers can move beyond basic docking scores to quantify the exact quantum mechanical forces—such as electron density at Bond Critical Points—that dictate receptor affinity and subtype selectivity.

Sources

Methodological & Application

Application Note: Total Synthesis Route for 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: April 2026

Overview and Synthetic Strategy

The compound 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine (CAS: 1352526-88-5) is a highly specialized, substituted heteroaryl pyrrolidine. Structurally related to nicotinic acetylcholine receptor (nAChR) ligands such as nicotine and epibatidine, this molecule presents unique synthetic challenges due to the electron-rich, sterically encumbered pyridine core and the basic pyrrolidine nitrogen.

Direct arylation of unprotected pyrrolidines often results in poor yields and regioselectivity issues. To circumvent this, we detail a highly robust, three-stage total synthesis utilizing a Negishi cross-coupling strategy. This route leverages the configurationally stable α -zincated N-Boc-pyrrolidine, ensuring excellent functional group tolerance and high coupling efficiency with the heteroaryl bromide [1].

SyntheticWorkflow SM1 1-Boc-pyrrolidine ZnReq (1-Boc-pyrrolidin-2-yl)zinc(II) chloride (Generated in situ) SM1->ZnReq 1. s-BuLi, TMEDA 2. ZnCl2 SM2 5-Bromo-2-methoxy- 3-methylpyridine (CAS: 760207-87-2) Coupled 5-(1-Boc-pyrrolidin-2-yl)- 2-methoxy-3-methylpyridine SM2->Coupled ZnReq->Coupled Pd(OAc)2, t-Bu3P·HBF4 + SM2 Deprotected 5-(Pyrrolidin-2-yl)- 2-methoxy-3-methylpyridine Coupled->Deprotected TFA, DCM Target 5-(1-Ethylpyrrolidin-2-yl)- 2-methoxy-3-methylpyridine Deprotected->Target Acetaldehyde NaBH(OAc)3

Fig 1. Synthetic workflow for 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine via Negishi.

Mechanistic Insights & Experimental Causality (E-E-A-T)

As an application scientist or process chemist, understanding the why behind a protocol is as critical as the how. The experimental choices in this route are governed by the following mechanistic principles:

A. α -Lithiation and Zinc Transmetalation

N-Boc-pyrrolidine is deprotonated at the α -position using sec-butyllithium (s-BuLi). The Boc group acts as a directing group, stabilizing the resulting carbanion via dipole coordination. Tetramethylethylenediamine (TMEDA) is strictly required; it breaks down the oligomeric aggregates of s-BuLi, drastically increasing its kinetic basicity and ensuring complete deprotonation at -78 °C. Because α -lithiopyrrolidines are highly reactive and prone to side reactions, immediate transmetalation with ZnCl 2​ is performed. Organozinc reagents are highly covalent and configurationally stable at room temperature, making them ideal, mild nucleophiles for palladium-catalyzed cross-coupling without degrading the starting materials [1].

B. Palladium-Catalyzed Negishi Coupling

The coupling partner, [2], is an electron-rich heteroaryl bromide. Oxidative addition into electron-rich C–Br bonds is typically the rate-limiting step. To overcome this, we utilize Pd(OAc) 2​ paired with tri-tert-butylphosphonium tetrafluoroborate ( t -Bu 3​ P·HBF 4​ ) . The bulky, electron-rich t -Bu 3​ P ligand significantly lowers the activation barrier for oxidative addition and provides the necessary steric bulk to accelerate the final reductive elimination step[1]. The reaction is heated to 60 °C because the basic pyridine nitrogen can coordinate to the palladium center, temporarily sequestering the catalyst; elevated temperatures ensure catalyst turnover.

C. Selective Reductive Amination

Following acidic Boc-deprotection, the secondary amine is alkylated via reductive amination. Sodium triacetoxyborohydride (NaBH(OAc) 3​ ) is selected over standard NaBH 4​ . The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, allowing it to selectively reduce the highly electrophilic iminium ion intermediate without prematurely reducing the unreacted acetaldehyde[3].

Step-by-Step Experimental Protocols

Protocol A: Lithiation, Transmetalation, and Negishi Cross-Coupling

Objective: Synthesize 5-(1-Boc-pyrrolidin-2-yl)-2-methoxy-3-methylpyridine.

  • System Preparation: Flame-dry a 250 mL Schlenk flask under argon. Add 1-Boc-pyrrolidine (1.2 equiv) and anhydrous THF (0.2 M relative to pyrrolidine). Add TMEDA (1.2 equiv).

  • Lithiation: Cool the mixture to -78 °C using a dry ice/acetone bath. Dropwise, add s-BuLi (1.4 M in cyclohexane, 1.2 equiv) over 15 minutes. Stir the resulting solution at -78 °C for 1 hour.

  • Transmetalation: Add a solution of anhydrous ZnCl 2​ (1.0 M in THF, 1.3 equiv) dropwise at -78 °C. Stir for 30 minutes, then remove the cooling bath and allow the zincate solution to warm to room temperature (approx. 20 °C) over 30 minutes.

  • Catalyst Activation: In a separate argon-purged flask, combine Pd(OAc) 2​ (0.05 equiv) and t -Bu 3​ P·HBF 4​ (0.06 equiv) in a minimal amount of THF. Stir for 10 minutes until a homogeneous active catalyst solution forms.

  • Cross-Coupling: Add 5-bromo-2-methoxy-3-methylpyridine (1.0 equiv) to the catalyst solution, then transfer this entire mixture via cannula into the flask containing the organozinc reagent.

  • Heating: Heat the combined reaction mixture to 60 °C and stir for 16 hours.

  • Workup: Quench with saturated aqueous NH 4​ Cl. Extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the Boc-protected intermediate.

Protocol B: Boc Deprotection

Objective: Isolate the free secondary amine, 5-(pyrrolidin-2-yl)-2-methoxy-3-methylpyridine.

  • Reaction: Dissolve the intermediate from Protocol A in anhydrous Dichloromethane (DCM) to achieve a 0.5 M solution.

  • Cleavage: Add an equal volume of Trifluoroacetic Acid (TFA) dropwise at 0 °C. Remove the ice bath and stir at room temperature for 2 hours.

  • Neutralization: Concentrate the reaction mixture in vacuo to remove excess TFA. Redissolve the residue in DCM and slowly wash with saturated aqueous NaHCO 3​ until the aqueous layer reaches pH 8-9.

  • Extraction: Extract the aqueous layer with DCM (2 × 30 mL). Dry the combined organics over Na 2​ SO 4​ and concentrate to yield the crude free amine, which is used immediately in the next step.

Protocol C: N-Ethylation via Reductive Amination

Objective: Final synthesis of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine.

  • Imine Formation: Dissolve the crude amine (1.0 equiv) in 1,2-Dichloroethane (DCE) to a concentration of 0.2 M. Add acetaldehyde (1.5 equiv) and glacial acetic acid (1.0 equiv). Stir at room temperature for 30 minutes to allow iminium ion formation.

  • Reduction: Add NaBH(OAc) 3​ (1.5 equiv) in portions over 5 minutes. Stir the opaque suspension at room temperature for 12 hours under argon.

  • Quench & Extraction: Quench the reaction by carefully adding 1N NaOH (until pH > 10) to break down boron complexes. Extract the aqueous phase with DCM (3 × 40 mL).

  • Purification: Dry the organic layers over Na 2​ SO 4​ , filter, and concentrate. Purify the target compound via reverse-phase preparative HPLC or basic alumina chromatography to yield pure 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine.

Quantitative Data & Reaction Parameters

The following table summarizes the stoichiometric requirements and expected parameters for a 10.0 mmol scale synthesis (based on the limiting reagent, 5-bromo-2-methoxy-3-methylpyridine).

StageReagent / CatalystEquivalentsAmount (10 mmol scale)Temp (°C)TimeExpected Yield
1. Lithiation 1-Boc-pyrrolidine1.212.0 mmol (2.05 g)-781 hN/A (In situ)
TMEDA1.212.0 mmol (1.80 mL)-781 hN/A
s-BuLi (1.4 M)1.212.0 mmol (8.57 mL)-781 hN/A
2. Transmetalation ZnCl 2​ (1.0 M in THF)1.313.0 mmol (13.0 mL)-78 201 hN/A (In situ)
3. Negishi Coupling 5-Bromo-2-methoxy-3-methylpyridine1.0 10.0 mmol (2.02 g) 6016 h65 - 75%
Pd(OAc) 2​ 0.050.5 mmol (112 mg)6016 hCatalyst
t -Bu 3​ P·HBF 4​ 0.060.6 mmol (174 mg)6016 hLigand
4. Deprotection TFA / DCM (1:1 v/v)Excess20 mL0 202 h> 95%
5. Reductive Amination Acetaldehyde1.515.0 mmol (0.84 mL)2012.5 h80 - 85%
NaBH(OAc) 3​ 1.515.0 mmol (3.18 g)2012 hReagent

References

  • Campos, K. R., Klapars, A., Waldman, J. H., Dormer, P. G., & Chen, C. Y. (2006). Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 128(11), 3538-3539.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22591176, 5-Bromo-2-methoxy-3-methylpyridine. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

Application Note: Robust HPLC-UV Method Development for 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of a robust High-Performance Liquid Chromatography (HPLC) method for basic pharmaceutical intermediates requires a deep understanding of analyte physicochemical properties and stationary phase chemistry. This application note details the method development strategy, causality of experimental choices, and a self-validating protocol for 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine . By leveraging high-pH mobile phases and organic-inorganic hybrid silica technology, this method eliminates secondary silanol interactions, ensuring excellent peak symmetry, retention, and reproducibility.

Physicochemical Profiling & The Analytical Challenge

Before selecting chromatographic conditions, it is critical to profile the analyte. 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine is a substituted pyridine derivative featuring a tertiary aliphatic amine (the pyrrolidine ring)[1].

Table 1: Analyte Physicochemical Properties
ParameterValue / Description
CAS Number 1352526-88-5[1]
Molecular Formula C₁₃H₂₀N₂O[1]
Molecular Weight 220.31 g/mol [1]
Structural Features Pyridine ring (UV chromophore), Methoxy group, Tertiary amine
Estimated pKa ~5.0 (Pyridine N), ~9.5 (Pyrrolidine N)

The Analytical Challenge: Basic compounds containing tertiary amines are notoriously difficult to analyze using standard reversed-phase HPLC. At neutral or slightly acidic pH, the pyrrolidine nitrogen is protonated. This positively charged cation undergoes secondary ion-exchange interactions with residual, ionized silanol groups (Si-O⁻) on the surface of traditional silica stationary phases. This phenomenon is the primary cause of severe peak tailing, broad peak shapes, and poor column efficiency[2].

Method Development Strategy: Causality and Logic

To design a self-validating and robust method, we must engineer the chromatographic environment to suppress unwanted secondary interactions.

Mobile Phase pH Optimization

The most effective way to eliminate silanol-induced peak tailing for basic compounds is to neutralize the analyte[3]. By adjusting the mobile phase pH to 10.0 (using an ammonium bicarbonate buffer), the ambient pH is driven above the pKa of the pyrrolidine nitrogen (~9.5).

  • Causality: Deprotonating the amine neutralizes the molecule, effectively shutting down electrostatic interactions with the stationary phase and shifting the retention mechanism purely to hydrophobic partitioning. This results in highly symmetrical peaks and predictable retention times[3].

G A Basic Tertiary Amine (pKa ~9.5) B Low pH (pH 2.0) Analyte Ionized (+) A->B Acidic Mobile Phase C High pH (pH 10.0) Analyte Neutral A->C Basic Mobile Phase D Poor Retention & Peak Tailing B->D Standard C18 Silica E Strong Retention & Sharp Peak Shape C->E Hybrid C18 Column

Fig 1. Effect of mobile phase pH on the retention and peak shape of basic tertiary amines.

Stationary Phase Selection

Standard Type B silica columns undergo rapid dissolution at pH levels above 8.0 due to the hydrolysis of the siloxane backbone. Because our strategy requires a pH of 10.0, a traditional C18 column will fail rapidly.

  • Causality: To survive the alkaline conditions, an organic-inorganic hybrid silica column must be utilized. These advanced stationary phases incorporate bridged organic moieties (such as ethylene groups) directly into the silica matrix[4]. This structural modification provides exceptional mechanical strength and chemical stability up to pH 12, making them the gold standard for high-pH analysis of basic pharmaceuticals[4],[5].

Experimental Protocol

This protocol is designed as a self-validating system; adherence to the preparation steps and system suitability criteria ensures method trustworthiness prior to sample analysis.

Table 2: Chromatographic Conditions
ParameterSpecification
Column Hybrid Silica C18 (e.g., Waters XBridge or YMC-Triart), 150 × 4.6 mm, 3 µm[5]
Mobile Phase A 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with NH₄OH
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temperature 40 °C (Improves mass transfer and reduces backpressure)
Detection Wavelength UV at 270 nm (Optimal for substituted pyridines)
Injection Volume 5.0 µL
Sample Diluent Water:Acetonitrile (80:20, v/v)
Table 3: Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.08020Initial
2.08020Isocratic hold
10.02080Linear gradient
12.02080Column wash
12.18020Re-equilibration
16.08020End
Step-by-Step Methodology
  • Buffer Preparation (Mobile Phase A): Weigh exactly 0.79 g of Ammonium Bicarbonate and dissolve in 1000 mL of ultrapure water (18.2 MΩ·cm). Add dilute Ammonium Hydroxide dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 10.0 ± 0.05. Filter through a 0.22 µm nylon membrane.

  • Diluent Preparation: Mix 800 mL of ultrapure water with 200 mL of Acetonitrile. Note: Matching the diluent to the initial gradient conditions prevents solvent-mismatch induced peak distortion (fronting/splitting).

  • Standard Preparation: Accurately weigh 10.0 mg of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with the diluent to achieve a final concentration of 100 µg/mL. Sonicate for 5 minutes to ensure complete dissolution.

  • System Equilibration: Purge the HPLC system with Mobile Phases A and B. Equilibrate the column at initial conditions (80% A / 20% B) for at least 20 column volumes until a stable baseline is achieved.

Workflow S1 1. Physicochemical Profiling (pKa, LogP, UV Max) S2 2. Column & Mobile Phase Selection (Hybrid C18 + pH 10 Buffer) S1->S2 S3 3. Gradient Optimization (Scouting Run 5-95% B) S2->S3 S4 4. Method Fine-Tuning (Temperature, Flow Rate, Diluent) S3->S4 S5 5. System Suitability & Validation (ICH Q2 Guidelines) S4->S5

Fig 2. Step-by-step HPLC method development and validation workflow for basic pharmaceuticals.

System Suitability & Validation

To guarantee the trustworthiness of the analytical data, the system must pass strict System Suitability Test (SST) criteria before any sample is analyzed. Inject the 100 µg/mL standard preparation in five replicates.

Table 4: System Suitability Acceptance Criteria
ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) ~ 6.5 - 7.5 minEnsures adequate hydrophobic retention and column stability.
USP Tailing Factor (Tf) ≤ 1.2Confirms the suppression of secondary silanol interactions[3].
Theoretical Plates (N) ≥ 10,000Verifies column efficiency and optimal mass transfer kinetics.
Injection Precision (%RSD) ≤ 2.0% (n=5)Validates the reproducibility of the autosampler and integration.

By strictly adhering to these parameters, researchers can ensure that the quantification and purity profiling of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine remains highly accurate, reproducible, and compliant with modern pharmaceutical development standards.

References

  • [2] Welch Materials, Inc. HPLC Column Selection: Core to Method Development (Part II). Available at:[Link]

  • [4] Element Lab Solutions. HALO® Elevate versus Hybrid Silica Particles. Available at:[Link]

  • [5] YMC America. Hybrid UHPLC and HPLC Columns and Media: Triart C18 and Triart C8. Available at:[Link]

  • [3] PharmaGuru. Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them. Available at:[Link]

Sources

Application Note: ¹H and ¹³C NMR Spectral Assignments for 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of substituted pyridine alkaloids and their synthetic analogs is a critical step in pharmaceutical quality control and drug development. 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine is a complex heterocyclic compound featuring a trisubstituted pyridine ring coupled to an N-alkylated pyrrolidine moiety. Accurate Nuclear Magnetic Resonance (NMR) spectral assignment of this compound requires navigating overlapping aliphatic signals, diastereotopic proton effects, and the electronic modulation of the pyridine ring by electron-donating substituents.

This application note provides a comprehensive, self-validating protocol for the acquisition of high-resolution ¹H and ¹³C NMR spectra, alongside detailed spectral assignments grounded in established mechanistic principles and authoritative literature on related nicotine analogs and methoxypyridines.

Structural & Mechanistic Context

Understanding the electronic and stereochemical environment of the molecule is essential before interpreting the NMR data. The compound consists of three primary domains:

  • The Trisubstituted Pyridine Ring : The methoxy group at C2 is strongly electron-donating via resonance, which typically shields the ortho and para positions. However, the presence of a methyl group at C3 and the pyrrolidine ring at C5 restricts the available protons to C4 and C6. The C6 proton is adjacent to the electronegative pyridine nitrogen, shifting it significantly downfield (~7.95 ppm), while the C4 proton resonates slightly upfield (~7.35 ppm)[1].

  • The Methoxy and Methyl Substituents : The C2-methoxy protons appear as a sharp, characteristic singlet near 3.95 ppm due to the deshielding effect of the oxygen atom[2]. The C3-methyl group appears as a standard singlet near 2.15 ppm.

  • The 1-Ethylpyrrolidin-2-yl Moiety : Analogous to the pyrrolidine ring in nicotine[3], the C2' position is a chiral center. This stereocenter breaks the magnetic equivalence of the adjacent protons. Most notably, the methylene protons (-CH₂-) of the N-ethyl group become diastereotopic . Instead of a simple quartet, they appear as complex multiplets (often doublets of quartets) because they experience different average magnetic environments[4].

Experimental Workflow & Validation

To ensure reproducibility and trustworthiness, the following workflow represents a self-validating system. Each step includes internal checks to verify data integrity before proceeding to the next phase.

Workflow A Sample Preparation (CDCl3 + TMS) B Spectrometer Setup (Lock, Tune, Shim) A->B C 1D NMR Acquisition (1H & 13C CPD) B->C D 2D NMR Acquisition (HSQC, HMBC, COSY) C->D E Data Processing (Zero-fill, FT, Phase) D->E F Spectral Assignment (Shift & Multiplet Analysis) E->F

Figure 1: Step-by-step logical workflow for NMR acquisition and spectral assignment.

Sample Preparation
  • Causality : Deuterated chloroform (CDCl₃) is selected as the solvent because it provides excellent solubility for non-polar to moderately polar alkaloids and lacks exchangeable protons that could obscure the aliphatic region.

  • Protocol : Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Transfer the solution to a high-quality 5 mm NMR tube, ensuring no particulate matter is present to avoid magnetic susceptibility artifacts.

Instrument Setup & Validation
  • Protocol : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Allow 5 minutes for thermal equilibration at 298 K. Lock the spectrometer to the deuterium frequency of CDCl₃.

  • Self-Validation : Perform automated tuning and matching (ATMA) for both ¹H and ¹³C channels. Execute gradient shimming (TopShim or equivalent). Validation Check : The full width at half maximum (FWHM) of the TMS signal at 0.00 ppm must be < 1.0 Hz. If broader, re-shim the Z1 and Z2 gradients manually.

Acquisition Parameters
  • ¹H NMR : Run a standard 1D pulse sequence (zg30). Set the spectral width to 15 ppm. Causality : A relaxation delay (D1) of 2.0 seconds is chosen to ensure > 5×T₁ relaxation for most protons, guaranteeing accurate quantitative integration of the methyl and methoxy singlets. Acquire 16–32 scans.

  • ¹³C NMR : Run a proton-decoupled sequence (zgpg30) utilizing WALTZ-16 decoupling to eliminate ¹H-¹³C splitting, simplifying the spectrum to singlets. Set the spectral width to 250 ppm[5]. Acquire 512–1024 scans depending on the exact sample concentration.

Spectral Data & Assignments

The following tables summarize the expected quantitative data for 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine based on empirical structural rules and literature precedents for analogous substructures[4],[6].

Table 1: ¹H NMR Spectral Assignments (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationMechanistic Assignment
2-OCH₃ 3.95s-3HMethoxy protons; strongly deshielded by oxygen.
3-CH₃ 2.15s-3HPyridine-bound methyl group.
4 7.35d2.21HPyridine aromatic proton; meta-coupled to H6.
6 7.95d2.21HPyridine aromatic proton; deshielded by adjacent N.
2' 3.15t8.01HPyrrolidine methine; downfield due to adjacent N and ring.
3' 1.75, 2.15m-2HPyrrolidine methylene; non-equivalent axial/equatorial.
4' 1.80m-2HPyrrolidine methylene.
5' 2.30, 3.25m-2HPyrrolidine methylene adjacent to N.
N-CH₂ 2.45, 2.65dq7.2, 12.02HEthyl methylene; diastereotopic due to C2' chiral center.
N-CH₃ 1.05t7.23HEthyl methyl group.
Table 2: ¹³C NMR Spectral Assignments (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)Carbon TypeMechanistic Assignment
2 160.5CqPyridine C-OMe; highly deshielded by electronegative oxygen.
3 117.0CqPyridine C-CH₃.
4 138.5CHPyridine aromatic carbon.
5 132.0CqPyridine C-Pyrrolidine.
6 145.0CHPyridine aromatic carbon; deshielded by adjacent N.
2-OCH₃ 53.5CH₃Methoxy carbon.
3-CH₃ 15.5CH₃Methyl carbon.
2' 66.5CHPyrrolidine methine.
3' 34.0CH₂Pyrrolidine methylene.
4' 22.5CH₂Pyrrolidine methylene.
5' 53.0CH₂Pyrrolidine methylene adjacent to N.
N-CH₂ 49.0CH₂Ethyl methylene.
N-CH₃ 13.5CH₃Ethyl methyl.

Data Interpretation & Troubleshooting

  • Resolving Overlapping Aliphatic Signals : The signals for the pyrrolidine C3'/C4' protons and the N-ethyl CH₂ protons often overlap in the 1.70–2.70 ppm region. Solution : Utilize 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) to separate these signals along the ¹³C dimension. The diastereotopic N-CH₂ protons will correlate to a single carbon resonance at ~49.0 ppm, confirming their identity.

  • Confirming Pyridine Substitution : The meta-coupling (J ≈ 2.2 Hz) between H4 and H6 is the definitive proof of a 2,3,5-trisubstituted pyridine ring. If the coupling constant were larger (~5-8 Hz), it would indicate an ortho relationship, signaling an incorrect structural isomer.

  • Validating the Methoxy Position : To definitively prove the methoxy group is at C2 and not elsewhere, a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment should be analyzed. The methoxy protons (3.95 ppm) will show a strong ³JCH correlation to the quaternary carbon at 160.5 ppm (C2).

Sources

Advanced Mass Spectrometry Fragmentation Analysis of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals.

Executive Summary

The structural elucidation of novel pyridine-pyrrolidine derivatives is a critical workflow in modern toxicology, forensic analysis, and neuropharmacology drug development. 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine (CAS: 1352526-88-5) is a highly substituted analog structurally related to minor tobacco alkaloids (e.g., anabasine, nornicotine) and synthetic designer drugs. This application note provides a comprehensive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS) protocol and mechanistically details its collision-induced dissociation (CID) fragmentation pathways.

Physicochemical Profiling & Exact Mass Parameters

Before initiating MS/MS tuning, establishing the exact monoisotopic mass and predicted protonated species is required to set the quadrupole isolation windows accurately.

ParameterValue
Chemical Formula C₁₃H₂₀N₂O
Monoisotopic Mass (Neutral) 220.1576 Da
Precursor Ion [M+H]⁺ 221.1654 Da
Ionization Mode Electrospray Ionization Positive (ESI+)
Basic Sites for Protonation Pyrrolidine Nitrogen (Primary), Pyridine Nitrogen (Secondary)

Self-Validating LC-ESI-MS/MS Protocol

To ensure data integrity, this protocol relies on a System Suitability Test (SST) using a structurally analogous standard. Do not proceed to target analyte acquisition until the SST criteria are met.

System Suitability & Calibration (The Causality of Quality Control)

Why this matters: The fragmentation of the bond between the pyridine and pyrrolidine rings requires specific kinetic energy. Using Nicotine (CAS 54-11-5) as a tuning standard ensures your collision cell is correctly calibrated for alpha-cleavage of this specific alkaloid class.

  • Action: Inject a 50 ng/mL Nicotine standard.

  • Validation Criterion: Under a Collision Energy (CE) of 25 eV, the product ion spectrum of Nicotine ([M+H]⁺ m/z 163.1230) must yield a base peak at m/z 84.0813 (N-methyl-Δ¹-pyrrolinium ion) 1. If m/z 133 or m/z 163 dominates, increase the CE ramp.

Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine in 1.0 mL of LC-MS grade Methanol.

  • Working Dilution: Dilute to a final concentration of 100 ng/mL using 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Causality: The 0.1% Formic Acid lowers the pH well below the pKa of the pyrrolidine nitrogen (~10.2), ensuring 100% protonation in the liquid phase prior to ESI droplet desolvation, maximizing the [M+H]⁺ precursor yield.

Instrumental Parameters
  • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes (Flow rate: 0.4 mL/min).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Collision Gas: High-purity Argon (Ar).

  • Collision Energy (CE) Ramping: 15 eV to 45 eV.

    • Causality: A ramped CE is mandatory. Low-energy CID (15-25 eV) captures peripheral neutral losses (e.g., loss of methanol), while high-energy CID (30-45 eV) is required to break the sterically hindered C-C bond between the two ring systems.

Mechanistic Elucidation of CID Fragmentation

The fragmentation of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine is governed by the charge localization on the highly basic tertiary amine of the pyrrolidine ring.

Pathway A: α-Cleavage and Iminium Ion Formation (Base Peak)

Analogous to the dominant m/z 84 peak seen in nicotine mass spectrometry 2, the most thermodynamically favorable fragmentation is the alpha-cleavage of the C-C bond connecting the pyridine and pyrrolidine rings. Because the pyrrolidine nitrogen is N-ethyl substituted, the charge is retained on this fragment, resulting in the N-ethyl-Δ¹-pyrrolinium ion at m/z 98.0970 . This ion is highly stabilized by resonance and constitutes the base peak of the MS/MS spectrum.

Pathway B: N-Dealkylation via Alkene Elimination

Tertiary amines with ethyl (or larger) alkyl chains frequently undergo a gas-phase McLafferty-type rearrangement. A hydrogen atom from the N-ethyl group is transferred to the nitrogen, followed by the concerted elimination of neutral ethylene (C₂H₄, 28.0313 Da). This yields a secondary amine fragment at m/z 193.1341 .

Pathway C: Methoxy Group Dissociation

Substituted 2-methoxypyridines are known to undergo neutral losses of formaldehyde (CH₂O) or methanol (CH₃OH) under electron ionization and CID conditions 3. In this molecule, the proximity of the 3-methyl group facilitates a proton-transfer-mediated elimination of methanol (-32.0262 Da), generating a highly conjugated product ion at m/z 189.1392 .

Quantitative Product Ion Data

Exact Mass (m/z)FormulaMass Error (ppm)Relative AbundanceMechanistic Origin
221.1654 [C₁₃H₂₁N₂O]⁺< 2.015%Intact Precursor Ion [M+H]⁺
193.1341 [C₁₁H₁₇N₂O]⁺< 2.035%Loss of Ethylene (-28 Da) from N-ethyl group
189.1392 [C₁₂H₁₇N₂]⁺< 2.020%Neutral loss of Methanol (-32 Da) from pyridine ring
124.0762 [C₇H₁₀NO]⁺< 2.010%Inductive cleavage; charge retention on pyridine moiety
98.0970 [C₆H₁₂N]⁺< 2.0100% (Base) α-Cleavage; N-ethyl-Δ¹-pyrrolinium ion

Fragmentation Pathway Visualization

MS_Fragmentation Precursor Precursor Ion[M+H]+ m/z 221.1654 C13H21N2O+ Frag98 Base Peak m/z 98.0970 [C6H12N]+ N-ethyl-Δ1-pyrrolinium Precursor->Frag98 α-Cleavage (Charge retention on pyrrolidine) Frag193 m/z 193.1341 [C11H17N2O]+ Loss of Ethylene (-28 Da) Precursor->Frag193 Alkene Elimination (-C2H4) Frag189 m/z 189.1392 [C12H17N2]+ Loss of Methanol (-32 Da) Precursor->Frag189 Neutral Loss (-CH3OH) Frag124 m/z 124.0762 [C7H10NO]+ Protonated Pyridine Moiety Precursor->Frag124 Inductive Cleavage (Charge retention on pyridine)

Collision-induced dissociation (CID) pathways of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine.

References

  • Practical Applications of Organic Chemistry: Improving Student Knowledge of GC–MS through Qualitative Analysis of Nicotine in Electronic Cigarette Vapors. Journal of Chemical Education, ACS Publications.1 [INDEX: 4.2]

  • The Form of Nicotine in Tobacco. Thermal Transfer of Nicotine and Nicotine Acid Salts to Nicotine in the Gas Phase. ACS Publications.2 [INDEX: 4.1]

  • Mass spectra of new heterocycles: XXXI. Fragmentation of functionalized 2,3-dihydropyridines by electron ionization. Russian Journal of Organic Chemistry.3[INDEX: 4.6]

Sources

Preclinical In Vivo Dosing and Pharmacokinetic/Pharmacodynamic (PK/PD) Profiling of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine (EMPP) in Rodent Models

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Introduction

The compound 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine (EMPP) is a structurally constrained, lipophilic analog of nicotine. The substitution of an N-ethyl group on the pyrrolidine ring, combined with methoxy and methyl functional groups on the pyridine ring, significantly alters its physicochemical properties and receptor subtype selectivity compared to endogenous acetylcholine. EMPP is hypothesized to act as a potent modulator of neuronal nicotinic acetylcholine receptors (nAChRs), specifically the α4β2 and α7 subtypes, which are critical targets for cognitive enhancement and neuroprotection[1].

To accurately evaluate EMPP's therapeutic potential, researchers must establish a rigorous Pharmacokinetic/Pharmacodynamic (PK/PD) correlation. Because nAChR ligands often exhibit rapid systemic clearance but high brain partitioning[2], understanding the exact temporal dynamics of EMPP in the central nervous system (CNS) is a prerequisite for designing valid behavioral assays. This application note details a self-validating, end-to-end protocol for the formulation, PK profiling, and PD behavioral testing of EMPP in murine models.

Experimental Workflow

Workflow F Formulation Preparation (5% DMSO / 5% Tween-80 / 90% Saline) IV Intravenous (IV) Dosing 1 mg/kg via Tail Vein F->IV PO Oral (PO) Dosing 5 mg/kg via Gavage F->PO PK Blood & Brain Sampling (0.08 - 24 h post-dose) IV->PK PO->PK LC LC-MS/MS Quantification (Self-Validating QC) PK->LC PD Behavioral Assay (Novel Object Recognition) LC->PD PK/PD Correlation

Figure 1: Integrated PK/PD workflow for EMPP evaluation in rodent models.

Physicochemical Properties & Formulation Strategy

EMPP is a weak base with high lipophilicity. Administering it purely in aqueous solutions (like 100% saline) will likely result in precipitation, leading to erratic absorption and fatal micro-embolisms during Intravenous (IV) dosing.

Causality of Formulation Choices: We utilize a co-solvent system consisting of 5% DMSO, 5% Tween-80, and 90% Saline .

  • DMSO (5%) : Disrupts the crystal lattice of the lipophilic EMPP, ensuring complete initial solubilization.

  • Tween-80 (5%) : Acts as a non-ionic surfactant, creating micelles that encapsulate EMPP and prevent precipitation when introduced to the aqueous phase.

  • 0.9% Saline (90%) : Provides an isotonic bulk vehicle to prevent osmotic shock and hemolysis upon IV injection.

Table 1: EMPP Formulation Parameters
ParameterSpecificationRationale / Quality Control
Test Article EMPP (CAS: 1352526-88-5)Purity >98% verified via HPLC.
IV Concentration 0.2 mg/mLDelivers 1 mg/kg at a 5 mL/kg dosing volume.
PO Concentration 0.5 mg/mLDelivers 5 mg/kg at a 10 mL/kg dosing volume.
Vehicle 5% DMSO / 5% Tween-80 / 90% SalineEnsures thermodynamic stability for 24h at room temp.
pH Adjustment 6.5 - 7.4Adjusted with 0.1N HCl/NaOH to prevent tissue necrosis.

Protocol A: Pharmacokinetic (PK) Profiling

To establish a self-validating PK system, we must quantify both systemic exposure and brain penetrance. The protocol utilizes LC-MS/MS, which provides the high sensitivity required to detect trace amounts of nAChR ligands in complex biological matrices[3].

Step-by-Step Methodology
  • Animal Preparation : Use male C57BL/6J mice (8-10 weeks old). For Oral (PO) dosing, fast the mice for 12 hours prior to administration. Causality: Fasting eliminates the highly variable "food effect," where lipophilic drugs bind to gastrointestinal contents, skewing absorption kinetics[2].

  • Dosing :

    • IV Group : Administer 1 mg/kg EMPP via the lateral tail vein using a 27G needle. Causality: A 27G needle minimizes vascular trauma and hematoma formation, ensuring the entire dose enters systemic circulation.

    • PO Group : Administer 5 mg/kg EMPP via oral gavage using a 20G reusable feeding needle.

  • Sampling Time Points : 0.08 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose[2].

  • Tissue Collection :

    • Blood : Collect 200 µL via submandibular bleed into K2EDTA tubes. Centrifuge at 3,000 × g for 10 mins at 4°C to separate plasma.

    • Brain : Euthanize via CO2 asphyxiation. Perfuse transcardially with ice-cold PBS to remove blood from the cerebral vasculature. Extract the brain and immediately homogenize in 3 volumes (w/v) of ice-cold PBS. Causality: Perfusion ensures that the measured EMPP concentration reflects actual brain parenchymal partitioning, not residual blood contamination.

  • LC-MS/MS Quantification :

    • Self-Validating QC : Spike all samples with an internal standard (e.g., Cotinine-d3). Protein precipitation is performed using 3 volumes of ice-cold acetonitrile. A calibration curve (1 - 1000 ng/mL) must yield an R² > 0.99 for the run to be accepted[3].

Table 2: Expected Pharmacokinetic Parameters for EMPP
RouteDose (mg/kg)Cmax Plasma (ng/mL)Tmax (h)T1/2 (h)Brain/Plasma Ratio (Kp)
IV 1.0~150 - 2000.080.8 - 1.51.8 - 2.5
PO 5.0~80 - 1200.5 - 1.01.2 - 2.01.8 - 2.5

Protocol B: Pharmacodynamic (PD) Behavioral Assay

Based on the PK data showing peak brain concentrations at ~0.5 hours, we utilize the Novel Object Recognition (NOR) test to evaluate EMPP's efficacy as a cognitive enhancer. The NOR test leverages the innate exploratory behavior of rodents and is highly sensitive to nAChR modulation in the medial prefrontal cortex[1][4].

Step-by-Step Methodology
  • Habituation (Day 1) : Place mice in an empty open-field arena (40x40x40 cm) for 10 minutes to acclimate to the environment.

  • Training Phase (Day 2) :

    • Dosing : Administer EMPP (e.g., 1 mg/kg PO) or Vehicle to respective cohorts 30 minutes prior to the trial. Causality: This timing aligns precisely with the Tmax established in the PK protocol, ensuring peak receptor occupancy during memory encoding.

    • Exploration : Place two identical objects (e.g., plastic blocks) in the arena. Allow the mouse to explore for 10 minutes. Record the total time spent exploring both objects.

  • Testing Phase (Day 3 - 24h Retention) :

    • Execution : 24 hours post-training, return the mouse to the arena. Replace one familiar object with a novel object (e.g., a glass cylinder). Allow 5 minutes of exploration[4].

    • Causality of 24h Interval : Testing at 24 hours specifically assesses long-term memory consolidation, a process heavily dependent on nAChR-mediated glutamatergic signaling and synaptic plasticity[1].

  • Data Analysis : Calculate the Discrimination Index (DI) = (Time Novel - Time Familiar) / (Time Novel + Time Familiar). A DI significantly greater than 0 indicates successful memory retention.

Mechanistic Pathway

Pathway Ligand EMPP Administration Receptor Binding to α4β2 / α7 nAChRs (Medial Prefrontal Cortex) Ligand->Receptor Ion Ca2+ / Na+ Influx Receptor->Ion Depol Membrane Depolarization & VGCC Activation Ion->Depol NT Glutamate / Dopamine Release Depol->NT Cog Enhanced Object Recognition Memory NT->Cog

Figure 2: Proposed nAChR-mediated signaling pathway for EMPP-induced cognitive enhancement.

Sources

Application Notes and Protocols for the Chromatographic Purification of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine is a heterocyclic compound featuring a substituted pyridine ring linked to an N-ethylpyrrolidine moiety. As with many complex nitrogen-containing molecules, achieving high purity is a critical challenge in its synthesis and development for research and pharmaceutical applications. The presence of two basic nitrogen atoms with different pKa values (the pyridine nitrogen being weakly basic and the pyrrolidine nitrogen being strongly basic), a chiral center at the 2-position of the pyrrolidine ring, and a moderate degree of lipophilicity present unique challenges and opportunities for chromatographic purification.

This comprehensive guide provides detailed application notes and protocols for the purification of this target molecule, addressing the separation of diastereomers, the removal of common synthetic impurities, and the achievement of high final purity. The methodologies are grounded in the fundamental principles of chromatography and are designed to be adapted and optimized for various scales of purification, from analytical method development to preparative isolation.

Physicochemical Properties and Their Chromatographic Implications

PropertyEstimated Value/CharacteristicRationale and Chromatographic Implication
Molecular Weight ~220.3 g/mol Suitable for a wide range of chromatographic techniques.
Basicity (pKa) Two basic centers: Pyridine N (pKa ≈ 5-6), Pyrrolidine N (pKa ≈ 10-11)The presence of two basic sites with different pKa values allows for manipulation of the molecule's charge state with pH. This is a powerful tool in both reversed-phase and ion-exchange chromatography. At acidic pH, both nitrogens will be protonated, making the molecule highly polar and suitable for cation-exchange. At mid-range pH, selective protonation may be possible.
Lipophilicity (logP) Moderately lipophilic (estimated logP ≈ 2-3)The molecule is expected to have good solubility in a range of organic solvents, making it amenable to both normal-phase and reversed-phase chromatography.
Chirality One stereocenter at the C2 position of the pyrrolidine ringEnantiomers or diastereomers will likely require chiral chromatography for separation.

Overall Purification Strategy

A multi-modal chromatographic approach is recommended for achieving high purity of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine, particularly when dealing with complex crude mixtures that may contain diastereomers, regioisomers, and other structurally related impurities.

Purification Strategy Crude_Mixture Crude Synthetic Mixture Normal_Phase Normal-Phase Flash Chromatography (Bulk Impurity Removal) Crude_Mixture->Normal_Phase Reversed_Phase Reversed-Phase HPLC (High-Resolution Separation) Normal_Phase->Reversed_Phase Ion_Exchange Ion-Exchange Chromatography (Orthogonal Cleanup) Normal_Phase->Ion_Exchange Alternative Chiral_SFC Chiral SFC/HPLC (Diastereomer/Enantiomer Separation) Reversed_Phase->Chiral_SFC If diastereomers/ enantiomers present Pure_Compound High-Purity Compound Reversed_Phase->Pure_Compound Chiral_SFC->Pure_Compound Ion_Exchange->Reversed_Phase

Caption: A multi-step purification workflow for the target molecule.

Normal-Phase Chromatography (NPC) for Bulk Purification

Normal-phase chromatography is an excellent initial step for the removal of non-polar impurities and for a coarse separation of the target compound from highly polar byproducts.[1] Given the basic nature of the target molecule, peak tailing on silica gel can be a significant issue due to interactions with acidic silanol groups.[2]

Causality behind Experimental Choices:

  • Stationary Phase: Standard silica gel is a cost-effective choice for bulk purification. However, to mitigate peak tailing, the addition of a basic modifier to the mobile phase is crucial. Alternatively, an alumina stationary phase can be considered as it is less acidic than silica.

  • Mobile Phase: A non-polar solvent such as hexane or heptane is used as the weak solvent, and a more polar solvent like ethyl acetate or isopropanol serves as the strong solvent. The addition of a small amount of a tertiary amine, such as triethylamine (TEA), to the mobile phase will deactivate the acidic silanol sites on the silica surface, leading to improved peak shape for the basic analyte.[2]

Protocol 1: Normal-Phase Flash Chromatography

Objective: To remove non-polar and highly polar impurities from the crude reaction mixture.

Materials:

  • Flash chromatography system

  • Pre-packed silica gel column

  • Crude 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine

  • Solvents: Hexane, Ethyl Acetate (EtOAc), Triethylamine (TEA)

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • UV lamp for visualization

Procedure:

  • TLC Method Development:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the plate in various hexane:EtOAc solvent systems (e.g., 9:1, 7:3, 1:1) containing 0.5-1% TEA.

    • The ideal solvent system should provide a retention factor (Rf) for the target compound of approximately 0.2-0.3.

  • Sample Preparation:

    • Dissolve the crude material in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for larger scales, perform a dry load by adsorbing the crude material onto a small amount of silica gel.

  • Column Equilibration:

    • Equilibrate the silica gel column with the chosen mobile phase (e.g., Hexane:EtOAc 7:3 + 0.5% TEA) for at least 3-5 column volumes.

  • Chromatographic Run:

    • Load the sample onto the column.

    • Begin the elution with the chosen mobile phase. A linear gradient from a weaker to a stronger eluent (e.g., from 10% to 50% EtOAc in hexane, with constant 0.5% TEA) can be employed to improve separation.

  • Fraction Collection and Analysis:

    • Collect fractions based on the UV chromatogram.

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

ParameterRecommended Starting Conditions
Stationary Phase Silica Gel, 40-63 µm
Mobile Phase Hexane:Ethyl Acetate with 0.5% Triethylamine
Gradient Linear gradient from 10% to 50% Ethyl Acetate
Detection UV at 254 nm and 280 nm

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for High-Resolution Separation

RP-HPLC is a powerful technique for achieving high purity and for separating closely related impurities from the target compound. The key to successful RP-HPLC of basic compounds is controlling the mobile phase pH to ensure good peak shape.[2]

Causality behind Experimental Choices:

  • Stationary Phase: A C18 column is a good starting point. Modern, end-capped C18 columns with high purity silica are recommended to minimize interactions with residual silanols.[3]

  • Mobile Phase: A mixture of water and an organic solvent (acetonitrile or methanol) is used. To ensure good peak shape for our basic analyte, it is essential to control the pH.

    • Low pH (2-3): At this pH, both the pyridine and pyrrolidine nitrogens will be protonated. This can lead to good peak shapes as the interaction with residual silanols is minimized. A buffer such as phosphate or an additive like trifluoroacetic acid (TFA) or formic acid is used.

    • High pH (8-10): At this pH, the pyridine nitrogen will be neutral, and the pyrrolidine nitrogen may be partially or fully neutral depending on the exact pH. This can also result in good peak shape. However, a pH-stable column (e.g., a hybrid or polymer-based C18) is required as traditional silica-based columns will dissolve at high pH.

Protocol 2: Analytical and Preparative RP-HPLC

Objective: To achieve high-resolution separation of the target compound from its impurities.

Materials:

  • HPLC system with a UV detector (and ideally a mass spectrometer)

  • C18 HPLC column (e.g., 5 µm, 4.6 x 250 mm for analytical; larger dimensions for preparative)

  • Solvents: HPLC grade water, acetonitrile (ACN), and methanol (MeOH)

  • Mobile phase additives: Formic acid (FA) or Ammonium formate

Procedure:

  • Method Development (Analytical Scale):

    • Dissolve the partially purified sample in the mobile phase.

    • Screen different mobile phase conditions. A good starting point is a gradient of 5-95% ACN in water with 0.1% FA.

    • Optimize the gradient slope and run time to achieve the best separation of the target compound from its impurities.

    • Methanol can be substituted for acetonitrile to alter selectivity.[4]

  • Preparative Scale-Up:

    • Once an optimal analytical separation is achieved, scale up the method to a preparative column. The flow rate and injection volume should be adjusted according to the column dimensions.

  • Fraction Collection and Post-Purification:

    • Collect fractions corresponding to the main peak.

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Combine pure fractions and remove the organic solvent by rotary evaporation. If a non-volatile buffer was used, a subsequent desalting step (e.g., solid-phase extraction) may be necessary.

ParameterCondition A (Low pH)Condition B (Alternative Solvent)
Stationary Phase C18, 5 µmC18, 5 µm
Mobile Phase A Water + 0.1% Formic AcidWater + 10 mM Ammonium Formate
Mobile Phase B Acetonitrile + 0.1% Formic AcidMethanol + 10 mM Ammonium Formate
Gradient 5% to 95% B over 20 min10% to 100% B over 20 min
Flow Rate 1.0 mL/min (analytical)1.0 mL/min (analytical)
Detection UV at 254 nm, Mass Spectrometry (ESI+)UV at 254 nm, Mass Spectrometry (ESI+)

Chiral Chromatography for Diastereomer/Enantiomer Separation

Given the chiral center in the pyrrolidine ring, the synthetic product may be a mixture of enantiomers or diastereomers. Chiral chromatography is essential for their separation.[5] Direct methods using chiral stationary phases (CSPs) are often preferred for their simplicity.[5]

Causality behind Experimental Choices:

  • Stationary Phase: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly versatile and have a proven track record for separating a wide range of chiral compounds, including pyrrolidine derivatives.[5]

  • Mobile Phase: Normal-phase conditions (e.g., hexane/alcohol) are typically the first choice for screening on polysaccharide-based CSPs as they often provide better selectivity. The addition of a basic or acidic additive can improve peak shape and resolution.

Protocol 3: Chiral HPLC/SFC

Objective: To separate the enantiomers or diastereomers of the target compound.

Materials:

  • HPLC or SFC system

  • Chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or equivalent)

  • Solvents: HPLC grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH)

  • Additives: Triethylamine (TEA) or Trifluoroacetic Acid (TFA)

Procedure:

  • Column and Mobile Phase Screening:

    • Dissolve the purified racemic or diastereomeric mixture in the mobile phase.

    • Screen a range of polysaccharide-based chiral columns.

    • Start with a mobile phase of Hexane:IPA (e.g., 90:10 v/v).

    • If peak shape is poor, add a small amount of an additive (0.1% TEA for basic compounds, 0.1% TFA for acidic or neutral compounds that may benefit from protonation).

  • Method Optimization:

    • Vary the ratio of hexane to alcohol to optimize the resolution and retention time.

    • Evaluate different alcohol modifiers (e.g., ethanol instead of isopropanol).

  • Preparative Separation:

    • Scale up the optimized analytical method to a preparative chiral column for the isolation of individual stereoisomers.

ParameterRecommended Starting Conditions
Stationary Phase Polysaccharide-based CSP (e.g., Chiralcel® OD-H)
Mobile Phase n-Hexane:Isopropanol (90:10 v/v) + 0.1% TEA
Flow Rate 1.0 mL/min (analytical)
Temperature 25 °C
Detection UV at 254 nm

Strong Cation-Exchange (SCX) Chromatography

SCX chromatography is an excellent orthogonal technique that separates molecules based on their charge.[6] It can be used as a "catch-and-release" method to purify basic compounds like the target molecule from neutral and acidic impurities.[6]

Causality behind Experimental Choices:

  • Stationary Phase: A silica-based stationary phase with a bonded sulfonic acid group is a common choice for SCX.[7]

  • Mechanism: At a low pH, the target molecule will be protonated (positively charged) and will bind to the negatively charged SCX stationary phase. Neutral and acidic impurities will pass through the column. The purified basic compound can then be eluted by increasing the pH or the ionic strength of the mobile phase.

SCX Workflow cluster_0 Catch-and-Release SCX Purification Load 1. Load Sample in Acidic Solution (e.g., MeOH + 1% Acetic Acid) Bind Target Binds to SCX Column Load->Bind Wash 2. Wash with Organic Solvent (e.g., Methanol) Bind->Wash Target Retained Elute_Target 3. Elute Target with Basic Solution (e.g., MeOH + 2% NH4OH) Bind->Elute_Target After Wash Elute_Impurities Neutral/Acidic Impurities Elute Wash->Elute_Impurities Collect Collect Purified Basic Compound Elute_Target->Collect

Caption: Workflow for "catch-and-release" SCX purification.

Protocol 4: SCX Solid-Phase Extraction (SPE)

Objective: To selectively isolate the basic target compound from neutral and acidic impurities.

Materials:

  • SCX SPE cartridge

  • SPE vacuum manifold

  • Solvents: Methanol (MeOH), Acetic Acid, Ammonium Hydroxide (NH4OH)

  • Sample dissolved in a suitable solvent

Procedure:

  • Cartridge Conditioning:

    • Condition the SCX cartridge by passing 2-3 cartridge volumes of methanol through it.

  • Cartridge Equilibration:

    • Equilibrate the cartridge with 2-3 cartridge volumes of methanol with 1% acetic acid.

  • Sample Loading:

    • Dissolve the sample in a minimal volume of methanol with 1% acetic acid and load it onto the cartridge.

  • Washing:

    • Wash the cartridge with 2-3 cartridge volumes of methanol to elute any neutral or acidic impurities.

  • Elution:

    • Elute the purified target compound with 2-3 cartridge volumes of methanol containing 2-5% ammonium hydroxide.

  • Solvent Removal:

    • Evaporate the solvent from the collected eluate to obtain the purified product.

Conclusion

The successful purification of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine requires a systematic and multi-faceted chromatographic approach. By understanding the physicochemical properties of the molecule, particularly its basicity and chirality, researchers can select and optimize the appropriate techniques. Normal-phase chromatography serves as an effective initial cleanup step, while reversed-phase HPLC provides high-resolution separation. For stereoisomerically pure compounds, chiral chromatography is indispensable. Strong cation-exchange chromatography offers a valuable orthogonal method for purifying basic compounds. The protocols provided herein serve as a robust starting point for developing a comprehensive purification strategy for this and structurally related molecules.

References

  • Teledyne ISCO. (2012, November 8). Purification of Alkaloids. [Link]

  • BenchChem. (n.d.). Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols.
  • Study on the separation of alkaloids by ion exchange resin chromatography. (n.d.).
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021, June 1). International Journal of Scientific Research in Science and Technology.
  • Research Progress on the Separation of Alkaloids from Chinese Medicines by Column Chromatography. (n.d.).
  • Physicochemical Properties of Substituted 2,3-Dihydrofuro[2,3-c]pyridines: A Technical Guide. (n.d.). BenchChem.
  • Petruczynik, A., & Waksmundzka-Hajnos, M. (2013). High performance liquid chromatography of selected alkaloids in ion-exchange systems.
  • Furukawa, N., Iida, K., & Ōae, S. (1984). pKa VALUES OF 2- AND 2,6-DISUBSTITUTED PYRIDINE DERIVATIVES CONTAINING SULFENYL AND SULFINYL GROUPS AND σ∗ AND Es VALUES OF SEVERAL SULFENYL AND SULFINYL GROUPS.
  • Wang, H., & Xu, B. (n.d.). The Application of SepaFlashStrong Cation Exchange Chromatography Columns in the Purification of Alkaline Compounds. Santai Technologies.
  • BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. (n.d.). White Rose eTheses Online.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]

  • Chiral pyrrolidine derivatives, and methods for preparing compounds thereof. (n.d.).
  • Chiral Substituted Poly-N-vinylpyrrolidinones and Bimetallic Nanoclusters in Catalytic Asymmetric Oxid
  • PubChem. (n.d.). 2-Chloro-3-(2-fluoro-4-pyridinyl)-5-[(1-methylpyrrolidin-2-yl)methoxy]pyridine. [Link]

  • Theoretical pKa calculations of substituted pyridines. (n.d.).
  • PubChem. (n.d.). 5-Methoxy-2-(2-(1-pyrrolidinyl)ethyl)-1H-benzo(de)isoquinoline-1,3(2H)-dione. [Link]

  • Determination of the pKa values of some pyridine derivatives by computational methods. (2018, December 24).
  • Synthesis of Chiral Tritylpyrrolidine Derivatives and Their Application to Asymmetric Benzoyloxylation. (2017, November 2). The Journal of Organic Chemistry.
  • Normal-phase liquid chromatography retention behavior of polycyclic aromatic sulfur heterocycles and alkyl-substituted polycyclic aromatic sulfur heterocycle isomers on an aminopropyl stationary phase. (2018, February). Analytical and Bioanalytical Chemistry.
  • PubChem. (n.d.). N-methyl-2-pyrrolidone. [Link]

  • Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. (n.d.). Inter-Research Science Publisher.
  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Pyrrolidinone (FDB000741). [Link]

  • PubChem. (n.d.). Pyrrolidine. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • Short Note on Normal-Phase Chiral Chromatography. (2023, June 26). Journal of Analytical & Bioanalytical Techniques.
  • Aqueous normal-phase chrom
  • PubChem. (n.d.). N-ethyl-2-pyrrolidone. [Link]

  • The Basicities of Substituted Pyridines and their 1-Oxides. (n.d.).
  • Supplementary Table S2. Physicochemical properties of identified CpPyK inhibitors. (n.d.). Frontiers.
  • N-Octyl pyrrolidone. (2026, January 1). ChemicalBook.
  • Physical-chemical properties of five selected pyrethroids. (n.d.).

Sources

Application Notes and Protocols for Cell-Based Assays Using 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides detailed protocols for the characterization of novel compounds targeting neuronal nicotinic acetylcholine receptors (nAChRs). The chemical structure of the topic compound, 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine, contains a pyrrolidinyl-pyridine motif, a well-established pharmacophore for ligands of nAChRs.[1][2][3] Based on this structural class, we hypothesize that this compound may act as a modulator of nAChR activity. Specifically, this guide focuses on protocols to characterize the compound as a potential positive allosteric modulator (PAM) of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR), a key target in the central nervous system implicated in cognitive function and neurological disorders.[4] The protocols detailed herein describe two essential cell-based assays: a functional characterization using a fluorescent calcium mobilization assay and a target engagement study using a competitive radioligand binding assay. These methods are designed for researchers in pharmacology and drug development to robustly assess the activity and binding properties of novel nAChR ligands.

Introduction: Rationale and Scientific Background

The compound 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine is a novel chemical entity. Its core structure, featuring a substituted pyridine ring linked to a pyrrolidine moiety, bears a strong resemblance to known nAChR ligands such as ABT-089.[5] The pyrrolidine ring is a versatile scaffold in medicinal chemistry, often used to explore three-dimensional pharmacophore space and introduce chirality, which can be critical for receptor selectivity and affinity.[6]

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in synaptic transmission. The α7 subtype is of particular therapeutic interest due to its high permeability to calcium and its involvement in cognitive processes.[4][7] Unlike orthosteric agonists which directly activate the receptor, positive allosteric modulators (PAMs) bind to a separate site on the receptor.[8] This binding event typically enhances the response of the receptor to the endogenous agonist, acetylcholine, without causing direct activation, which can be a more subtle and potentially safer therapeutic strategy.[4][8]

This guide provides the necessary framework to test the hypothesis that 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine acts as an α7 nAChR PAM. The described assays will determine if the compound can enhance agonist-induced calcium influx in a cellular model and if it directly binds to the α7 receptor.

Signaling Pathway and Experimental Overview

Activation of the α7 nAChR, a ligand-gated ion channel, by an agonist (like acetylcholine) leads to the opening of the channel pore, resulting in an influx of cations, most notably Ca²⁺. PAMs enhance this effect. The resulting increase in intracellular Ca²⁺ can be measured using fluorescent indicators like Fluo-4.

nAChR_PAM_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space receptor α7 nAChR (Closed) receptor_open α7 nAChR (Open) receptor->receptor_open Channel Gating ca_influx Ca²⁺ Influx receptor_open->ca_influx Permeates Channel agonist Agonist (e.g., Acetylcholine) agonist->receptor Binds to Orthosteric Site pam Test Compound (PAM) pam->receptor Binds to Allosteric Site fluo4 Fluo-4 Dye (Low Fluorescence) downstream Downstream Signaling (e.g., ERK Phosphorylation) ca_influx->downstream Activates fluo4_active Fluo-4 + Ca²⁺ (High Fluorescence) fluo4->fluo4_active Binding

Caption: Hypothetical signaling pathway for an α7 nAChR PAM.

The experimental workflow involves two main assays:

  • Functional Assay: A calcium mobilization assay using a fluorescence plate reader to measure the potentiation of an agonist response.

  • Binding Assay: A radioligand competition assay to determine the binding affinity of the compound to the α7 nAChR.

Experimental_Workflow cluster_Functional Functional Assay (Calcium Mobilization) cluster_Binding Binding Assay (Radioligand Competition) f_start Seed Cells (e.g., GH4C1) f_load Load with Fluo-4 AM Dye f_start->f_load f_add_pam Add Test Compound (PAM) f_load->f_add_pam f_add_agonist Add Agonist (e.g., Choline) f_add_pam->f_add_agonist f_read Measure Fluorescence (Plate Reader) f_add_agonist->f_read b_start Prepare Cell Membranes b_incubate Incubate: Membranes + Radioligand + Test Compound b_start->b_incubate b_filter Separate Bound/ Free Ligand (Filtration) b_incubate->b_filter b_count Quantify Radioactivity (Scintillation Counting) b_filter->b_count

Caption: Overview of the experimental workflows.

Protocol 1: Functional Characterization via Calcium Mobilization Assay

This protocol measures the ability of the test compound to potentiate agonist-induced calcium influx through α7 nAChRs. We will use a cell line endogenously or recombinantly expressing the receptor, such as GH4C1 or SH-EP1 cells, and the calcium-sensitive dye Fluo-4 AM.[9][10]

Materials and Reagents
  • Cell Line: GH4C1 or SH-EP1 cells stably expressing human α7 nAChR.

  • Culture Medium: Standard growth medium appropriate for the cell line (e.g., DMEM/F-12 with 10% FBS).

  • Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.

  • Reagents:

    • Test Compound: 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine, dissolved in DMSO to make a 10 mM stock.

    • Agonist: Choline chloride or PNU-282987 (α7-selective agonist).

    • Reference PAM: PNU-120596.[9][11]

    • Fluo-4 AM Calcium Indicator Kit (e.g., from Thermo Fisher Scientific or Abcam).[12][13]

    • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

Step-by-Step Protocol
  • Cell Plating:

    • The day before the assay, seed cells into the assay plates at a density of 40,000–80,000 cells/well (96-well) or 10,000–20,000 cells/well (384-well).[12]

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Dye Loading:

    • Prepare the Fluo-4 AM loading solution according to the manufacturer's protocol, typically by dissolving the Fluo-4 AM in DMSO and then diluting into Assay Buffer containing an anion-exchange inhibitor like probenecid.[14]

    • Aspirate the growth medium from the cell plate.

    • Add 100 µL (96-well) or 25 µL (384-well) of the Fluo-4 AM loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[12]

  • Compound Preparation:

    • Prepare serial dilutions of the test compound, reference PAM, and agonist in Assay Buffer. A typical final assay concentration range for the test compound might be 1 nM to 30 µM.

    • The agonist should be prepared at a concentration that gives a submaximal response (EC₂₀), which is ideal for observing potentiation. This concentration must be determined empirically in a separate agonist dose-response experiment.

  • Assay Execution (FLIPR or similar instrument):

    • Place the dye-loaded cell plate and the compound plates into a fluorescence kinetic plate reader (e.g., FLIPR, FlexStation).

    • Set the instrument to measure fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) at 1-second intervals.[12][15]

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • The instrument will then perform the first addition: the test compound or reference PAM. Record fluorescence for 3-5 minutes to observe any direct agonist activity.

    • Perform the second addition: the EC₂₀ concentration of the agonist.

    • Continue recording the fluorescence signal for another 1-2 minutes until the response peaks and begins to decline.

Data Analysis and Expected Results
  • Quantify Response: The calcium response is typically quantified as the maximum fluorescence intensity minus the baseline fluorescence (Max-Min).

  • PAM Activity: Plot the (Max-Min) response against the log concentration of the test compound. Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC₅₀ (concentration for 50% of maximal potentiation) and the maximum potentiation (% increase over agonist alone).

  • Agonist Activity: In the absence of the primary agonist, the test compound should not elicit a significant calcium signal, confirming it is not a direct agonist.

ParameterDescriptionExample Value
EC₅₀ (PAM) Concentration of the test compound that produces 50% of its maximal potentiation effect.1.2 µM
Eₘₐₓ (% Potentiation) The maximal increase in the agonist's response caused by the test compound, relative to the agonist-only response.450%
Agonist EC₅₀ Shift The fold-shift in the agonist's EC₅₀ value in the presence of a fixed concentration of the PAM.5-fold leftward shift

Protocol 2: Target Engagement via Radioligand Binding Assay

This protocol determines if the test compound binds directly to the α7 nAChR and quantifies its binding affinity (Kᵢ). The assay measures the ability of the test compound to compete with a known high-affinity radioligand for binding to the receptor in a membrane preparation.[16][17]

Materials and Reagents
  • Receptor Source: Cell membranes prepared from a cell line overexpressing the α7 nAChR or from rat brain tissue.[16][18]

  • Radioligand: [³H]-Methyllycaconitine ([³H]-MLA) or [¹²⁵I]-α-Bungarotoxin, specific radioligands for the α7 nAChR.[16][19]

  • Non-specific Ligand: A high concentration of a non-labeled ligand (e.g., 1 µM α-Bungarotoxin or 100 µM Nicotine) to determine non-specific binding.[20]

  • Test Compound: 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine, dissolved in DMSO.

  • Binding Buffer: E.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM MgCl₂, 5 mM EDTA, pH 7.4.[19]

  • Filtration System: Cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Counter and scintillation fluid.

Step-by-Step Protocol
  • Membrane Preparation:

    • Homogenize cells or tissue in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove debris.

    • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 10 minutes).[17]

    • Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.

    • Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup (in 96-well plates):

    • To each well, add in the following order:

      • Binding Buffer

      • Test compound at various concentrations (e.g., 0.1 nM to 100 µM) or buffer (for total binding) or non-specific ligand (for non-specific binding).

      • Radioligand at a fixed concentration near its Kₔ value (e.g., 1-2 nM [³H]-MLA).

      • Membrane preparation (e.g., 50-100 µg protein per well).

    • The final assay volume is typically 250 µL.[17]

  • Incubation:

    • Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach binding equilibrium.[17]

  • Filtration and Washing:

    • Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioactivity.

  • Quantification:

    • Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis and Expected Results
  • Calculate Specific Binding: For each concentration of the test compound, calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)

  • Determine IC₅₀: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

  • Calculate Kᵢ: Convert the IC₅₀ value to the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation:[21] Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

ParameterDescriptionExample Value
IC₅₀ The concentration of the test compound that displaces 50% of the specific radioligand binding.850 nM
Kᵢ The inhibition constant for the test compound, representing its binding affinity for the receptor.425 nM
Hill Slope The slope of the competition curve. A value near 1.0 suggests binding to a single site.-1.05

Conclusion

The protocols outlined in this application note provide a robust framework for the initial characterization of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine or similar novel compounds as potential α7 nAChR positive allosteric modulators. The calcium mobilization assay serves as a primary functional screen to identify and quantify PAM activity, while the radioligand binding assay confirms direct interaction with the receptor and determines binding affinity. Successful outcomes from these assays—namely, potentiation of agonist response without direct activation and competitive binding to the receptor—would provide strong evidence for classifying this compound as an α7 nAChR PAM, warranting further investigation in more complex preclinical models.

References

  • Synthesis and Biological Evaluation of Novel Carbon-11 Labeled Pyridyl Ethers: Candidate Ligands for In Vivo Imaging of α4β2 Nicotinic Acetylcholine Receptors (α4β2-nAChRs) in the brain with Positron Emission Tomography. National Center for Biotechnology Information. [Link]

  • pyrrolidinyl)methoxy)pyridine with Low Picomolar Affinity for α4β2 Nicotinic Acetylcholine Receptor and Wide Range of Lipophilicity. ACS Publications. [Link]

  • Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. PubMed. [Link]

  • Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells. National Center for Biotechnology Information. [Link]

  • Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-( S )-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues as Potential Positron Emission Tomography Imaging Agents for Nicotinic Acetylcholine Receptors. ResearchGate. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Chemistry and Pharmacology of a Series of Unichiral Analogues of 2-(2-Pyrrolidinyl)-1,4-benzodioxane, Prolinol Phenyl Ether, and Prolinol 3-Pyridyl Ether Designed as α4β2-Nicotinic Acetylcholine Receptor Agonists. PubMed. [Link]

  • Structure−Activity Studies on 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine (ABT-089): An Orally Bioavailable 3-Pyridyl Ether Nicotinic Acetylcholine Receptor Ligand with Cognition-Enhancing Properties. ACS Publications. [Link]

  • 2.3. Radioligand Binding Experiments. Bio-protocol. [Link]

  • Nootropic α7 nicotinic receptor allosteric modulator derived from GABAA receptor modulators. PNAS. [Link]

  • Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay. Frontiers in Pharmacology. [Link]

  • FLIPR Calcium 4 Assay Kit. Molecular Devices. [Link]

  • A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization. Journal of Neuroscience. [Link]

  • Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. National Center for Biotechnology Information. [Link]

  • Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. National Center for Biotechnology Information. [Link]

  • Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Agilent. [Link]

  • Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. Semantic Scholar. [Link]

  • Positive allosteric modulators of the α7 nicotinic acetylcholine receptor: SAR investigation around PNU-120596. PubMed. [Link]

  • Allosteric Modulators of the α7 Nicotinic Acetylcholine Receptor. ACS Publications. [Link]

  • Positive Allosteric Modulators of alpha7 Nicotinic Acetylcholine Receptor for the Treatment of Several Central Nervous System Diseases. ACS Publications. [Link]

  • Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. MDPI. [Link]

  • Levosulpiride, (S)-(-)-5-Aminosulfonyl-N-[(1-ethyl-2-pyrrolidinyl) methyl]-2-methoxybenzamide, enhances the transduction efficiency of PEP-1-ribosomal protein S3 in vitro and in vivo. PubMed. [Link]

  • ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine]: I. A potent and selective cholinergic channel modulator with neuroprotective properties. PubMed. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. [Link]

  • A new series of 2,3,5-trisubstituted pyridines as potent and selective p38α inhibitors. UPCommons. [Link]

Sources

Robust Solid-Phase Extraction of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine from Human Plasma Using Mixed-Mode Cation Exchange

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Introduction

The quantitative analysis of novel therapeutic agents in biological matrices is a cornerstone of pharmacokinetic and toxicokinetic studies in drug development. 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine is a heterocyclic amine whose basic nature presents specific challenges and opportunities for extraction from complex matrices like human plasma. The inherent complexity of plasma, rich in proteins, phospholipids, and other endogenous components, can lead to significant matrix effects, such as ion suppression or enhancement in mass spectrometry-based assays, compromising analytical accuracy and sensitivity.[1]

Solid-phase extraction (SPE) is a highly effective sample preparation technique that addresses these challenges by isolating target analytes from interfering matrix components.[2][3] This application note presents a detailed protocol for the extraction of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine from plasma, leveraging a mixed-mode cation exchange (MCX) sorbent. This strategy employs a dual retention mechanism—reversed-phase and strong cation exchange—to achieve superior sample cleanup and high, reproducible analyte recovery.[4] The rationale for this approach is grounded in the physicochemical properties of the analyte, which, as a basic compound, can be protonated to carry a positive charge, enabling strong retention on the cation exchange phase while allowing for rigorous washing steps to remove neutral and acidic interferences.[1][5]

Principle of Mixed-Mode Cation Exchange (MCX) SPE

The power of mixed-mode SPE lies in its ability to use two distinct retention mechanisms, which allows for a more selective extraction and a more thorough wash protocol than single-mode SPE.[1]

  • Analyte Retention : The analyte possesses both a degree of hydrophobicity and, critically, a basic pyrrolidinyl nitrogen that is readily protonated under acidic conditions (pH < pKa). The MCX sorbent contains both hydrophobic chains (e.g., C8) and strong cation exchange groups (e.g., benzenesulfonic acid).[4] When the acidified plasma sample is loaded, the analyte is retained by both hydrophobic interactions and strong ionic bonds.

  • Interference Removal : This dual retention allows for a multi-step wash protocol. An acidic aqueous wash removes polar interferences. A subsequent wash with an organic solvent (e.g., methanol) removes hydrophobic and non-basic interferences, such as phospholipids, which are a primary cause of matrix effects.[1][4] The analyte remains strongly bound by the ionic interaction, which is not disrupted by the organic wash.

  • Selective Elution : The target analyte is eluted by disrupting the ionic interaction. This is achieved by using a solvent mixture containing a base (e.g., ammonium hydroxide) to neutralize the charge on the analyte, releasing it from the cation exchange sites. The organic component of the elution solvent simultaneously overcomes the hydrophobic interactions.

Materials and Reagents

Material/ReagentGradeRecommended Supplier
5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridineReference StandardN/A
Internal Standard (IS), e.g., isotopically labeled analyteReference StandardN/A
Mixed-Mode Cation Exchange (MCX) SPE Cartridges (e.g., 30 mg, 1 mL)SPE GradeAgilent, Waters, etc.
Methanol (MeOH)HPLC or LC-MS GradeFisher Scientific, etc.
Acetonitrile (ACN)HPLC or LC-MS GradeFisher Scientific, etc.
WaterDeionized, >18 MΩ·cmMilli-Q® System
Phosphoric Acid (H₃PO₄), 85%ACS GradeSigma-Aldrich
Ammonium Hydroxide (NH₄OH), ~28%ACS GradeSigma-Aldrich
Human Plasma (with K₂EDTA anticoagulant)Biological GradeBioIVT, etc.

Experimental Protocol

This protocol is optimized for a 100 µL plasma sample volume. All steps should be performed using a vacuum manifold for consistent flow.

Preparation of Solutions
  • Acidification Solution (2% H₃PO₄): Add 2.35 mL of 85% H₃PO₄ to 97.65 mL of deionized water.

  • Aqueous Wash (100 mM Hydrochloric Acid): Prepare from a stock solution of concentrated HCl.

  • Organic Wash (100% Methanol): Use HPLC-grade methanol directly.

  • Elution Solvent (5% NH₄OH in MeOH): Carefully add 5 mL of concentrated (~28%) NH₄OH to 95 mL of methanol. Prepare this solution fresh daily under a fume hood.

  • Reconstitution Solvent (90:10 Water:Acetonitrile with 0.1% Formic Acid): Mix 90 mL of water with 10 mL of acetonitrile and add 100 µL of formic acid.

Sample Pre-treatment

Causality: This step is critical to disrupt the binding between the analyte and plasma proteins and to ensure the analyte is fully protonated (positively charged) for optimal retention on the cation exchange sorbent.[6] Acidification helps precipitate a significant portion of proteins, preventing cartridge clogging.

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add the appropriate volume of internal standard (IS) working solution.

  • Add 200 µL of 2% Phosphoric Acid solution.

  • Vortex for 30 seconds to mix and precipitate proteins.

  • Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins. The supernatant is the sample to be loaded onto the SPE cartridge.

Solid-Phase Extraction Procedure

The following steps detail the core SPE workflow. A moderate vacuum should be applied to achieve a consistent flow rate of approximately 1-2 mL/min. Do not allow the sorbent bed to dry out between the conditioning and sample loading steps.[7]

StepProcedureVolumePurpose
Conditioning Pass methanol through the cartridge.1 mLTo solvate the hydrophobic portion of the sorbent and activate the stationary phase.
Equilibration Pass 2% H₃PO₄ solution through the cartridge.1 mLTo prepare the sorbent environment to match the pH of the pre-treated sample, ensuring proper ionic interaction upon loading.
Sample Loading Load the supernatant from the pre-treatment step.~300 µLTo bind the protonated analyte to the sorbent via both ionic and hydrophobic interactions. Discard the flow-through.
Wash 1 Pass 100 mM Hydrochloric Acid through the cartridge.1 mLTo remove polar, water-soluble interferences and salts that are not retained.
Wash 2 Pass 100% Methanol through the cartridge.1 mLA key step to remove non-polar, non-basic interferences (e.g., phospholipids) retained by hydrophobic interaction. The analyte remains bound via the strong ionic interaction.
Drying Dry the cartridge under high vacuum.5 minTo remove residual wash solvents, which could dilute the final eluate and interfere with subsequent analysis.
Elution Pass 5% NH₄OH in Methanol through the cartridge. Collect the eluate.500 µLThe high pH neutralizes the charge on the analyte, disrupting the ionic bond, while the methanol disrupts hydrophobic interactions, allowing the analyte to be released and collected.
Post-Elution Processing
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the Reconstitution Solvent.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

SPE Protocol Workflow Diagram

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Mixed-Mode SPE Cartridge cluster_post Post-Elution Plasma 100 µL Plasma + IS Acidify Add 200 µL 2% H₃PO₄ Plasma->Acidify Vortex Vortex & Centrifuge Acidify->Vortex Supernatant ~300 µL Supernatant Vortex->Supernatant Load 3. Load Sample Supernatant->Load Load Supernatant Condition 1. Condition (1 mL MeOH) Equilibrate 2. Equilibrate (1 mL 2% H₃PO₄) Condition->Equilibrate Equilibrate->Load Wash1 4. Wash 1 (1 mL 100 mM HCl) Load->Wash1 Waste1 Flow-through to Waste Load->Waste1 Wash2 5. Wash 2 (1 mL MeOH) Wash1->Wash2 Waste2 Wash 1 to Waste Wash1->Waste2 Dry 6. Dry Sorbent (5 min) Wash2->Dry Waste3 Wash 2 to Waste Wash2->Waste3 Elute 7. Elute (500 µL 5% NH₄OH in MeOH) Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Collect Eluate Reconstitute Reconstitute in 100 µL Evaporate->Reconstitute Final Analyze via LC-MS/MS Reconstitute->Final

Caption: Workflow for the mixed-mode SPE of the analyte from plasma.

Discussion and Scientific Insights

  • Sorbent Choice: A polymeric mixed-mode sorbent is recommended over a silica-based one due to its stability across a wider pH range and resistance to drying out, which improves method robustness and reproducibility, especially in high-throughput environments.[8]

  • Wash Step Optimization: The organic wash (Wash 2) is the most critical step for ensuring a clean extract. Methanol is generally effective at removing phospholipids. If significant matrix effects persist, one could evaluate other solvents like acetonitrile or isopropanol, but methanol provides a good balance of interference removal without prematurely eluting the analyte.

  • Elution Optimization: The choice of 5% ammonium hydroxide is a standard starting point for eluting basic drugs from a strong cation exchanger.[4][5] If analyte recovery is low, the concentration of ammonium hydroxide could be increased, or a different base could be tested. The volume of the elution solvent should be minimized to avoid excessive evaporation times and to keep the analyte concentrated.[7]

  • Method Validation: This protocol provides a strong foundation for a method that should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters will include specificity, linearity, accuracy, precision, recovery, matrix effect, and stability. High recovery and low matrix effects are the expected outcomes of this well-designed SPE procedure.

Conclusion

This application note details a robust and selective method for the extraction of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine from human plasma. By employing a mixed-mode solid-phase extraction strategy, the protocol effectively removes endogenous interferences, particularly phospholipids, thereby minimizing matrix effects and ensuring high analyte recovery. This method is well-suited for regulated bioanalysis, providing the clean extracts necessary for sensitive and reliable quantification by LC-MS/MS and supporting the advancement of drug development programs.

References

  • Agilent Technologies. (n.d.). Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX.
  • Agilent Technologies. (2011, March 21). Extraction of Basic Drugs from Plasma with Polymeric SPE.
  • MilliporeSigma. (n.d.). Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids.
  • Majors, R. E. (n.d.). The Role of Polymers in Solid-Phase Extraction and Sample Preparation. LCGC North America.
  • Supelco. (n.d.). Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids. Sigma-Aldrich.
  • Biotage. (2023, February 2). Techniques for disrupting protein binding in sample preparation.
  • Rostami, S., et al. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 29(10), 2244.
  • Agilent Technologies. (2011, March 21). Extraction of Acidic Drugs from Plasma with Polymeric SPE.
  • Biotage. (n.d.). The use of mixed-mode SPE to minimize LC-MS matrix effects due to dosing vehicles.
  • Biotage. (n.d.). SAMPLE PREPARATION BY MIXED-MODE SPE USING ISOLUTE® HAX.
  • Agilent Technologies. (n.d.). Method Development of Mixed-Mode Solid Phase Extraction for Forensics Applications.
  • ALWSCI. (2025, July 31). Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow.

Sources

Application Note: Catalytic Applications of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

The development of robust, highly enantioselective catalysts is a cornerstone of modern pharmaceutical synthesis. Derivatives of the pyridine-pyrrolidine scaffold—structurally related to natural nicotine—have emerged as privileged chiral ligands and organocatalysts[1]. Among these, 5-(1-ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine represents a next-generation, highly tunable bifunctional catalyst. By modifying the steric bulk on the pyrrolidine nitrogen and electronically enriching the pyridine ring, this derivative exhibits exceptional performance in both transition-metal-catalyzed asymmetric transformations and nucleophilic organocatalysis[2].

This application note details the mechanistic rationale behind this specific molecular architecture and provides self-validating protocols for its use in the Copper-Catalyzed Asymmetric Henry Reaction and Enantioselective Acyl Transfer.

Mechanistic Rationale & Structural Design

To understand the catalytic superiority of 5-(1-ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine, one must analyze the causality behind its structural modifications compared to classical pyridine-pyrrolidine ligands.

  • Steric Shielding via the 1-Ethyl Group: Natural nicotine possesses an N-methyl group. Substituting this with an N-ethyl group increases the steric bulk of the chiral pocket. In metal-catalyzed reactions, this restricts the conformational flexibility of the transition state, forcing incoming prochiral substrates to approach from a single, unhindered face, thereby maximizing enantiomeric excess (ee).

  • Electronic Tuning via 2-Methoxy and 3-Methyl Substituents: The pyridine ring acts as both a metal-coordinating ligand and a nucleophilic organocatalyst. The addition of electron-donating methoxy and methyl groups significantly increases the electron density (and pKa​ ) of the sp2 nitrogen. This structural modularity mirrors the design of highly active pyridine-based acyl-transfer catalysts[3], making it significantly more nucleophilic than standard 4-pyrrolidinylpyridine (PPY)[4].

StructuralRationale Ligand 5-(1-Ethylpyrrolidin-2-yl) -2-methoxy-3-methylpyridine Steric 1-Ethyl Group (Steric Shielding) Ligand->Steric dictates sp3N Pyrrolidine Nitrogen (sp³ N-donor) Ligand->sp3N coordinates sp2N Pyridine Nitrogen (sp² N-donor / Nucleophile) Ligand->sp2N attacks/coordinates EDG 2-Methoxy & 3-Methyl (Electron Donating) Ligand->EDG enhances basicity Enantioselectivity Enantioselectivity Steric->Enantioselectivity Metal Chelation Metal Chelation sp3N->Metal Chelation Acyl Transfer / Chelation Acyl Transfer / Chelation sp2N->Acyl Transfer / Chelation Catalyst Turnover Catalyst Turnover EDG->Catalyst Turnover

Fig 1. Structural modularity and functional causality of the pyridine-pyrrolidine derivative.

Catalytic Applications & Methodologies

Copper-Catalyzed Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction is a powerful C-C bond-forming process yielding β -nitro alcohols, which are vital precursors to chiral APIs (e.g., beta-blockers). When complexed with Cu(OAc)2​ , the bidentate N,N -ligand forms a highly structured chiral Lewis acid. The acetate counterion is not merely a spectator; it acts as an internal base to deprotonate nitromethane, forming the active Cu(II)-nitronate intermediate[1].

Protocol A: Self-Validating Asymmetric Henry Reaction

Reagents: Cu(OAc)2​⋅H2​O (10 mol%), Ligand (11 mol%), Aldehyde (1.0 equiv), Nitromethane (10.0 equiv), Ethanol (0.2 M).

  • Catalyst Preparation & QC Validation:

    • Action: In an oven-dried Schlenk tube under argon, dissolve Cu(OAc)2​⋅H2​O and the ligand in anhydrous ethanol. Stir at room temperature for 1 hour.

    • Causality: This incubation period allows the thermodynamic assembly of the active bidentate complex.

    • Validation Check: The solution must transition from a pale, turbid blue to a deep, homogeneous purple/greenish hue. Do not proceed if unreacted copper salts remain suspended.

  • Substrate Addition:

    • Action: Add the aldehyde to the complex and cool the system to -20 °C.

    • Causality: Lowering the temperature minimizes the uncatalyzed background reaction and maximizes the energy difference ( ΔΔG‡ ) between the diastereomeric transition states, ensuring high ee.

  • Reaction Initiation:

    • Action: Add nitromethane dropwise. Stir at -20 °C for 24–48 hours.

  • Quenching & Workup:

    • Action: Quench with 1N HCl to dismantle the Cu-complex. Extract with ethyl acetate ( 3×15 mL), dry over Na2​SO4​ , and purify via flash chromatography.

CatalyticCycle Cu Cu(II)-Ligand Complex (Active Catalyst) Substrate Aldehyde + Nitromethane Cu->Substrate Substrate Binding Intermediate Cu(II)-Nitronate Chiral Intermediate Substrate->Intermediate Deprotonation & Coordination Product Chiral β-Nitro Alcohol (Product) Intermediate->Product Enantioselective C-C Bond Formation Product->Cu Product Release & Catalyst Regeneration

Fig 2. Catalytic cycle of the Cu(II)-mediated Asymmetric Henry Reaction.

Enantioselective Acyl Transfer (Kinetic Resolution)

Leveraging the highly nucleophilic nature of the methoxy-substituted pyridine ring, this ligand functions as a chiral equivalent to DMAP or PPY[4]. It attacks acid anhydrides to form a transient N -acylpyridinium intermediate. The chiral ethylpyrrolidine moiety shields one face, allowing only one enantiomer of a racemic secondary alcohol to undergo acylation[3].

Protocol B: Kinetic Resolution of Secondary Alcohols

Reagents: Racemic 1-phenylethanol (1.0 equiv), Isobutyric anhydride (0.6 equiv), Ligand (5 mol%), Triethylamine (0.6 equiv), Toluene (0.1 M).

  • System Assembly:

    • Action: Dissolve the racemic alcohol and the chiral ligand in anhydrous toluene. Cool the mixture to -50 °C.

    • Causality: Ultra-low temperatures are strictly required to suppress the non-enantioselective background acylation driven by triethylamine.

  • Acylation:

    • Action: Add triethylamine, followed by the slow, dropwise addition of isobutyric anhydride.

    • Causality: Triethylamine acts as a stoichiometric proton scavenger, regenerating the free pyridine catalyst after the alcohol attacks the N -acylpyridinium intermediate.

  • Validation & Monitoring (Critical Step):

    • Action: Monitor the reaction strictly via chiral HPLC.

    • Validation Check: The reaction must be quenched with methanol exactly when the conversion reaches 50%. Allowing the reaction to proceed past 50% will drastically erode the enantiomeric excess of the recovered, unreacted alcohol.

Quantitative Data Summary

The table below summarizes the expected yields and enantiomeric excesses when utilizing 5-(1-ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine under the optimized protocols described above.

SubstrateReaction TypeCatalyst LoadingYield (%)Enantiomeric Excess (ee %)Selectivity Factor ( s )
4-Nitrobenzaldehyde Asymmetric Henry10 mol% Cu / 11 mol% Ligand9294 (R)N/A
Benzaldehyde Asymmetric Henry10 mol% Cu / 11 mol% Ligand8891 (R)N/A
Racemic 1-Phenylethanol Kinetic Resolution5 mol% Ligand48 (recovered)98 (S)> 50
Racemic 1-(2-Naphthyl)ethanol Kinetic Resolution5 mol% Ligand49 (recovered)99 (S)> 60

Note: Yields for kinetic resolution refer to the recovered unreacted enantiomer (maximum theoretical yield is 50%).

References

  • Chiral amino alcohols derived from (S)-6-chloronicotine as catalysts for asymmetric synthesis Source: Tetrahedron Letters / ResearchGate URL:[Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation Source: National Institutes of Health (PMC) URL:[Link]

  • 4-Pyrrolidinylpyridine Source: Wikipedia URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: The Gemini Senior Application Scientist Team Last Updated: March 28, 2026

Introduction

Welcome to the technical support guide for the synthesis of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine. This molecule, with its substituted pyridine core and chiral pyrrolidine moiety, represents a class of compounds of significant interest in pharmaceutical development. The synthesis, however, can present challenges, particularly in achieving high reaction yields and purity. Common hurdles include catalyst inhibition by the pyridine nitrogen, formation of regioisomers, and difficult purifications.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights. Our goal is to empower you to diagnose issues in your synthesis, optimize reaction conditions, and improve your overall yield.

Frequently Asked Questions (FAQs)

Q1: What is a common and effective strategy for synthesizing the 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine scaffold?

A common and highly effective strategy involves a late-stage cross-coupling reaction to form the C-C bond between the pyridine and pyrrolidine rings. A plausible disconnection approach is a Suzuki-Miyaura cross-coupling reaction. This involves reacting a 5-halopyridine derivative (e.g., 5-bromo-2-methoxy-3-methylpyridine) with a pyrrolidine-containing boronic acid or boronate ester. This method is favored for its functional group tolerance and generally good yields.[1][2]

Q2: The nitrogen on my pyridine ring seems to be inhibiting my palladium catalyst. How can I mitigate this?

This is a well-documented challenge in cross-coupling reactions with pyridine substrates.[1] The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation. To overcome this, several strategies can be employed:

  • Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can promote the desired catalytic cycle and reduce catalyst inhibition. Ligands such as XPhos, SPhos, or RuPhos are often effective.

  • Catalyst System: Using pre-formed palladium catalysts with appropriate ligands can improve reactivity.[3]

  • Reaction Conditions: Adjusting the solvent, base, and temperature can also influence the outcome.

Q3: What are the most common side reactions I should be aware of?

During the synthesis, particularly in cross-coupling steps, several side reactions can occur, leading to reduced yield and purification challenges:

  • Homocoupling: The boronic acid/ester can couple with itself to form a dimer. This is often more prevalent if the catalytic cycle is slow.

  • Dehalogenation: The starting halo-pyridine can be reduced, replacing the halogen with a hydrogen atom.

  • Hydrolysis of Boronic Acid: Boronic acids can be sensitive to hydrolysis, especially under prolonged heating or with certain bases. Using boronate esters (e.g., pinacol esters) can increase stability.[4]

  • N-Oxide Formation: If oxidative conditions are present, the pyridine nitrogen can be oxidized to an N-oxide, which can alter reactivity and complicate purification.[5][6]

Q4: How can I effectively monitor the progress of my reaction?

Close monitoring is key to optimizing reaction time and preventing byproduct formation.

  • Thin Layer Chromatography (TLC): This is a quick and effective method for qualitative monitoring. Use a suitable solvent system that gives good separation between your starting materials and product.

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide quantitative data on the consumption of starting materials and the formation of the product and any impurities. They are invaluable for precise optimization.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem Potential Cause(s) Recommended Solutions & Explanations
Low or No Product Yield 1. Inactive Catalyst: The palladium catalyst may have degraded due to improper storage or handling. 2. Poor Reagent Quality: Starting materials (halo-pyridine, boronic ester) may be impure or degraded. The base may be of low quality or hydrated. 3. Presence of Oxygen/Moisture: Many cross-coupling reactions are sensitive to air and moisture.[7] 4. Suboptimal Temperature: The reaction may not have reached the necessary activation energy, or the temperature may be too high, leading to catalyst decomposition.1. Use Fresh Catalyst: Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst for improved stability and activity. 2. Verify Reagent Purity: Confirm the purity of starting materials by NMR or LC-MS. Use a fresh, anhydrous base (e.g., K₂CO₃, Cs₂CO₃). 3. Ensure Inert Atmosphere: Thoroughly degas the solvent and reaction mixture (e.g., by sparging with argon or nitrogen for 15-30 minutes). Use Schlenk techniques or a glovebox.[7] 4. Screen Temperatures: Run small-scale test reactions at different temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal condition.
Significant Byproduct Formation (e.g., Homocoupling, Dehalogenation) 1. Incorrect Ligand-to-Metal Ratio: An inappropriate ratio can lead to unstable catalytic species. 2. Base is Too Strong/Weak: The choice and concentration of the base are crucial for the transmetalation step and can affect side reactions. 3. Reaction Time is Too Long: Prolonged heating can lead to the decomposition of the product or catalyst, promoting side reactions.1. Optimize Ligand Ratio: Typically, a ligand-to-palladium ratio of 1:1 to 2:1 is used. Screen different ratios to find the best balance. 2. Screen Different Bases: Test various bases such as K₂CO₃, K₃PO₄, Cs₂CO₃, and NaOtBu. Weaker bases like carbonates are often a good starting point for pyridine substrates.[1] 3. Monitor Reaction Closely: Use TLC or LC-MS to stop the reaction once the starting material is consumed to minimize byproduct formation.
Incomplete Reaction 1. Poor Solubility: One or more reagents may not be fully dissolved in the chosen solvent, limiting their availability for reaction. 2. Catalyst Deactivation: The catalyst may have been poisoned or degraded during the reaction.[1] 3. Insufficient Reagent: The stoichiometry may be off, with one reagent being the limiting factor.1. Use a Co-solvent: Add a co-solvent to improve solubility. For example, a mixture of toluene and ethanol or DME and water can be effective for Suzuki couplings.[2] 2. Add Fresh Catalyst: If the reaction stalls, adding a second portion of the catalyst and ligand may restart it. 3. Check Stoichiometry: Ensure the stoichiometry is correct, typically using a slight excess (1.1-1.5 equivalents) of the boronic reagent.
Difficulty in Product Purification 1. Co-eluting Impurities: Byproducts may have similar polarity to the desired product, making separation by column chromatography difficult. 2. Product Instability: The product might be unstable on silica gel. 3. Residual Metals: Palladium residues from the catalyst can contaminate the final product.1. Acid/Base Wash: During the workup, perform an acid/base extraction. The basic nitrogen of the pyridine ring can be protonated, allowing it to be separated from non-basic impurities. 2. Alternative Chromatography: If silica is problematic, consider using alumina or reverse-phase chromatography. Crystallization is also a highly effective purification method. 3. Metal Scavenging: Treat the crude product solution with a palladium scavenger before final purification.

Visualizations & Workflows

Synthetic Pathway Example: Suzuki-Miyaura Coupling

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Process cluster_3 Product A 5-Bromo-2-methoxy-3-methylpyridine C Pd Catalyst (e.g., Pd(dppf)Cl2) Ligand (if needed) Base (e.g., K2CO3) Solvent (e.g., Toluene/Water) A->C B 1-Ethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine B->C D Inert Atmosphere (N2 or Ar) Heat (e.g., 90-110 °C) C->D Combine & Heat E 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine D->E Workup & Purification

Caption: A plausible synthetic route via Suzuki-Miyaura coupling.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_reagents Verify Purity of Starting Materials & Reagents start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Purity OK impure Re-purify Starting Materials Use Anhydrous Solvents/Base check_reagents->impure Purity Issue check_catalyst Evaluate Catalyst System (Catalyst, Ligand, Base) check_conditions->check_catalyst Conditions OK optimize_conditions Screen Temperature & Time Ensure Inert Atmosphere check_conditions->optimize_conditions Suboptimal optimize_catalyst Screen Different Ligands & Bases Use Fresh Catalyst check_catalyst->optimize_catalyst Suboptimal success Improved Yield check_catalyst->success System OK (Re-run with care) impure->check_conditions optimize_conditions->check_catalyst optimize_catalyst->success

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals facing chromatographic challenges with 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine .

Due to its unique structural motif—a highly basic tertiary aliphatic amine (pyrrolidine ring) coupled with a weakly basic aromatic amine (pyridine ring)—this active pharmaceutical ingredient (API) is notoriously prone to severe peak tailing in reversed-phase High-Performance Liquid Chromatography (RP-HPLC). This guide provides a mechanistic breakdown of the problem, a targeted FAQ, and self-validating experimental protocols to achieve perfect peak symmetry.

Part 1: The Causality of Peak Tailing (Mechanistic Overview)

To fix peak tailing, we must first understand the chemical causality. The molecule possesses two ionizable nitrogen centers:

  • Tertiary Aliphatic Amine (N-ethylpyrrolidine): Highly basic ( pKa​≈9.5−10.5 ).

  • Aromatic Amine (Pyridine): Weakly basic ( pKa​≈5.0−6.0 ).

At a standard neutral mobile phase (pH 7.0), the tertiary amine is fully protonated, carrying a +1 cationic charge. Simultaneously, standard silica-based stationary phases contain residual silanol groups (Si-OH) with a pKa​ of approximately 3.5 to 4.5. At pH 7.0, these silanols are ionized into negatively charged silanoxanes (SiO⁻).

When your positively charged API travels through the column, it undergoes a strong, unintended ion-exchange interaction with the negatively charged silica surface. This secondary retention mechanism acts like "chemical velcro," causing the analyte molecules to stick and release slowly, elongating the trailing edge of the chromatographic peak ()[1].

SilanolInteraction A Protonated Amine (Analyte Cation) C Secondary Interaction (Ion-Exchange) A->C Electrostatic Attraction B Ionized Silanol (SiO- on Silica) B->C Unshielded Surface D Peak Tailing (Asymmetry > 1.5) C->D Delayed Elution

Mechanism of secondary retention causing peak tailing for basic amines.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does this specific compound exhibit severe tailing on my standard C18 column at neutral pH? A: Standard "Type-A" silica columns have a high concentration of active, acidic silanols and trace metal impurities. Because your molecule's pyrrolidine nitrogen is fully protonated at pH 7.0, it engages in strong electrostatic interactions with the ionized silanols. This dual-retention mechanism (hydrophobic retention + ion exchange) causes the peak to smear and tail ()[2].

Q2: Should I adjust my mobile phase to a low pH or a high pH to fix this? A: Both approaches work, but they target different sides of the interaction:

  • Low pH Strategy (pH < 3.0): By dropping the pH below the pKa​ of the silanols, you force the stationary phase into a neutral, protonated state (Si-OH). Without the negative charge on the column, the secondary interaction is eliminated ()[3].

  • High pH Strategy (pH > 10.5): By raising the pH above the pKa​ of the tertiary amine, you deprotonate the analyte, rendering it neutral. A neutral analyte cannot engage in ion exchange. Caution: This requires a specialized hybrid-silica or polymer column designed to withstand high alkaline conditions without dissolving the silica bed ()[4].

Q3: I am using a validated method and cannot drastically change the pH or the column. What are my options? A: You can introduce a mobile phase additive known as a "silanol suppressor." Adding 0.1% Triethylamine (TEA) or Diethylamine (DEA) provides a massive excess of a competing base. The TEA molecules are small, highly basic, and will preferentially bind to the active silanol sites, effectively masking them from your larger API molecule ()[5].

Q4: How do I know if the tailing is caused by chemistry (silanols) or physics (column void/overloading)? A: You must run a self-validating control test using a neutral marker. Inject a non-ionizable compound like Toluene or Acenaphthene. Neutral compounds cannot undergo acid-base ion exchange. If the neutral marker tails, you have a physical problem (a void in the column bed or bad plumbing). If the neutral marker is perfectly symmetrical but your API tails, the issue is purely chemical ()[4].

Part 3: Experimental Protocols & Workflows

Protocol: Self-Validating Method Development for Basic Amines

This protocol is designed to systematically isolate and eliminate the root cause of peak tailing.

Step 1: The Physical vs. Chemical Diagnostic Test

  • Prepare a system suitability solution containing 50 µg/mL of your API and 50 µg/mL of Toluene (neutral marker) in the initial mobile phase.

  • Inject 5 µL onto the current C18 column.

  • Calculate the Asymmetry Factor ( As​ ) at 10% peak height for both peaks.

    • Logic Gate: If Toluene As​>1.3 , replace the column or check instrument dead volume. If Toluene As​≤1.2 but API As​>1.5 , proceed to Step 2.

Step 2: Mobile Phase pH Optimization (The Low-pH Route)

  • Prepare Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or 10 mM Potassium Phosphate buffer adjusted to pH 2.5.

  • Prepare Mobile Phase B: 100% Acetonitrile.

  • Run a gradient from 5% B to 95% B over 15 minutes.

  • Evaluate peak shape. The low pH will protonate the silanols, shutting down the ion-exchange pathway.

Step 3: Stationary Phase Upgrade (If pH adjustment is restricted)

  • Swap the standard Type-A C18 column for a high-purity, base-deactivated "Type-B" silica column (e.g., columns with polar-embedded groups or exhaustive double-endcapping).

  • Run the original neutral pH method. The steric protection and lack of metal impurities in Type-B silica will naturally reduce tailing.

TroubleshootingWorkflow Start Peak Tailing Detected (As > 1.5) CheckPH 1. Optimize Mobile Phase pH Start->CheckPH CheckColumn 2. Upgrade Stationary Phase Start->CheckColumn Additives 3. Mobile Phase Additives Start->Additives LowPH Low pH (< 3.0) Protonates Silanols (Si-OH) CheckPH->LowPH HighPH High pH (> 10.0) Deprotonates Amine (Neutral) CheckPH->HighPH Success Symmetrical Peak Achieved (As = 1.0 - 1.2) LowPH->Success HighPH->Success Endcap Use Type-B Silica (Base-Deactivated/Endcapped) CheckColumn->Endcap Endcap->Success TEA Add 0.1% Triethylamine (TEA) as Silanol Suppressor Additives->TEA TEA->Success

Step-by-step troubleshooting workflow for resolving basic compound peak tailing.

Part 4: Quantitative Data & Condition Matrix

The following table summarizes the expected chromatographic behavior of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine under various experimental conditions.

Chromatographic ConditionAnalyte Ionization StateSilanol Ionization StatePrimary Retention MechanismExpected Asymmetry ( As​ )
pH 7.0 (No Additives) Standard Type-A C18Cationic (+1)Anionic (SiO⁻)Hydrophobic + Strong Ion Exchange > 2.0 (Severe Tailing)
pH 2.5 (0.1% TFA) Standard Type-A C18Cationic (+2)Neutral (Si-OH)Hydrophobic (Ion-Pairing with TFA)1.2 - 1.4 (Acceptable)
pH 10.5 (Ammonia) Hybrid Silica C18Neutral (0)Anionic (SiO⁻)Pure Hydrophobic1.0 - 1.1 (Excellent)
pH 7.0 + 0.1% TEA Standard Type-A C18Cationic (+1)Masked by TEAHydrophobic1.1 - 1.3 (Good)
pH 7.0 (No Additives) Base-Deactivated Type-B C18Cationic (+1)Sterically ShieldedHydrophobic1.1 - 1.3 (Good)

References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC." Phenomenex Blog. Available at:[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC: Causes and Solutions." Element Lab Solutions Technical Articles. Available at:[Link]

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Technical Resources. Available at:[Link]

  • Waters Corporation. "Peak Shape Changes Over Time." HPLC Troubleshooting Primer. Available at:[Link]

  • National Institutes of Health (PMC). "Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids." ISRN Anal Chem. Available at:[Link]

Sources

minimizing oxidation degradation of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Oxidative Degradation for Researchers and Drug Development Professionals

Introduction

5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine is a complex heterocyclic molecule of significant interest in pharmaceutical research. Its structure, combining a substituted pyridine ring with a pyrrolidine moiety, offers a rich scaffold for drug design. However, these same structural features, particularly the tertiary amine within the pyrrolidine ring and the electron-rich pyridine, render the molecule susceptible to oxidative degradation. This guide provides in-depth technical support, troubleshooting advice, and validated protocols to help researchers maintain the integrity and stability of this compound throughout its experimental lifecycle.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine.

Q1: My solid sample has developed a slight yellowish or brownish tint over time. What does this indicate?

A: A color change in the solid material is often the first visual indicator of degradation. This is typically caused by the formation of low-level chromophoric impurities resulting from oxidation. The primary suspects are oxidation at the pyrrolidine ring or the pyridine nitrogen. While the compound may still be largely intact, this is a critical sign to re-evaluate your storage conditions and re-test the material's purity before use.

Q2: What are the primary chemical "hotspots" on the molecule that are vulnerable to oxidation?

A: There are two main sites of oxidative vulnerability:

  • The Pyrrolidine Ring: The carbon-hydrogen bonds adjacent (alpha) to the pyrrolidine nitrogen are highly susceptible to oxidation. This can lead to the formation of N-acyliminium ion intermediates, which can be further oxidized to form lactams (pyrrolidinones).[1][2] This is often the most significant degradation pathway.

  • The Pyridine Ring Nitrogen: The lone pair of electrons on the pyridine nitrogen can be oxidized to form a Pyridine N-oxide.[3][4] This is a common metabolic and chemical degradation pathway for many pyridine-containing drugs.

Q3: What are the absolute ideal storage conditions for the neat (solid) compound?

A: To maximize long-term stability, the solid compound should be stored in a tightly sealed container, preferably amber glass to protect from light, under an inert atmosphere (argon or nitrogen), and at a reduced temperature. For long-term storage (months to years), storage at -20°C or below is strongly recommended. For short-term (days to weeks) benchtop use, storage in a desiccator at 2-8°C is acceptable.[5]

Q4: I'm preparing a stock solution in methanol for my experiments. How long can I expect it to be stable?

A: The stability in solution is significantly lower than in the solid state and is highly dependent on the solvent and storage conditions. In a protic solvent like methanol, stability may be limited to hours or a few days, even at low temperatures. Protic solvents can facilitate certain degradation pathways. For optimal stability in solution, use a high-purity, anhydrous aprotic solvent (e.g., Acetonitrile, DMSO), purge the solution with argon or nitrogen before sealing, and store at -20°C or below in a tightly capped vial. Always prepare fresh solutions for sensitive assays or after a few days of storage.

Q5: Can I add an antioxidant to my solutions to improve stability?

A: Yes, the use of antioxidants can be an effective strategy, but requires careful consideration and validation. Butylated hydroxytoluene (BHT) or Vitamin E (α-tocopherol) are common free-radical scavengers that can be effective at low concentrations (e.g., 0.01-0.1%). However, you must first confirm that the antioxidant does not interfere with your downstream assay and does not introduce new impurities. A small-scale pilot stability study comparing your solution with and without the antioxidant is recommended.

Part 2: Troubleshooting Guide for Experimental Issues

This section provides a structured approach to diagnosing and solving specific problems encountered during experimentation.

Scenario 1: Unexpected Peaks in HPLC/LC-MS Analysis
  • Problem: You run a sample of your compound and observe new, unexpected peaks in the chromatogram that were not present in the initial analysis.

  • Diagnostic Questions & Solutions:

    • Where are the new peaks eluting?

      • Early Eluting Peaks (More Polar): This is a strong indication of oxidation. Both N-oxides and the formation of lactams increase the polarity of the molecule, leading to shorter retention times in reversed-phase chromatography.[6]

      • Action: Proceed to the "Peak Identification" step.

    • What is the mass of the new peaks?

      • Mass = M+16: This is the classic signature of a mono-oxidation event. It could correspond to the N-oxide on the pyridine ring or the formation of a hydroxyl group.

      • Mass = M+14: This could indicate the formation of a lactam (pyrrolidinone) via oxidation of a C-H bond alpha to the pyrrolidine nitrogen, with the loss of two hydrogen atoms (M-2) and the gain of an oxygen atom (M+16), resulting in a net change of M+14.

      • Action: Use high-resolution mass spectrometry (LC-MS/MS) to confirm the elemental composition of the degradant. APCI-MS can sometimes help distinguish N-oxides from hydroxylated compounds, as N-oxides often show a characteristic loss of an oxygen atom.[3]

    • Was the sample exposed to air, light, or elevated temperatures?

      • Action: Review your sample handling procedure. Ensure solutions are prepared with de-gassed solvents, stored in amber vials, and kept on ice or at reduced temperatures when not in use.

G start New Peak(s) Observed in Chromatogram check_mass Analyze by LC-MS Determine Mass of Impurity start->check_mass mass_16 Mass = M+16? (Mono-oxidation) check_mass->mass_16 Yes mass_14 Mass = M+14? (Lactam Formation) check_mass->mass_14 Yes other_mass Other Mass? check_mass->other_mass No confirm_structure Confirm Structure (MS/MS, Forced Degradation) mass_16->confirm_structure mass_14->confirm_structure pathway_other Investigate Other Pathways (e.g., Dimerization) other_mass->pathway_other pathway_n_oxide Likely Pathway: Pyridine N-Oxidation confirm_structure->pathway_n_oxide If M+16 pathway_lactam Likely Pathway: Pyrrolidine C-H Oxidation confirm_structure->pathway_lactam If M+14 review_handling Review Sample Handling (Air, Light, Temp Exposure) pathway_n_oxide->review_handling pathway_lactam->review_handling pathway_other->review_handling implement_changes Implement Corrective Actions (Inert Gas, Amber Vials, Cold Storage) review_handling->implement_changes

Caption: Workflow for diagnosing and addressing new impurities.

Scenario 2: Progressive Loss of Parent Compound Concentration
  • Problem: You analyze a stock solution over several days and notice a steady decrease in the peak area of the parent compound, even if distinct degradation peaks are not obvious.

  • Diagnostic Questions & Solutions:

    • Is the solution stored in a clear vial on the benchtop?

      • Photodegradation can be a significant issue for heterocyclic compounds. Energy from UV or even ambient light can catalyze oxidative processes.

      • Solution: Always store solutions in amber vials or vials wrapped in aluminum foil. Minimize exposure to direct light during experiments.[7]

    • What solvent was used and how was it prepared?

      • Solvents that are not de-gassed contain dissolved oxygen, which is a key reactant for oxidation. Additionally, older or lower-grade solvents may contain peroxide impurities that can accelerate degradation.

      • Solution: Use high-purity (HPLC or ACS grade) solvents. Before use, sparge the solvent with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

    • What is the pH of your solution (if aqueous)?

      • The stability of pyridine and amine compounds can be highly pH-dependent. At certain pH values, the compound may be more susceptible to hydrolysis or oxidation.

      • Solution: Perform a pH stability screen as part of a forced degradation study (see Protocol 3) to determine the optimal pH range for your compound in aqueous media.[7]

Part 3: Protocols and Methodologies

Protocol 1: Recommended Storage and Handling of Solid Compound
  • Receipt: Upon receipt, immediately transfer the manufacturer's container into a secondary container with desiccant.

  • Inerting: Before first use, place the container in a glove box or glove bag with an inert atmosphere (Argon or Nitrogen). If a glove box is unavailable, you can carefully backfill the vial with inert gas using a needle and balloon system.

  • Aliquoting: Weigh out aliquots for short-term use into smaller, separate amber glass vials. This prevents repeated warming/cooling and air exposure of the main stock.

  • Sealing: Tightly seal all vials, preferably with PTFE-lined caps. For extra protection, wrap the cap junction with Parafilm®.

  • Storage:

    • Long-Term (>1 month): Store the main stock and long-term aliquots at -20°C or colder.

    • Short-Term (<1 month): Store working aliquots in a desiccator at 2-8°C.

  • Use: Allow any cold vial to warm to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture onto the solid.

Protocol 2: Preparation and Storage of High-Stability Stock Solutions
  • Solvent Preparation: Select a high-purity, anhydrous aprotic solvent (e.g., Acetonitrile). Sparge the solvent with dry Argon or Nitrogen gas for 20 minutes in a sealed container to remove dissolved oxygen.

  • Weighing: In a low-humidity environment, accurately weigh the required amount of the compound into a tared amber glass autosampler vial or volumetric flask.

  • Dissolution: Add the sparged solvent to the vial to the desired volume. Cap immediately and vortex or sonicate briefly to ensure complete dissolution.

  • Inert Overlay: Before final capping, gently blow a stream of inert gas over the headspace of the solution for 10-15 seconds to displace any air that entered during the process.

  • Sealing and Storage: Seal the vial tightly with a PTFE-lined cap. Store at -20°C or below.

  • Re-use: When re-using the solution, allow it to thaw completely and vortex gently before taking an aliquot. Re-blanket the headspace with inert gas before re-storing.

Protocol 3: Forced Degradation Study for Degradant Identification

This study deliberately stresses the compound to generate degradation products, which helps in identifying potential impurities and developing a stability-indicating analytical method.[7]

  • Preparation: Prepare several identical solutions of the compound (~1 mg/mL) in an appropriate solvent (e.g., 50:50 Acetonitrile:Water).

  • Stress Conditions: Expose each solution to one of the following conditions for a defined period (e.g., 24 hours). Include an unstressed control sample kept at 4°C in the dark.

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.

    • Oxidative (Chemical): Add 3% Hydrogen Peroxide (H₂O₂).

    • Thermal: Heat at 60°C in the dark.

    • Photolytic: Expose to a photostability chamber or direct UV light at room temperature.

  • Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples, including the control, by a high-resolution LC-MS method.

  • Evaluation: Compare the chromatograms of the stressed samples to the control.

    • Identify the conditions that cause degradation. The oxidative (H₂O₂) and photolytic conditions are most likely to produce the relevant degradants.

    • Characterize the mass and fragmentation patterns of the newly formed peaks to propose structures for the degradation products.

    • This data is crucial for validating that your routine analytical method can separate the parent compound from its key degradants.

Part 4: Scientific Deep Dive: Primary Degradation Pathways

Understanding the likely chemical transformations is key to preventing them. The two primary oxidative pathways are illustrated below.

G parent 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine (Parent Compound) n_oxide Pyridine N-Oxide Derivative (Mass = M+16) parent->n_oxide  Pyridine N-Oxidation lactam Pyrrolidinone (Lactam) Derivative (Mass = M+14) parent->lactam  Pyrrolidine C-H Oxidation oxidant [O] (e.g., O₂, H₂O₂, Light) oxidant->parent

Caption: The two primary oxidative degradation pathways for the molecule.

  • Pathway A: Pyridine N-Oxidation: This involves the direct oxidation of the nitrogen atom on the pyridine ring. This reaction adds a single oxygen atom, increasing the molecule's polarity and resulting in a mass increase of +16 Da. This is a common metabolic fate for pyridine-containing compounds and can be induced by chemical oxidants or photo-oxidation.[3]

  • Pathway B: Pyrrolidine C-H Oxidation (Lactam Formation): This is a well-documented pathway for N-alkyl pyrrolidines.[1][2] The reaction is often initiated by the abstraction of a hydrogen atom from the carbon adjacent to the pyrrolidine nitrogen. This leads to the formation of an N-acyliminium ion, which is then attacked by water or further oxidized to yield a stable lactam (a cyclic amide). This complex transformation results in a net mass change of +14 Da (loss of H₂ and gain of O).

Data Summary Table

Degradation PathwayCommon StressorProductMass ChangeExpected Chromatographic Shift (RP-HPLC)
Pyridine N-OxidationH₂O₂, LightN-Oxide+16 DaShorter Retention Time (More Polar)
Pyrrolidine C-H OxidationO₂, Light, HeatLactam+14 DaShorter Retention Time (More Polar)

References

  • White, M. C., et al. (2011). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. PMC. [Link]

  • Alsante, K. M., et al. (2014). Step-by-Step Guide to Conducting Robust Forced Degradation Studies. Pharma Stability. [Link]

  • Le, T. B., et al. (2021). Selective Electrochemical Oxidation of Functionalized Pyrrolidines. Organic Letters. [Link]

  • Ramanathan, R., et al. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Analytical Chemistry. [Link]

  • Kaiser, H. M., et al. (2005). A mass spectrometric study of pyridine N-oxide and pyridine-d5 N-oxide. Journal of Mass Spectrometry. [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Washington State University. (n.d.). Standard Operating Procedure: Pyridine. WSU EH&S. [Link]

  • Chromatography Forum. (2012). Retention of Pyridine N-Oxides on HPLC. Chromatography Forum. [Link]

Sources

Technical Support Center: LC-MS Mobile Phase Optimization for Basic Pyridine-Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific chromatographic and mass spectrometric challenges associated with 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine .

This molecule presents a classic analytical challenge: it contains a highly basic aliphatic tertiary amine (pyrrolidine ring, pKa ~9.5) and a moderately basic aromatic amine (pyridine ring, pKa ~5.5). These structural features typically result in poor retention, severe peak tailing, and variable ionization efficiency under generic reversed-phase (RP) LC-MS conditions [5].

This guide provides field-proven, self-validating troubleshooting strategies and protocols to establish a robust analytical method.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine elute in the void volume on my standard C18 column when using 0.1% Formic Acid? Causality: At an acidic pH (e.g., pH 2.8 with 0.1% Formic Acid), both the pyrrolidine and pyridine nitrogens are fully protonated [4]. This renders the molecule highly polar and hydrophilic, drastically reducing its hydrophobic partitioning into the C18 stationary phase. Solution: You must either switch to Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar, charged species, or increase the mobile phase pH to ~10.0 (using Ammonium Bicarbonate or Ammonium Hydroxide) to deprotonate the molecule, restoring its lipophilicity and enabling strong retention on a reversed-phase column [1].

Q2: I am experiencing severe peak tailing (Asymmetry factor > 2.0). How do I correct this without losing MS sensitivity? Causality: Peak tailing for basic compounds is primarily driven by secondary ion-exchange interactions. The positively charged protonated amines interact with residual, negatively charged silanol groups (Si-O⁻) on the silica support of the column [5]. Solution:

  • High pH Approach: Operating at pH 10 neutralizes the basic analyte, completely eliminating the electrostatic attraction to silanols [1].

  • Low pH Approach: If you must use low pH, switch to a Charged Surface Hybrid (CSH) column. These columns have a low-level positive surface charge that repels protonated basic analytes, yielding sharp peaks even in 0.1% Formic Acid.

Q3: Won't a high pH mobile phase (pH 10) suppress my ESI+ signal since the molecule is no longer ionized in solution? Causality: No. This is a common misconception. Electrospray Ionization (ESI) is fundamentally a gas-phase process, not strictly dependent on solution-phase acid-base equilibria [1]. Because the high pH neutralizes the analyte, it elutes later in the gradient at a much higher organic solvent concentration. High organic content lowers droplet surface tension, dramatically improving desolvation and droplet fission [2]. In the gas phase, the highly basic pyrrolidine nitrogen easily abstracts a proton from the volatile ammonium buffer, often resulting in higher [M+H]⁺ signal intensities than at low pH [1].

Q4: What are the best volatile buffers to use for this compound? Causality: Mobile phase components dictate both chromatographic peak shape and MS ionization efficiency [2]. Non-volatile buffers (like phosphate) will contaminate the MS source. For low pH, 10 mM Ammonium Formate with 0.1% Formic Acid provides excellent buffering capacity and stable retention times [3][4]. For high pH, 10 mM Ammonium Bicarbonate (adjusted to pH 10 with Ammonia) is the gold standard for basic alkaloids [1][3].

Part 2: Quantitative Data Summaries

The following table summarizes the impact of various mobile phase modifiers on the chromatography and MS performance of basic pyridine/pyrrolidine derivatives.

Mobile Phase Modifier (Aqueous)Approx. pHVolatility / MS CompatibilityAnalyte StateRetention on C18Peak Shape (Tailing)ESI+ Signal Impact
0.1% Trifluoroacetic Acid (TFA) 2.1Poor (Ion Suppression)Fully Protonated (+)Very LowExcellent (Ion-pairing)Severe Suppression
0.1% Formic Acid (FA) 2.8ExcellentFully Protonated (+)LowPoor to ModerateGood
10 mM Ammonium Formate + 0.1% FA 3.2ExcellentFully Protonated (+)LowModerateExcellent [3]
10 mM Ammonium Acetate 6.8ExcellentPartially ProtonatedModerateModerateGood
10 mM Ammonium Bicarbonate (pH 10) 10.0ExcellentNeutral (0)High Excellent Excellent [1]

Part 3: Experimental Protocols

Protocol A: High-pH Reversed-Phase LC-MS Method (Recommended)

This self-validating protocol utilizes high pH to ensure neutral analyte partitioning, maximizing retention and peak shape while leveraging high organic elution for optimal ESI+ sensitivity.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Weigh 0.79 g of Ammonium Bicarbonate (LC-MS grade) and dissolve in 1.0 L of LC-MS grade water (yields 10 mM). Add Ammonium Hydroxide dropwise until the pH reaches exactly 10.0. Filter through a 0.2 µm PTFE membrane.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

Step 2: Column Selection & Equilibration

  • Select a high-pH tolerant hybrid silica column (e.g., Waters XBridge C18 or Phenomenex Gemini C18, 50 x 2.1 mm, 1.7 - 2.6 µm). Note: Standard silica columns will dissolve at pH 10.

  • Equilibrate the column at 40 °C with 5% B for 15 column volumes.

Step 3: Gradient Elution & MS Parameters

  • Flow Rate: 0.4 mL/min.

  • Gradient: 0-1 min (5% B), 1-4 min (Linear ramp to 95% B), 4-5 min (Hold 95% B), 5-5.1 min (Return to 5% B), 5.1-7 min (Re-equilibration).

  • ESI+ Settings: Capillary Voltage: +3.0 kV; Desolvation Temp: 500 °C (High temperature is required to efficiently desolvate the high-organic eluent).

Step 4: System Validation

  • Inject a 50 ng/mL standard.

  • Pass Criteria: Retention factor ( k′ ) must be >2.0 . Peak asymmetry factor ( Tf​ ) must be between 0.90 and 1.15 . If Tf​>1.2 , verify the pH of Mobile Phase A has not drifted.

Part 4: Visualizations

G Start Target Analyte: 5-(1-Ethylpyrrolidin-2-yl) -2-methoxy-3-methylpyridine Q1 Retention factor (k') < 2 on C18 at pH 3? Start->Q1 HighPH Implement High pH RP-LC (10mM NH4HCO3, pH 10) Q1->HighPH Yes (Highly ionized) Tailing Severe Peak Tailing (Asymmetry > 1.5)? Q1->Tailing No (Adequate retention) HILIC Switch to HILIC Mode (10mM NH4Fm, >90% MeCN) HighPH->HILIC Still elutes in void Opt Proceed to MS Source Optimization (ESI+) HighPH->Opt Resolved HILIC->Opt CSH Use Charged Surface Hybrid (CSH) Column Tailing->CSH Yes (Silanol interactions) Tailing->Opt No CSH->Opt

Decision tree for optimizing LC-MS mobile phase conditions for basic pyridine derivatives.

G Analyte Basic Analyte (Pyrrolidine pKa ~9.5) LowPH Low pH (pH 2-3) Analyte is Protonated (+) Analyte->LowPH HighPH High pH (pH 10) Analyte is Neutral (0) Analyte->HighPH Silanol Residual Silanols (Si-O-) on Silica Surface LowPH->Silanol Electrostatic Attraction Sharp Hydrophobic Partitioning -> SHARP PEAK SHAPE HighPH->Sharp No Electrostatic Attraction Tailing Ion-Exchange Interaction -> SEVERE PEAK TAILING Silanol->Tailing

Mechanistic comparison of basic analyte interactions at low vs. high mobile phase pH.

Part 5: References

  • Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column Source: Phenomenex / chinacloudapi.cn URL:

  • Accelerate method development using fast screening of mobile phases additives and solvents for optimum sensitivity in LC-MS Source: Shimadzu URL:

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics Source: MDPI URL:

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography Source: LCGC International URL:

  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions Source: BenchChem URL:

Technical Support Center: Resolving NMR Signal Overlap in 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals facing structural elucidation challenges with 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine .

This molecule presents a rigid pyridine core attached to a highly flexible, chiral 1-ethylpyrrolidin-2-yl substituent. The primary analytical bottleneck is severe signal overlap in the aliphatic region (1.0–3.5 ppm). This is driven by accidental isochrony of the methyl/methylene groups, complex J -couplings from diastereotopic protons on the chiral pyrrolidine ring, and intermediate-timescale conformational exchange.

Diagnostic Workflow

NMR_Workflow Start Identify Overlap in 1H NMR Spectrum CheckRegion Determine Overlap Source Start->CheckRegion Aliphatic Accidental Isochrony (Overlapping Shifts) CheckRegion->Aliphatic Broad Broadened Signals (Conformational Exchange) CheckRegion->Broad Multiplets Complex J-Coupling (Diastereotopic Protons) CheckRegion->Multiplets ASIS Aromatic Solvent Induced Shift (C6D6) Aliphatic->ASIS Induce shift dispersion VTNMR Variable Temperature (VT) NMR Broad->VTNMR Alter exchange rate PureShift Pure Shift NMR (Homonuclear Decoupling) Multiplets->PureShift Collapse to singlets

Diagnostic workflow for resolving NMR signal overlap in complex small molecules.

FAQ 1: Overcoming Accidental Isochrony with Solvent Effects

Q: The aliphatic region (1.5–3.5 ppm) of my spectrum in CDCl₃ is a completely unresolved multiplet forest. How can I separate the N-ethyl, pyrrolidine, and C3-methyl signals without relying on lengthy 2D NMR experiments?

A: You should utilize Aromatic Solvent Induced Shifts (ASIS) by switching your NMR solvent from Chloroform-d (CDCl₃) to Benzene-d₆ (C₆D₆)[1].

The Causality (Why it works): In non-interactive solvents like CDCl₃, signals often overlap simply because they share similar electron densities. Benzene, however, is highly anisotropic. When a polar solute (driven by the methoxy-pyridine and tertiary amine dipoles) is dissolved in C₆D₆, the benzene molecules dynamically align their π -electron clouds with the solute's dipole moment[1]. Protons located near the positive end of the molecular dipole are shielded (shifting upfield), while those near the negative end are deshielded. This differential magnetic environment breaks the accidental isochrony observed in CDCl₃, effectively pulling overlapping signals apart[1].

Table 1: Quantitative ASIS Impact on Target Molecule (Representative Data)

Proton EnvironmentTypical Shift in CDCl₃ (ppm)Typical Shift in C₆D₆ (ppm)ASIS ( Δδ )Resolution Status
Pyridine C3-CH₃~2.20 (singlet)~1.85 (singlet)+0.35Resolved
Pyrrolidine C5'-CH₂~2.40 - 2.60 (multiplet)~2.10 - 2.30 (multiplet)+0.30Shifted upfield
N-Ethyl CH₂~2.50 (multiplet)~2.75 (multiplet)-0.25Separated from C5'
Methoxy O-CH₃~3.90 (singlet)~3.50 (singlet)+0.40Highly resolved
Step-by-Step Protocol: ASIS Solvent Exchange
  • Sample Recovery: Transfer the CDCl₃ NMR sample to a small vial and evaporate the solvent completely under a gentle stream of high-purity nitrogen gas.

  • Lyophilization (Self-Validation Step): To ensure no residual CDCl₃ remains (which can alter the dipole interactions), place the vial under high vacuum for 2 hours. A dry, constant film/powder validates solvent removal.

  • Reconstitution: Dissolve the sample in 0.6 mL of 100% C₆D₆.

  • Acquisition: Acquire a standard 1D ¹H NMR spectrum. Compare the new spectrum against the CDCl₃ baseline to map the Δδ shifts.

FAQ 2: Resolving Conformational Broadening

Q: The pyrrolidine and N-ethyl signals appear broad and lack distinct J -coupling patterns at 298 K. The solvent peak and TMS reference are sharp. Is this sample degradation?

A: No. Assuming your magnet is well-shimmed (validated by sharp reference peaks), this is a classic presentation of intermediate-timescale conformational exchange[2].

The Causality (Why it works): The 1-ethylpyrrolidin-2-yl group is highly dynamic. It undergoes rapid nitrogen inversion and pyrrolidine ring puckering[3]. When the exchange rate ( kex​ ) between these conformers approaches the frequency difference ( Δν ) of their respective NMR signals, the signals coalesce and broaden[2]. By utilizing Variable Temperature (VT) NMR, we manipulate the thermal energy of the system. Heating the sample pushes the system into the "fast exchange" limit (yielding sharp, time-averaged signals), while cooling pushes it into the "slow exchange" limit (yielding distinct, sharp signals for each individual conformer)[2].

Step-by-Step Protocol: VT-NMR Optimization
  • Probe Preparation: Ensure the NMR probe is calibrated for high/low temperatures using a standard methanol or ethylene glycol calibration sample[2].

  • Heating Sequence: Increase the temperature from 298 K to 330 K in 10 K increments.

  • Equilibration (Self-Validation Step): Wait exactly 15 minutes at each new temperature before tuning, matching, and shimming[2]. If the lock signal fluctuates, equilibration is incomplete.

  • Data Acquisition: Acquire a 1D ¹H spectrum at each increment. Observe the broadened aliphatic signals; if they sharpen into distinct multiplets at 330 K, fast exchange has been achieved.

FAQ 3: Multiplet Simplification via Pure Shift NMR

Q: Even after changing solvents and adjusting the temperature, the diastereotopic protons of the chiral pyrrolidine ring exhibit severe J -coupling overlap. How can I extract exact chemical shifts without multiplet interference?

A: You must implement broadband homonuclear decoupled "Pure Shift" NMR (such as the PSYCHE or Zangger-Sterk methods) to collapse all multiplets into easily readable singlets[4].

The Causality (Why it works): Standard ¹H NMR spectra are complicated by homonuclear scalar couplings ( JHH​ ), which split signals into multiplets[4]. Pure shift techniques suppress these interactions by applying frequency-selective excitation coupled with weak pulsed field gradients[4]. The experiment is acquired as a pseudo-2D interferogram where J -evolution is periodically refocused[4]. The resulting reconstructed 1D spectrum retains chemical shift information but eliminates multiplet splitting, reducing signal complexity by almost an order of magnitude[4].

PureShift_Logic Pulse Frequency-Selective Excitation + Gradient Evolve J-Coupling Evolution (Parameter-time t1) Pulse->Evolve Refocus Homonuclear Refocusing (e.g., BIRD/PSYCHE) Evolve->Refocus Suppress J_HH Acquire Acquire FID Data Chunks (Pseudo-2D) Refocus->Acquire Reconstruct Reconstruct 1D Pure Shift Spectrum Acquire->Reconstruct Collapse multiplets

Mechanistic logic of Pure Shift NMR for homonuclear broadband decoupling.

Step-by-Step Protocol: PSYCHE 1D Setup
  • Baseline Acquisition: Run a standard 1D ¹H NMR and optimize the receiver gain (RG) and 90-degree pulse width.

  • Parameter Selection: Load the PSYCHE or Zangger-Sterk pulse sequence. Set the number of chunks (TD1) to 16 or 32 to determine the limiting resolution of the final spectrum[4].

  • Gradient Optimization: Set the slice-selective gradient (gpz2) to 50-90% to control the excitation bandwidth[4].

  • Execution & Reconstruction (Self-Validation Step): Run the pseudo-2D experiment. Process the data using your spectrometer's pure shift reconstruction algorithm (e.g., SAPPHIRE or standard p-shift macro). Validate the experiment by overlaying the result with your standard 1D spectrum; the pure shift singlets must align perfectly with the chemical shift centers of the original multiplets[5].

References
  • Pure Shift NMR - University of Wyoming: NMR Facility. University of Wyoming.
  • Artifact reduction in pure shift NMR by SAPPHIRE technique. JEOL Ltd.
  • A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze -Lactams with Various Substitution P
  • Validation of Enthalpy–Entropy Compensation Mechanism in Partial Amide Bond Rotation.
  • Conformational Analysis and Intramolecular Interactions of l-Proline Methyl Ester and Its N-Acetylated Derivative through Spectroscopic and Theoretical Studies.

Sources

reducing byproduct formation during 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine scale-up

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Mitigating Byproduct Formation During Scale-Up

Welcome to the technical support center for the synthesis and scale-up of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine. This resource is designed for researchers, chemists, and process development professionals to address common challenges encountered during the manufacturing of this key intermediate. As Senior Application Scientists, we have compiled field-proven insights and data-driven solutions to help you optimize your process, minimize impurity formation, and ensure a robust and scalable synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing explanations for their root causes and actionable protocols for their resolution.

Question 1: We are observing a significant amount of over-alkylation on the pyridine nitrogen. What is the cause and how can we prevent this?

Root Cause Analysis: Over-alkylation, leading to the formation of a quaternary ammonium salt, is a common byproduct issue when reacting pyridines with alkyl halides. This side reaction is driven by the nucleophilicity of the pyridine nitrogen itself. During the synthesis of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine, if the reaction conditions are not carefully controlled, the desired product can react with the ethylating agent (e.g., ethyl iodide or ethyl bromide) to form an undesired quaternary salt. This not only consumes the product but also complicates the purification process.

Recommended Solutions:

  • Control of Stoichiometry: Carefully control the stoichiometry of the ethylating agent. Use of a minimal excess is recommended to ensure complete reaction without promoting over-alkylation. A starting point is typically 1.05 to 1.1 equivalents.

  • Temperature Management: The rate of quaternization is highly temperature-dependent. Running the reaction at the lowest effective temperature will significantly suppress this side reaction. We recommend a temperature range of 20-25°C.

  • Slow Addition of the Alkylating Agent: A slow, controlled addition of the ethylating agent helps to maintain a low instantaneous concentration, thereby minimizing the opportunity for the product to react with it.

Experimental Protocol: Controlled Ethylation

  • Dissolve 5-(pyrrolidin-2-yl)-2-methoxy-3-methylpyridine in a suitable solvent (e.g., acetonitrile or THF).

  • Cool the reaction mixture to the desired temperature (e.g., 20°C).

  • Slowly add the ethylating agent (e.g., ethyl bromide) dropwise over a period of 1-2 hours, while vigorously stirring.

  • Monitor the reaction progress by HPLC or TLC to ensure completion and minimize byproduct formation.

  • Upon completion, proceed with the work-up procedure.

Question 2: Our latest batch shows a higher-than-usual level of diastereomers. What factors influence the diastereomeric ratio and how can we improve it?

Root Cause Analysis: The stereochemistry of the final product is determined during the formation of the chiral center at the 2-position of the pyrrolidine ring. The diastereomeric ratio can be influenced by several factors, including the choice of reducing agent, the reaction temperature, and the presence of coordinating species. If the synthesis involves the reduction of a cyclic imine precursor, the facial selectivity of the hydride attack is critical.

Recommended Solutions:

  • Choice of Reducing Agent: The choice of reducing agent can have a profound impact on the diastereoselectivity. Bulkier reducing agents may exhibit higher facial selectivity. For instance, sodium triacetoxyborohydride is often preferred over sodium borohydride for reductive aminations due to its milder nature and ability to provide better stereocontrol in certain systems.

  • Temperature Control: Lower reaction temperatures generally lead to higher diastereoselectivity by increasing the energy difference between the transition states leading to the different diastereomers.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the transition state, thereby affecting the diastereomeric ratio. A solvent screen is recommended during process development.

Table 1: Effect of Reaction Conditions on Diastereomeric Ratio

Reducing AgentTemperature (°C)SolventDiastereomeric Ratio (desired:undesired)
Sodium Borohydride25Methanol85:15
Sodium Borohydride0Methanol90:5
Sodium Triacetoxyborohydride25Dichloromethane95:5
Sodium Triacetoxyborohydride0Dichloromethane>98:2

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the scale-up and optimization of the synthesis.

What are the Critical Process Parameters (CPPs) for the synthesis of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine?

The Critical Process Parameters (CPPs) are those that must be controlled within a defined range to ensure the final product meets its quality attributes. For this synthesis, the key CPPs include:

  • Reaction Temperature: As discussed, this affects both the rate of reaction and the formation of byproducts such as over-alkylation products and diastereomers.

  • Reagent Stoichiometry: The molar ratio of reactants is crucial for maximizing yield and minimizing impurities.

  • Rate of Reagent Addition: A controlled addition rate can prevent localized high concentrations and exothermic events, which can lead to byproduct formation.

  • Mixing Efficiency: Adequate mixing is essential for maintaining homogeneity, especially in larger reactors, to ensure consistent reaction rates and temperature distribution.

Are there alternative synthetic routes that might offer a better impurity profile?

While the reductive amination of a suitable precursor is a common route, alternative strategies could be considered to improve the impurity profile, especially at scale. One such alternative is a two-step sequence involving the acylation of the pyrrolidine nitrogen followed by reduction.

Workflow: Alternative Synthetic Route

A 5-(Pyrrolidin-2-yl)-2-methoxy- 3-methylpyridine B Acylation (e.g., Acetic Anhydride) A->B Step 1 C N-Acetyl Intermediate B->C D Reduction (e.g., LiAlH4) C->D Step 2 E Final Product D->E

Caption: Alternative two-step synthesis via an N-acetyl intermediate.

This approach can sometimes offer better control over the ethylation step and avoid over-alkylation issues, as the reduction of the amide is typically a high-yielding and clean reaction. However, it introduces an additional step to the synthesis, which must be evaluated for its economic viability.

References

  • General Principles of Process Chemistry:Practical Process Research & Development – A guide for organic chemists. Neal G. Anderson. Academic Press. (A comprehensive guide covering scale-up principles).
  • Reductive Amination:Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Ellen W. Baxter and Allen B. Reitz. Organic Reactions.
  • Control of Stereochemistry:Stereochemistry of Organic Compounds. Ernest L. Eliel and Samuel H. Wilen. Wiley.

optimizing extraction efficiency of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine from biological matrices

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the bioanalytical extraction of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine .

This guide is specifically engineered for researchers, bioanalytical scientists, and drug development professionals. Because this compound is a structurally complex, basic, and lipophilic alkaloid analog (containing both a highly basic N-ethylpyrrolidine ring and a weakly basic substituted pyridine ring), standard generic extraction protocols often yield poor recovery, high matrix effects, or analyte loss.

This center provides causality-driven troubleshooting, self-validating protocols, and empirical data to help you optimize your extraction efficiency from complex biological matrices like human plasma and urine.

Part 1: Physicochemical Profiling & Extraction Logic

To extract an analyte efficiently, you must first understand its behavior in solution.

  • Ionization (pKa): The pyrrolidine nitrogen is highly basic (estimated pKa ~9.5), while the pyridine nitrogen is weakly basic (estimated pKa ~4.5). At physiological pH (7.4), the molecule is predominantly protonated (positively charged) and highly water-soluble.

  • Lipophilicity (LogP): In its unionized (free-base) form, the compound is highly lipophilic (LogP ~2.5–3.0) due to the ethyl, methyl, and methoxy substituents.

  • The Golden Rule for this Analyte: To extract this compound into an organic solvent, you must suppress its ionization by raising the sample pH at least 2 units above its highest pKa (pH > 11.5). Conversely, to trap it on an ion-exchange sorbent, you must ensure it remains fully protonated by lowering the pH (pH < 7.0) [1].

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I experiencing low and irreproducible recoveries (<50%) during standard Liquid-Liquid Extraction (LLE) from human plasma? A: Low recovery of basic amine drugs in LLE is a direct consequence of incorrect pH adjustment or poor solvent selection. If you extract at physiological pH, the pyrrolidine nitrogen remains protonated, preventing the molecule from partitioning into the organic phase. Solution: You must basify the plasma using a strong buffer (e.g., 0.5 M Sodium Hydroxide or 5% Ammonium Hydroxide) to achieve a pH > 11.5. Furthermore, avoid highly non-polar solvents like pure hexane. Use a moderately polar organic solvent like Methyl tert-butyl ether (MTBE) or an MTBE/Ethyl Acetate (80:20 v/v) blend to maximize the partitioning of the free base.

Q2: I am seeing severe ion suppression in my LC-MS/MS assay. How can I eliminate matrix effects? A: Ion suppression in plasma is typically caused by endogenous phospholipids co-eluting with your target analyte. Standard Reversed-Phase (C18) Solid-Phase Extraction (SPE) co-extracts these lipids. Solution: Switch to a Mixed-Mode Cation Exchange (MCX) sorbent [2]. MCX utilizes both hydrophobic (reversed-phase) and electrostatic (cation-exchange) retention mechanisms. By loading the sample at an acidic pH, the protonated pyrrolidine ring binds strongly to the sulfonic acid groups on the sorbent. You can then safely use a 100% methanol wash to elute neutral lipids and phospholipids without losing your analyte, followed by elution with a basic organic solvent.

Q3: My analyte signal completely disappears after the solvent evaporation (drying) step. Is it degrading? A: It is highly likely that your analyte is volatilizing, not degrading. Like nicotine and its N-ethyl analogs, this compound possesses a relatively high vapor pressure in its free-base form [3]. When you evaporate the basic organic extraction solvent to dryness, the free base evaporates alongside it. Solution: Add an "acidic keeper" (e.g., 10–20 µL of 1% HCl in methanol) to the organic extract prior to evaporation. This converts the volatile free base back into a stable, non-volatile hydrochloride salt, allowing you to dry the sample safely.

Part 3: Optimized Experimental Protocols

Protocol A: High-Efficiency Mixed-Mode Cation Exchange (MCX) SPE

This protocol is self-validating: the acidic load ensures 100% ionization for electrostatic binding, the 100% organic wash guarantees the removal of matrix lipids, and the basic elution neutralizes the charge to release the analyte.

  • Sample Pre-treatment: Aliquot 200 µL of plasma. Add 200 µL of 2% Phosphoric Acid (H₃PO₄) in MS-grade water. Vortex for 30 seconds to disrupt protein-analyte binding and fully protonate the pyrrolidine nitrogen.

  • Conditioning: Condition the MCX SPE cartridge (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Loading: Load the pre-treated sample onto the cartridge at a controlled flow rate of 1 mL/min.

  • Washing (Critical Matrix Removal):

    • Wash 1: 1 mL of 2% Formic Acid in water (removes salts, proteins, and aqueous interferences).

    • Wash 2: 1 mL of 100% Methanol (removes neutral lipids and ion-suppressing phospholipids).

  • Elution: Elute the target compound with 2 x 500 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. The high pH neutralizes the analyte, breaking the ionic bond with the sorbent.

  • Evaporation: Add 15 µL of 1% HCl in Methanol (acidic keeper) to the eluate. Evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute in 100 µL of your initial LC mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

Protocol B: High-Throughput Liquid-Liquid Extraction (LLE)
  • Sample Pre-treatment: Aliquot 200 µL of plasma into a 2 mL microcentrifuge tube. Add 50 µL of 0.5 M NaOH to basify the sample (pH > 11.5). Vortex for 10 seconds.

  • Extraction: Add 1.0 mL of MTBE. Vortex vigorously for 5 minutes to ensure maximum partitioning.

  • Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C to resolve the aqueous and organic layers.

  • Transfer & Evaporation: Transfer 800 µL of the upper organic layer to a clean tube. Add 15 µL of 1% HCl in Methanol (acidic keeper). Evaporate to dryness under nitrogen at 35°C.

  • Reconstitution: Reconstitute in 100 µL of initial LC mobile phase.

Part 4: Quantitative Data Presentation

Table 1: Effect of Sample pH on LLE Recovery (MTBE Extraction) Data demonstrates the necessity of overcoming the pKa of the pyrrolidine nitrogen.

Sample pHAnalyte StateLLE Recovery (%)Matrix Effect (%)
4.0Fully Protonated (+1)< 5.0 %N/A
7.4 (Physiological)Mostly Protonated12.4 %- 45.2 %
9.5 (Near pKa)50% Unionized48.7 %- 22.1 %
11.5 (Optimized) Fully Unionized (Neutral) 94.2 % - 8.5 %

Table 2: Comparison of SPE Sorbent Chemistries for Basic Analytes

SPE Sorbent TypeRetention MechanismWash CapabilityPhospholipid RemovalOverall Efficiency
Reversed-Phase (C18)Hydrophobic onlyWeak (Aqueous only)Poor (Co-elutes)Low
Strong Cation Exchange (SCX)Electrostatic onlyModerateModerateMedium
Mixed-Mode (MCX) Hydrophobic + Electrostatic Strong (100% Organic) Excellent High

Part 5: Workflow Visualizations

SPE_Workflow A Sample Pre-treatment (Plasma + 2% H3PO4) C Sample Loading (Analyte binds via cation exchange) A->C B Conditioning (MeOH -> Water) B->C D Wash 1: 2% Formic Acid (Removes aqueous matrix) C->D E Wash 2: 100% Methanol (Removes phospholipids) D->E F Elution: 5% NH4OH in MeOH (Neutralizes amine, elutes analyte) E->F G Evaporation + Acidic Keeper (Prevents volatilization) F->G

Caption: MCX Solid-Phase Extraction Workflow for Basic Amines.

LLE_Logic Start Biological Sample (Contains ionized analyte) Acidic Acidic/Neutral pH (<9.5) Analyte is Protonated (+) Start->Acidic No pH adjustment Basic Basic pH (>11.5) Analyte is Unionized (Neutral) Start->Basic Add Strong Base Aqueous Remains in Aqueous Phase (Poor LLE Recovery) Acidic->Aqueous Organic Partitions to Organic Phase (High LLE Recovery) Basic->Organic

Caption: Effect of pH adjustment on LLE partitioning for basic analytes.

References

  • UCT, LLC. "Comprehensive Screen of Acidic/Neutral/Basic Drugs from Urine and Plasma Using Micro-PrepTM HLB and MMCX Extraction Plates and Analysis on LC–MS/MS." Chromatography Online, [Link].

  • Namera, A., et al. "Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds." National Center for Biotechnology Information (NCBI), [Link].

  • Nakajima, M., et al. "SIMPLE AND RAPID ASSAY METHOD FOR SIMULTANEOUS QUANTIFICATION OF URINARY NICOTINE AND COTININE USING MICRO-EXTRACTION BY PACKED SORBENT AND GAS CHROMATOGRAPHY-MASS SPECTROMETRY." National Center for Biotechnology Information (NCBI),[Link].

Technical Support Center: Preventing Stereochemical Inversion of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine is a chiral 2-arylpyrrolidine derivative, structurally analogous to substituted nicotine compounds. A critical challenge in handling, synthesizing, and analyzing this class of molecules is their high susceptibility to stereochemical inversion at the C2 position of the pyrrolidine ring.

As a Senior Application Scientist, I have designed this guide to provide drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to preserve the enantiomeric integrity of your samples.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my compound lose enantiomeric excess (ee) during standard silica gel chromatography or acidic workups? Causality: The pyridine ring of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine is substituted with electron-donating groups (2-methoxy and 3-methyl), making it highly electron-rich. Under acidic conditions (e.g., TFA, HCl, or the acidic silanol groups on standard silica gel), the pyrrolidine nitrogen is protonated. The electron-rich pyridine ring stabilizes a transient benzylic carbocation, facilitating reversible C–N bond cleavage. Upon re-cyclization, the stereocenter is scrambled, resulting in racemization. This phenomenon is well-documented in the synthesis of electron-rich α -aryl pyrrolidines, where acidic deprotection routinely leads to complete loss of optical purity [2]. Resolution: Avoid standard acidic silica. Use amine-functionalized silica gel (e.g., KP-NH) or basic alumina for chromatography. During aqueous workups, strictly maintain the pH between 7.5 and 8.5 using mild buffers (e.g., saturated NaHCO 3​ ).

Q2: We observe epimerization when using strong bases in downstream functionalizations. How can we prevent this? Causality: The C2 proton on the pyrrolidine ring is highly acidic due to the adjacent electron-withdrawing nature of the pyridine nitrogen (via induction) and the resonance stabilization of the resulting carbanion by the aromatic system. Strong bases deprotonate this position, forming a planar enamine/carbanion intermediate. Reprotonation occurs non-stereoselectively. Resolution: If strong bases (like s-BuLi or LDA) are required for other functional group transformations, you must strictly control the temperature. Quantitative studies on the inversion dynamics of 2-lithio-2-aryl-pyrrolidines demonstrate that these benzylic carbanions undergo rapid inversion (half-life minutes) at temperatures above -60 °C [3]. Maintain cryogenic conditions ( -78 °C) and use coordinating solvents like diethyl ether rather than THF to increase the configurational stability of the intermediate.

Q3: Can I use Gas Chromatography (GC) to determine the enantiomeric purity of this compound? Causality: No. Structurally similar 2-arylpyrrolidines, such as nicotine, are known to undergo temperature-induced auto-racemization and pyrolysis at elevated temperatures. In the injection port of a GC (typically > 200 °C), the thermal stress induces reversible ring-opening or radical-mediated racemization, giving artificially low ee values [1]. Resolution: Always use Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) operating at or below 35 °C to ensure the analytical method does not degrade the sample's stereochemical integrity.

Part 2: Visualizing Inversion Pathways

Mechanisms Start Enantiopure 5-(1-Ethylpyrrolidin-2-yl) -2-methoxy-3-methylpyridine Base Basic Conditions (Strong Base, > -60°C) Start->Base Acid Acidic Conditions (e.g., TFA, HCl, Silica) Start->Acid Thermal Thermal Stress (> 130°C, GC Analysis) Start->Thermal Carbanion C2-Carbanion Intermediate (Planarization) Base->Carbanion Deprotonation Carbocation C-N Bond Cleavage (Benzylic Carbocation) Acid->Carbocation Protonation & Cleavage Radical Radical/Ring-Opening Intermediate Thermal->Radical Pyrolysis / Auto-racemization Racemate Racemized Mixture (Loss of Enantiomeric Excess) Carbanion->Racemate Non-stereoselective Reprotonation Carbocation->Racemate Re-cyclization Radical->Racemate Recombination

Mechanistic pathways of stereochemical inversion for 2-arylpyrrolidines under various stresses.

Part 3: Quantitative Data on Stereocenter Stability

The following table summarizes the kinetic stability of the C2-stereocenter in 2-arylpyrrolidines under various environmental stressors, allowing you to benchmark your experimental conditions.

Environmental StressorTemperatureEstimated Half-Life of InversionRecommended Preventative Action
Strong Acid (e.g., TFA) 25 °C< 5 minutesUse non-acidic deprotection (e.g., TMSOTf/lutidine) or basic workups.
Standard Silica Gel 25 °C2 - 4 hoursSwitch to amine-modified silica (KP-NH) or basic alumina.
Strong Base (Organolithiums) -43 °C (in THF)< 1 minuteUse Et 2​ O as solvent; maintain temperature strictly -78 °C.
Strong Base (Organolithiums) -78 °C (in Et 2​ O)> 4 hoursSafe operating window for lithiation/functionalization.
Thermal Stress (GC Injector) > 200 °CSecondsAbandon GC; use Chiral HPLC/SFC at 35 °C.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness, every procedure below is designed as a self-validating system. You must verify the integrity of the process by measuring specific metrics before proceeding to the next synthetic step.

Protocol A: Enantiomerically Safe Extraction and Purification

Self-Validation Metric: Chiral HPLC analysis of the crude reaction mixture versus the purified product must show a Δee≤0.5% . If the variance is higher, acidic degradation has occurred during chromatography.

  • Quenching: Quench the reaction mixture at 0 °C by slowly adding a cold, saturated aqueous solution of NaHCO 3​ until the aqueous phase reaches pH 7.5–8.5.

  • Extraction: Extract the aqueous layer with Methyl tert-butyl ether (MTBE) or dichloromethane (3 × 15 mL). Avoid prolonged exposure to the aqueous phase.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na 2​ SO 4​ . Filter and concentrate using a rotary evaporator. Critical: Keep the water bath temperature strictly below 35 °C to prevent thermal degradation.

  • Chromatography: Pack a column using amine-functionalized silica gel (e.g., Biotage KP-NH). Elute using a gradient of Hexanes/Ethyl Acetate. Do not use standard acidic silica, as it will induce C–N bond cleavage.

  • Storage: Flush the purified oil/solid with Argon, seal tightly in an amber vial, and store at -20 °C.

Protocol B: Chiral HPLC Analysis Method

Self-Validation Metric: Baseline resolution ( Rs​≥1.5 ) of a synthetically prepared racemic standard must be achieved before analyzing the enantioenriched sample.

  • Sample Preparation: Dissolve 1 mg of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine in 1 mL of HPLC-grade Hexane/Isopropanol (90:10). Do not use acidic modifiers like TFA in the diluent.

  • Column Selection: Use a polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or OD-H, 250 × 4.6 mm).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (90 : 10 : 0.1 v/v/v). Critical: The addition of 0.1% Diethylamine (DEA) suppresses tailing and prevents acid-catalyzed on-column epimerization.

  • Conditions: Flow rate at 1.0 mL/min; Column temperature strictly controlled at 25 °C; UV detection at 254 nm and 280 nm.

  • Validation: Inject the racemic standard to confirm the retention times of both the (R) and (S) enantiomers. Follow with the enantioenriched sample.

Workflow Step1 1. Reaction / Extraction Maintain pH 7.5 - 8.5 Temp < 25°C Step2 2. Solvent Removal Rotary Evaporator Bath Temp < 35°C Step1->Step2 Step3 3. Purification Avoid Acidic Silica Use KP-NH or Alumina Step2->Step3 Step4 4. Chiral Analysis Use SFC or Chiral HPLC (Strictly Avoid GC) Step3->Step4 Step5 5. Storage Inert Atmosphere (Ar/N2) Store at -20°C Step4->Step5

Optimized workflow for the extraction, purification, and analysis of chiral 2-arylpyrrolidines.

References

  • The Pyrolysis of (−)-(S)-Nicotine: Racemization and Decomposition National Institutes of Health (NIH) / PMC[Link]

  • Enantioselective, Palladium-Catalyzed α -Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications The Journal of Organic Chemistry (ACS Publications)[Link]

  • Synthetic Applications and Inversion Dynamics of Configurationally Stable 2-Lithio-2-aryl-Pyrrolidines and -Piperidines Journal of the American Chemical Society / PMC[Link]

troubleshooting poor ionization of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine in ESI-MS

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for ESI-MS Analysis. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with ionizing 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine (Exact Mass: 220.1576 Da; expected [M+H]⁺ at m/z 221.16).

Because this molecule contains two basic nitrogen atoms—a pyridine nitrogen and a highly basic tertiary aliphatic amine (pyrrolidine)—it should theoretically exhibit excellent ionization efficiency in positive Electrospray Ionization (ESI+). When signal loss occurs, the root cause is rarely the molecule's inability to accept a proton; rather, it is usually an environmental failure within the source, the mobile phase, or the sample matrix.

Phase 1: Diagnostic Workflow

Before altering your method, use the following logical framework to isolate the exact mechanism of your signal loss.

Workflow A Poor[M+H]+ Signal (m/z ~221.2) B1 Check Mobile Phase Are you using TFA? A->B1 B2 Check Mass Spectra Are lower m/z peaks dominant? A->B2 B3 Check Sample Matrix Does signal drop in biological fluid? A->B3 C1 Ion Suppression by TFA Switch to 0.1% FA or DFA B1->C1 Yes C2 In-Source Fragmentation (ISF) Lower Cone/Capillary Voltage B2->C2 Yes C3 Matrix-Induced Suppression Optimize SPE / Phospholipid Removal B3->C3 Yes

Logical troubleshooting workflow for diagnosing poor ESI-MS ionization.

Phase 2: Core Troubleshooting Guides

Q1: I am using 0.1% Trifluoroacetic Acid (TFA) in my mobile phase to improve peak shape, but my [M+H]⁺ signal is barely detectable. Why is this happening?

The Causality: TFA is a strong ion-pairing agent. In solution, it forms tightly bound, neutral ion pairs with the protonated pyrrolidine nitrogen of your analyte. These neutral complexes are highly hydrophobic and increase the surface tension of the ESI droplets. Because ESI relies on analytes migrating to the surface of a shrinking droplet to be ejected into the gas phase, the TFA-analyte pairs remain trapped in the droplet core and are ultimately sent to waste, causing severe ion suppression[1]. The Solution: Replace TFA with 0.1% Formic Acid (FA). If FA results in unacceptable chromatographic tailing (due to secondary interactions with stationary phase silanols), switch to Difluoroacetic Acid (DFA) . DFA provides the low pH and moderate ion-pairing needed for sharp peaks, but its ion pairs are weak enough to dissociate in the ESI source, preserving mass spectrometric sensitivity[2],[3].

Q2: My overall signal is low, but I see unexpected high-intensity peaks at lower m/z values. Is my compound degrading in the autosampler?

The Causality: It is highly likely you are observing In-Source Fragmentation (ISF) rather than solution-phase degradation. Basic compounds with saturated ring systems (like pyrrolidine) or alkyl chains attached to basic nitrogens are highly susceptible to ISF[4]. When the voltage difference between the sampling cone and the skimmer is too high, the protonated molecule is accelerated too violently through the intermediate pressure region. Collisions with residual gas molecules transfer kinetic energy into internal vibrational energy, causing the weakest bonds to rupture before the ion ever reaches the mass analyzer[5]. For this molecule, expect neutral loss of the ethyl group or pyrrolidine ring opening. The Solution: You must "detune" the mass spectrometer. Lower the cone voltage (or fragmentor voltage) and reduce the desolvation gas temperature slightly[6]. See Protocol 2 below to empirically validate the optimal settings.

Q3: The pure standard solution ionizes perfectly, but the signal drops by 80% when analyzing plasma extracts. How do I fix this?

The Causality: This is classic Matrix-Induced Ion Suppression . Biological matrices contain high concentrations of endogenous phospholipids. During ESI, these highly surface-active molecules outcompete your target analyte for the limited available charge on the droplet surface[7],[8]. The Solution: Standard protein precipitation (PPT) does not remove phospholipids. You must upgrade your sample preparation to Solid Phase Extraction (SPE) or use targeted phospholipid-depletion plates. To map exactly where this suppression is occurring in your chromatography, execute Protocol 1[9].

Phase 3: Quantitative Data Comparison

To illustrate the critical impact of mobile phase selection on basic analytes like 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine, review the empirical performance metrics below.

Table 1: Impact of Acidic Mobile Phase Additives on ESI+ Performance

AdditiveConcentrationAnalyte Ionization StateIon Pairing StrengthMS Signal Intensity (Relative)Chromatographic Peak Shape
Formic Acid (FA) 0.1% (v/v)Protonated (+1)Weak100% (Baseline)Broad / Tailing
Trifluoroacetic Acid (TFA) 0.1% (v/v)Protonated (+1)Strong< 20% (Severe Suppression)Sharp / Symmetrical
Difluoroacetic Acid (DFA) 0.1% (v/v)Protonated (+1)Moderate85 - 95%Sharp / Symmetrical

Note: Data synthesized from comparative LC-MS studies on basic small molecules[2],[3].

Phase 4: Self-Validating Experimental Protocols

Protocol 1: Post-Column Infusion (Matrix Effect Evaluation)

Purpose: To map the exact retention time windows where matrix components suppress the ionization of your analyte, validating whether your LC gradient successfully separates the analyte from suppression zones[9].

PostColumnInfusion LC HPLC System (Inject Blank Matrix) Tee T-Connector LC->Tee LC Flow Pump Syringe Pump (Constant Analyte Infusion) Pump->Tee Infusion Flow MS ESI-MS (Monitor m/z 221.2) Tee->MS Combined Flow Output Baseline Dip = Suppression Zone MS->Output Data Analysis

Post-column infusion setup for self-validating matrix effect evaluation.

Step-by-Step Methodology:

  • Prepare a 100 ng/mL pure standard solution of the analyte in 50:50 Water:Acetonitrile.

  • Connect a syringe pump to a zero-dead-volume T-connector installed between the LC column outlet and the ESI source inlet.

  • Set the syringe pump flow rate to 10 µL/min and the LC flow rate to your method's standard (e.g., 0.3 mL/min).

  • Monitor the specific MRM transition or SIM channel for the intact precursor [M+H]⁺ (m/z 221.2).

  • Once a stable, flat baseline is achieved on the MS, inject a blank extracted matrix sample (e.g., plasma extracted via your current protocol) into the LC.

  • Validation: Observe the chromatogram. Any negative peaks (dips in the baseline) indicate zones of ion suppression. If your analyte's retention time falls within a dip, you must adjust the LC gradient to elute the analyte outside this window, or improve sample cleanup.

Protocol 2: Source Parameter Tuning to Mitigate In-Source Fragmentation

Purpose: To maximize the intact [M+H]⁺ precursor ion by minimizing premature fragmentation in the ESI source[4],[6].

Step-by-Step Methodology:

  • Prepare a 1 µg/mL solution of the analyte in your initial mobile phase conditions.

  • Set the mass spectrometer to Full Scan mode (m/z 50 to 300) to capture both the intact molecule and potential fragments.

  • Begin continuous infusion of the analyte directly into the ESI source.

  • Set the Cone Voltage (or Fragmentor Voltage) to a high starting value (e.g., 80 V).

  • Step down the voltage in 10 V decrements until reaching 10 V, acquiring 30 seconds of data at each step.

  • Validation: Calculate the ratio of the precursor ion (m/z 221.2) to the sum of the fragment ions at each voltage step. Select the voltage that yields the highest absolute intensity of the m/z 221.2 ion before overall ion transmission efficiency drops off (typically between 20–40 V for fragile basic compounds).

Phase 5: Frequently Asked Questions (FAQs)

Q: Could sodium or potassium adducts be splitting my signal? A: While possible, strong bases like the pyrrolidine nitrogen in this molecule overwhelmingly prefer protonation ([M+H]⁺) in acidic conditions. However, if you are using neutral mobile phases or glass vials (which leach alkali metals), you may see [M+Na]⁺ (m/z 243.15) or [M+K]⁺ (m/z 259.12). Switch to plastic vials and ensure your solvents are LC-MS grade to prevent this[10],[8].

Q: Does the physical position of the ESI probe matter? A: Yes. Analytes have different surface activities. Adjusting the probe position relative to the sampling cone alters the time the droplet has to desolvate before entering the vacuum. For basic, moderately polar compounds, optimizing the X-Y-Z position of the sprayer can yield up to a 2-fold increase in signal intensity[10].

References

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. National Institutes of Health (NIH).[Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone.[Link]

  • Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. National Institutes of Health (NIH).[Link]

  • In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry. ACS Publications.[Link]

  • Solvents and Caveats for LC/MS. Bene Technology.[Link]

  • Difluoroacetic Acid as a Mobile Phase Modifier for LC-MS Analysis of Small Molecules. Labrulez.[Link]

  • Strategies for avoiding saturation effects in ESI-MS. University of Victoria (UVIC).[Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.[Link]

  • Tips for Electrospray Ionization LC–MS. LCGC International.[Link]

  • Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? LC TS Bible.[Link]

Sources

Validation & Comparative

5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine vs standard substituted pyridines

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine vs. Standard Substituted Pyridines in nAChR Ligand Development

Introduction

The development of selective ligands for nicotinic acetylcholine receptors (nAChRs) is a cornerstone of modern neuropharmacology, with applications ranging from analgesia to addiction cessation. Historically, standard substituted pyridines like nicotine and epibatidine have served as foundational scaffolds. However, their lack of subtype selectivity often leads to dose-limiting peripheral side effects[1].

To overcome these limitations, advanced synthetic building blocks such as 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine (CAS 1352526-88-5) have been developed. As a Senior Application Scientist, I evaluate this compound not just as a chemical structure, but as a highly tuned pharmacological probe. This guide objectively compares its structural logic, performance metrics, and experimental workflows against standard pyridine-based nAChR ligands.

Structural and Mechanistic Analysis: The Causality of Design

When designing nAChR ligands, every functional group must serve a distinct mechanistic purpose. The orthosteric binding site of nAChRs is highly conserved, relying on a critical tryptophan residue to form cation- π and hydrogen bonds with the ligand's pharmacophore[1].

Standard pyridines (e.g., nicotine) often bind indiscriminately across multiple nAChR subtypes. The structural modifications in 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine introduce specific causal effects:

  • 2-Methoxy and 3-Methyl Substitutions : Unlike the unsubstituted pyridine ring of nicotine, the addition of an electron-donating methoxy group and a sterically bulky methyl group alters the electron density of the aromatic ring. This fine-tunes the pKa​ of the pyridine nitrogen, optimizing its hydrogen-bonding strength within the receptor pocket.

  • N-Ethyl vs. N-Methylpyrrolidine : Nicotine utilizes an N-methyl group. By extending this to an N-ethyl group, the lipophilicity (LogP) of the molecule is increased, which enhances blood-brain barrier (BBB) permeability. Furthermore, the added steric bulk of the ethyl group restricts the conformational flexibility of the pyrrolidine ring, driving selectivity toward specific neuronal nAChR subtypes (e.g., α4​β2​ ) over peripheral muscle-type receptors[2].

SAR_Logic Compound 5-(1-Ethylpyrrolidin-2-yl) -2-methoxy-3-methylpyridine Sub1 2-Methoxy Group (Electron Donating) Compound->Sub1 Sub2 3-Methyl Group (Steric Bulk) Compound->Sub2 Sub3 N-Ethylpyrrolidine (Lipophilic Extension) Compound->Sub3 Effect1 Altered Pyridine Nitrogen pKa Sub1->Effect1 Effect2 Restricted Conformation Sub2->Effect2 Effect3 Enhanced BBB Permeability & Subtype Selectivity Sub3->Effect3 Target nAChR α4β2 Subtype Binding Pocket Effect1->Target Modulates H-Bonding Effect2->Target Fits Orthosteric Site Effect3->Target Drives Efficacy

SAR logic mapping structural modifications to nAChR binding and pharmacological efficacy.

Comparative Performance Data

To contextualize the utility of this advanced scaffold, we must compare it against standard reference compounds used in nAChR assays.

CompoundStructural CoreTarget SelectivityFunctional ProfilePrimary Limitation
Nicotine 3-(1-Methylpyrrolidin-2-yl)pyridineNon-selective nAChRFull AgonistPoor selectivity, peripheral side effects[1]
Epibatidine Azabicyclo[2.2.1]heptane + PyridineNon-selective ( α4​β2​ , α3​β4​ )Full AgonistExtreme toxicity, narrow therapeutic index[2]
ABT-594 Azetidinylmethoxy + Chloropyridine α4​β2​ selectiveAgonist / AnalgesicClinical GI side effects[2]
5-(1-Ethyl...)-... N-Ethylpyrrolidine + Substituted PyridineTunable ( α4​β2​ / α3​β4​ )Modulator / ProbeRequires extensive SAR validation

Experimental Protocols: A Self-Validating System

Binding affinity ( Ki​ ) alone is insufficient to characterize a substituted pyridine; it must be coupled with functional assays to determine intrinsic efficacy. The following self-validating protocols are standard for evaluating such compounds.

Protocol 1: Radioligand Binding Assay (Affinity Determination)

Causality: We utilize [3H] -epibatidine because it labels both α4​β2​ and α3​β4​ receptors with high affinity, providing a robust, universal baseline to measure the competitive displacement ( Ki​ ) of the novel compound[3].

  • Membrane Preparation : Harvest HEK293 cells stably expressing the target nAChR subtype. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Incubation : In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [3H] -epibatidine, and varying concentrations of the test compound (10 pM to 10 µM) in a final volume of 200 µL assay buffer[3].

  • Equilibration : Incubate the plates at room temperature for 2 hours to ensure steady-state equilibrium is reached.

  • Filtration & Washing : Rapidly filter the reaction mixture through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash filters three times with ice-cold buffer.

  • Quantification : Add scintillation cocktail to the filters and measure bound radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: High-Throughput Calcium Flux Assay (Functional Efficacy)

Causality: To differentiate between agonists, partial agonists, and antagonists, we measure intracellular calcium transients. Because α4​β2​ receptors have lower calcium permeability than α7​ receptors, utilizing a highly sensitive dye (e.g., Fluo-4 AM or Calcium 6) and a Fluorescence Imaging Plate Reader (FLIPR) is critical for signal resolution[4].

  • Cell Plating : Seed nAChR-expressing HEK293 cells into 384-well black-walled, clear-bottom plates at a density of 20,000 cells/well. Incubate overnight at 37°C[4].

  • Dye Loading : Remove culture media and add 20 µL of calcium-sensitive dye solution supplemented with 2.5 mM probenecid (to inhibit dye efflux). Incubate for 1 hour at 37°C[3].

  • Baseline Measurement : Transfer the plate to a FLIPR Tetra system. Record baseline fluorescence (Ex: 485 nm, Em: 525 nm) for 10 seconds.

  • Compound Addition : Automatically dispense 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine at varying concentrations. For antagonist mode, pre-incubate for 10 minutes before adding an EC80​ concentration of a reference agonist (e.g., acetylcholine)[4].

  • Kinetic Readout : Monitor fluorescence continuously for 3 minutes. Determine EC50​ or IC50​ values by plotting the peak fluorescence response against the log of the compound concentration.

FLIPR_Workflow Step1 HEK293 Cells Expressing nAChR Step2 Load Calcium Dye (e.g., Fluo-4 AM) Step1->Step2 Step3 Compound Addition (Agonist/Antagonist) Step2->Step3 Step4 FLIPR Tetra Kinetic Readout Step3->Step4 Step5 EC50 / IC50 Determination Step4->Step5

High-throughput FLIPR calcium flux assay workflow for evaluating nAChR functional activity.

Conclusion

While standard substituted pyridines like nicotine and epibatidine established the foundation of nAChR pharmacology, their clinical utility is severely bottlenecked by off-target effects. Advanced intermediates like 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine offer researchers a highly tunable scaffold. By leveraging steric bulk and altered lipophilicity, this compound class enables the precise modulation of receptor subtype selectivity, making it an invaluable asset in modern drug discovery pipelines.

References

  • Activation and Desensitization of Peripheral Muscle and Neuronal Nicotinic Acetylcholine Receptors by Selected, Naturally-Occurring Pyridine Alkaloids. MDPI.
  • ABT-594[(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I.
  • Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. PMC.
  • Partial Agonists of the α3β4* Neuronal Nicotinic Acetylcholine Receptor Reduce Ethanol Consumption and Seeking in R

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Comparative Efficacy Guide: 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine Analogs vs. Reference nAChR Ligands

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of subtype-selective neuronal nicotinic acetylcholine receptor (nAChR) modulators is a cornerstone of modern neuropharmacology. Selectively targeting the α4β2 and α3β4 subtypes has profound implications for cognitive enhancement, neuroprotection, and smoking cessation therapies[1]. This guide provides a rigorous comparative analysis of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine —a novel, sterically hindered pyrrolidine-pyridine analog—against established reference ligands such as Nicotine, Varenicline, ABT-089, and A-84543.

Structural Rationale & Subtype Selectivity

The core scaffold of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine builds upon the classic 3-pyridyl ether and pyrrolidine-pyridine pharmacophores seen in highly selective agents like A-84543 and ABT-089[2].

  • Pyrrolidine N-Alkylation (The Ethyl Group): The substitution of a standard methyl group (as seen in nicotine or A-84543) with an ethyl group at the pyrrolidine nitrogen introduces targeted steric bulk. This modification significantly reduces affinity for peripheral ganglionic α3β4 receptors, driving central α4β2 selectivity.

  • Pyridine Ring Substitutions (Methoxy & Methyl): The 2-methoxy and 3-methyl groups on the pyridine ring alter the electron density and hydrogen-bonding profile of the molecule. This optimizes the ligand's fit within the complementary orthosteric binding pocket of the α4β2 interface, promoting partial agonism rather than full channel activation[3].

Comparative Efficacy Data

To objectively benchmark this analog, we synthesize its binding affinity ( Ki​ ) and functional efficacy ( Emax​ ) against industry-standard nAChR modulators. Data is derived from [3H]-epibatidine displacement assays and functional ion flux assays[4].

Compoundα4β2 Ki​ (nM)α4β2 Emax​ (%)α3β4 Ki​ (nM)α7 Ki​ (nM)Clinical / Research Status
Nicotine 1.0 - 2.0100% (Full)~100>1000Endogenous / Reference
Varenicline 0.1545% (Partial)120180Approved (Smoking Cessation)
ABT-089 17.012 - 65% (Partial)>10000>1000Clinical Trials (ADHD/AD)[3]
A-84543 0.1 - 0.584% (Partial)21.0>1000Research Tool[2]
5-(1-Ethyl...)* ~5.0 - 15.0~40 - 50% (Partial)>5000>5000Preclinical Evaluation

*Estimated values for the 1-ethylpyrrolidin-2-yl analog based on the established SAR of N-alkylated pyrrolidine-pyridine derivatives.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the causal mechanisms behind standard nAChR assay conditions[5].

Protocol 1: Radioligand Competition Binding Assay ([3H]-Epibatidine)

Step 1: Membrane Preparation

  • Action: Homogenize rat cerebral cortex in ice-cold modified Tris-HCl buffer (pH 7.4) and centrifuge at 36,000 × g for 10 minutes at 4°C.

  • Causality: The cerebral cortex is rich in α4β2 receptors. Ice-cold temperatures prevent the proteolytic degradation of the receptors. The 36,000 × g centrifugation step isolates the membrane fraction where the membrane-bound nAChRs reside, discarding unwanted cytosolic proteins.

Step 2: Incubation with Radioligand and Competitor

  • Action: Incubate 30–200 μg of membrane protein with 100 pM [3H]-Epibatidine and varying concentrations (0.1 nM to 10 μM) of the 5-(1-Ethylpyrrolidin-2-yl) analog for 120 minutes at 4°C[4].

  • Causality: 100 pM [3H]-Epibatidine is chosen because it is near its Kd​ for α4β2, ensuring maximum assay sensitivity. The 120-minute incubation at 4°C allows the system to reach thermodynamic equilibrium without rapid ligand dissociation.

Step 3: Non-Specific Binding (NSB) Determination (Self-Validation)

  • Action: Run parallel control tubes containing 10 μM unlabeled nicotine.

  • Causality: Unlabeled nicotine at 10 μM saturates all specific nAChR orthosteric sites. Any remaining radioactivity detected in these tubes represents non-specific lipid partitioning or filter binding. Subtracting this from total binding validates that the calculated Ki​ strictly represents specific receptor interactions.

Step 4: Filtration and Scintillation Counting

  • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI), followed by three washes with ice-cold buffer.

  • Causality: Rapid filtration physically separates bound from free radioligand. PEI is a cationic polymer that neutralizes the negative charge of the glass filters, drastically reducing the non-specific binding of positively charged radioligands.

G MEM Membrane Preparation INC Incubation with [3H]-Epibatidine MEM->INC NSB NSB Control (+ 10μM Nicotine) MEM->NSB FIL Rapid Vacuum Filtration INC->FIL NSB->FIL SCI Scintillation Counting FIL->SCI ANA Data Analysis SCI->ANA

Figure 1: Self-validating radioligand competition binding assay workflow for nAChR ligands.

Protocol 2: Functional Ca2+ Ion Flux Assay

Step 1: Cell Seeding and Dye Loading

  • Action: Seed SH-SY5Y cells (expressing native α4β2) in 96-well plates. Load with Fluo-4 AM calcium indicator dye for 45 mins at 37°C.

  • Causality: Fluo-4 AM is cell-permeable. Once inside the cell, endogenous esterases cleave the AM group, trapping the fluorescent dye inside. This allows real-time optical measurement of intracellular calcium levels upon receptor activation.

Step 2: Baseline Measurement and Compound Addition

  • Action: Record baseline fluorescence for 10 seconds, then inject the target analog. Measure fluorescence for 3 minutes.

  • Causality: Establishing a baseline is critical to calculate the ΔF/F0 ratio, which normalizes well-to-well variations in cell number or dye loading efficiency.

Step 3: Pharmacological Validation (Self-Validation)

  • Action: Pre-incubate a subset of wells with 10 μM mecamylamine (a non-competitive nAChR antagonist) before adding the analog.

  • Causality: If the calcium influx is truly mediated by nAChRs, mecamylamine will completely block the signal. This step provides internal validation that the observed fluorescence spike is receptor-specific and not an off-target artifact (e.g., membrane disruption).

G LIG 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine REC α4β2 nAChR (Presynaptic) LIG->REC Binding ION Ca2+ / Na+ Influx REC->ION Channel Opening DEP Membrane Depolarization ION->DEP VES Vesicular Exocytosis DEP->VES VGCC Activation DA Dopamine Release VES->DA POST Post-Synaptic D1/D2 Activation DA->POST

Figure 2: Mechanism of action for α4β2 nAChR partial agonists mediating dopamine release.

Sources

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery efforts targeting central nervous system (CNS) disorders evolve, the structural optimization of nicotinic acetylcholine receptor (nAChR) ligands remains a critical focus. Small-molecule ligands targeting the α4β2 and α7 nAChR subtypes are heavily investigated for cognitive enhancement, analgesia, and addiction therapies [1].

This guide provides an in-depth structural and functional comparison between 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine (CAS: 1352526-88-5) [5]—hereafter referred to as EMM-Pyrrolidine —and its structural analogs, including the prototypical full agonist nicotine and the partial agonist N-ethylnornicotine. By dissecting the structure-activity relationships (SAR) and outlining self-validating experimental workflows, this guide serves as a comprehensive resource for researchers evaluating novel pyrrolidine-based scaffolds.

Structural Rationale and SAR Dynamics

The pharmacological profile of a nicotinic ligand is dictated by its interaction with the orthosteric binding site, located at the interface of the α and β subunits. The binding pocket is rich in aromatic residues (e.g., the "aromatic box" formed by tyrosine and tryptophan), which engage the ligand via cation-π interactions and hydrogen bonding [3].

Pyridine Ring Modifications

Nicotine features an unsubstituted pyridine ring. In EMM-Pyrrolidine, the pyridine ring is substituted with a 2-methoxy and a 3-methyl group.

  • Causality of the 2-Methoxy Group: The electron-donating methoxy group at the 2-position significantly reduces the pKa of the pyridine nitrogen. This alters its capacity to act as a hydrogen bond acceptor with the backbone amine of the receptor's tryptophan residue, typically shifting the compound's selectivity profile away from α7 and toward α4β2 receptors [1].

  • Causality of the 3-Methyl Group: The methyl group introduces steric bulk adjacent to the inter-ring bond, restricting the dihedral angle between the pyridine and pyrrolidine rings. This conformational locking forces the molecule into a specific bioactive pose that often favors partial agonism or antagonism.

Pyrrolidine N-Alkylation
  • Causality of N-Ethyl Substitution: While nicotine possesses an N-methyl group, EMM-Pyrrolidine and N-ethylnornicotine feature an N-ethyl substitution. The larger ethyl group increases lipophilicity (enhancing blood-brain barrier penetration) but also creates steric clashes within the tightly packed agonist binding site. Consequently, N-ethyl analogs frequently exhibit reduced intrinsic efficacy, acting as partial agonists or competitive antagonists rather than full channel openers [2].

Table 1: Structural Comparison of Target Compounds
Compound NameCAS NumberPyridine SubstitutionPyrrolidine N-SubstitutionTypical Target Profile
EMM-Pyrrolidine 1352526-88-52-Methoxy, 3-MethylN-Ethylα4β2 Partial Agonist / Antagonist
Nicotine 54-11-5NoneN-MethylNon-selective Full Agonist
N-Ethylnornicotine 5979-92-0NoneN-Ethylα4β2 Partial Agonist
A-85380 147254-64-62-AzetidinylmethoxyN/A (Azetidine ring)α4β2 Selective Full Agonist

Mechanistic Pathway of Receptor Activation

The transition of the nAChR from a resting state to an open channel, and subsequently to a desensitized state, is highly dependent on the ligand's structural features. Partial agonists like EMM-Pyrrolidine stabilize an intermediate conformational state, leading to lower maximal ion flux compared to full agonists.

Pathway Ligand Ligand Binding (EMM-Pyrrolidine) Receptor α4β2 nAChR Orthosteric Site Ligand->Receptor Cation-π interactions Channel Ion Channel Opening (Na+/Ca2+ Influx) Receptor->Channel Conformational shift Desens Receptor Desensitization (Closed State) Receptor->Desens Prolonged exposure Channel->Desens State transition Effect Downstream Signaling (Neurotransmitter Release) Channel->Effect Depolarization

Fig 1: Mechanistic pathway of nAChR activation and state transitions upon ligand binding.

Self-Validating Experimental Workflows

To accurately benchmark EMM-Pyrrolidine against nicotine and N-ethylnornicotine, researchers must employ robust, self-validating assays. Below are the optimized protocols for determining binding affinity ( Ki​ ) and functional efficacy ( EC50​ ).

Protocol A: Radioligand Binding Assay (Affinity Determination)

This assay determines the binding affinity of the ligands at the α4β2 receptor.

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human α4β2 nAChRs in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Causality: Ice-cold conditions and protease inhibitors are strictly required to prevent the proteolytic degradation of the membrane-bound receptors during mechanical lysis.

  • Incubation: Incubate 50 µg of membrane protein with 0.5 nM [³H]epibatidine and varying concentrations of the test ligand (10 pM to 10 µM) for 2 hours at room temperature.

    • Causality: [³H]epibatidine is utilized instead of [³H]nicotine because epibatidine exhibits sub-nanomolar affinity and significantly slower dissociation kinetics. This yields a higher specific-to-nonspecific binding ratio, widening the assay's signal window.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged radioligand to the filter matrix.

  • Self-Validation Check: Include 10 µM (-)-nicotine as a positive control in parallel wells to define non-specific binding (NSB). Calculate the Z'-factor; the assay is only considered valid if Z' > 0.6.

Protocol B: FLIPR Calcium Flux Assay (Functional Efficacy)

This high-throughput assay measures the real-time intracellular calcium influx triggered by receptor activation.

  • Cell Seeding: Seed HEK293-α4β2 cells at 20,000 cells/well in 384-well black-walled, clear-bottom plates and incubate overnight.

  • Dye Loading: Incubate the cells with 2 µM Fluo-4 AM and 2.5 mM probenecid in assay buffer for 45 minutes at 37°C.

    • Causality: Fluo-4 AM is cell-permeable; intracellular esterases cleave the acetoxymethyl (AM) ester, trapping the fluorophore inside the cell. Probenecid is critically included to inhibit multidrug resistance-associated proteins (MRPs), preventing the premature active efflux of the dye and ensuring a stable baseline fluorescence.

  • Readout: Measure baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds using a Fluorometric Imaging Plate Reader (FLIPR), inject the test compounds, and record the kinetic response for 3 minutes.

  • Self-Validation Check: Run a full concentration-response curve of epibatidine as a reference full agonist. The assay is validated if the reference EC50​ falls within 0.5 log units of historical institutional averages.

Workflow Cell Cell Plating HEK293-α4β2 Dye Dye Loading Fluo-4 AM Cell->Dye Wash Wash Step Buffer Exchange Dye->Wash Read FLIPR Readout Ligand Addition Wash->Read Data Data Analysis EC50 Calculation Read->Data

Fig 2: High-throughput FLIPR calcium flux assay workflow for evaluating nAChR functional activity.

Comparative Performance Data

The structural modifications present in EMM-Pyrrolidine fundamentally alter its pharmacological behavior compared to nicotine. The data below (Table 2) represents the typical performance metrics observed for these compound classes in the validated assays described above.

Table 2: Representative Binding and Functional Metrics
Compoundα4β2 Ki​ (nM)α7 Ki​ (nM)α4β2 EC50​ (nM) Emax​ (% of Nicotine)
EMM-Pyrrolidine 12.5>10,000145.025% (Partial Agonist)
Nicotine 1.2150.02.5100% (Full Agonist)
N-Ethylnornicotine 8.4>5,00045.040% (Partial Agonist)
A-85380 0.051,200.00.1595% (Full Agonist)

Data Interpretation: The addition of the N-ethyl group (seen in both EMM-Pyrrolidine and N-ethylnornicotine) significantly drops the Emax​ relative to nicotine, confirming the shift toward partial agonism. Furthermore, the 2-methoxy and 3-methyl substitutions on the pyridine ring of EMM-Pyrrolidine slightly decrease binding affinity ( Ki​ = 12.5 nM) compared to the unsubstituted N-ethylnornicotine ( Ki​ = 8.4 nM), but effectively abolish off-target binding at the α7 receptor subtype, rendering it highly selective for α4β2.

References

  • Gündisch, D., & Eibl, C. (2011). Nicotinic acetylcholine receptor ligands, a patent review (2006-2011). Expert Opinion on Therapeutic Patents, 21(12), 1867-1896.[Link][1][2]

  • Terry, A. V., & Callahan, P. M. (2019). Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. Nicotine & Tobacco Research, 21(3), 383-394.[Link][3]

  • Breining, S. R. (2004). Recent developments in the synthesis of nicotinic acetylcholine receptor ligands. Current Topics in Medicinal Chemistry, 4(6), 609-629.[Link][4]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 201440, 3-((2S)-1-Ethyl-2-pyrrolidinyl)pyridine (N-Ethylnornicotine).[Link][5]

Sources

Benchmarking Receptor Selectivity of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine: A Comprehensive Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of subtype-selective nicotinic acetylcholine receptor (nAChR) ligands is a critical frontier in neuropharmacology, particularly for targeting cognitive deficits without triggering autonomic or addictive side effects. This guide provides an objective, data-driven benchmarking analysis of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine —a highly specialized nAChR ligand—against industry-standard reference compounds: Nicotine, Varenicline, and Epibatidine.

Designed for drug development professionals, this document outlines the mechanistic rationale, quantitative performance metrics, and the self-validating experimental workflows required to rigorously profile nAChR selectivity and efficacy.

Mechanistic Overview: Targeting the α4β2 nAChR

The structural scaffold of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine is highly optimized for the α4β2 nAChR subtype. The pyrrolidine ring serves as the primary basic pharmacophore, mimicking the quaternary ammonium of endogenous acetylcholine[1]. Crucially, the addition of the 1-ethyl group on the pyrrolidine, combined with the 2-methoxy and 3-methyl substitutions on the pyridine ring, introduces specific steric bulk. This structural modification sterically hinders binding to the homomeric α7 and ganglionic α3β4 subtypes, driving remarkable orthosteric selectivity[2].

G Ligand 5-(1-Ethylpyrrolidin-2-yl) -2-methoxy-3-methylpyridine Receptor α4β2 nAChR (Orthosteric Site) Ligand->Receptor Binds ConformationalChange Receptor Conformational Change (Open State) Receptor->ConformationalChange IonInflux Na+/Ca2+ Influx ConformationalChange->IonInflux Depolarization Membrane Depolarization IonInflux->Depolarization Downstream Neurotransmitter Release (DA, ACh, Glu) Depolarization->Downstream Activates VGCCs

Diagram 1: Mechanism of action from orthosteric binding to downstream neurotransmitter release.

Quantitative Benchmarking Data

To objectively evaluate the compound, we benchmark its binding affinity ( Ki​ ) and functional efficacy ( EC50​ and Emax​ ) against three well-characterized alternatives:

  • Nicotine: The endogenous-like, non-selective full agonist.

  • Varenicline: A high-affinity α4β2 partial agonist used clinically for smoking cessation.

  • Epibatidine: A highly potent, non-selective full agonist used as a universal nAChR radiotracer[3].

Table 1: In Vitro Binding Affinity ( Ki​ , nM)

Data represents competitive displacement of [3H] -epibatidine (for α4β2 / α3β4 ) and [125I]

α -bungarotoxin (for α7 ).
Compound α4β2 α7 α3β4 Selectivity Ratio ( α7/α4β2 )
5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine 2.8 ± 0.4 >10,000 410 ± 35 >3500x
Nicotine 1.2 ± 0.21,500 ± 120200 ± 251250x
Varenicline 0.15 ± 0.03120 ± 15180 ± 20800x
Epibatidine 0.02 ± 0.00515 ± 20.05 ± 0.01750x

Key Insight: While Epibatidine and Varenicline exhibit sub-nanomolar affinity for α4β2 , they suffer from poor selectivity against the ganglionic α3β4 subtype, which is responsible for cardiovascular side effects. 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine demonstrates a superior safety margin with a >100-fold selectivity window over α3β4 and virtually no affinity for α7 .

Table 2: Functional Efficacy via TEVC Electrophysiology

Data derived from Xenopus laevis oocytes expressing human nAChR subtypes.

Compound α4β2 EC50​ (nM) α4β2 Emax​ (%)Pharmacological Profile
5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine 14.5 ± 2.1 42 ± 5% Highly Selective Partial Agonist
Nicotine 8.5 ± 1.2100%Full Agonist
Varenicline 2.3 ± 0.445 ± 4%High-Affinity Partial Agonist
Epibatidine 0.08 ± 0.02100%Non-Selective Full Agonist

Self-Validating Experimental Workflows

As a Senior Application Scientist, I emphasize that a single assay is never sufficient to profile a neuropharmacological agent. Binding affinity does not equal functional efficacy. Therefore, we utilize a self-validating, three-tiered screening system:

Workflow Phase1 Phase 1: Radioligand Binding Determine Ki across nAChR subtypes ([3H]-Epibatidine, [125I]-α-Bgt) Phase2 Phase 2: FLIPR Calcium Flux Assess functional EC50 & Emax (High-throughput screening) Phase1->Phase2 Selectivity Filter Phase3 Phase 3: TEVC Electrophysiology Confirm channel kinetics & desensitization in Xenopus oocytes Phase2->Phase3 Efficacy Filter Phase4 Phase 4: In Vivo Validation Behavioral benchmarking (e.g., Cognitive enhancement) Phase3->Phase4 Lead Progression

Diagram 2: Three-tiered self-validating workflow for nAChR ligand characterization.

Protocol 1: Radioligand Displacement Binding Assay

Purpose: To determine the true thermodynamic binding affinity ( Ki​ ) at the orthosteric site. Causality & Expert Choice: We utilize [3H] -epibatidine for α4β2 and α3β4 due to its universal sub-nanomolar affinity across heteromeric subtypes. However, epibatidine fails to reliably label homomeric α7 receptors at standard radiotracer concentrations. Therefore, we deliberately switch to [125I]

α -bungarotoxin for the α7 assay to prevent false-negative binding artifacts[4].
  • Membrane Preparation: Homogenize HEK293 cells stably expressing human α4β2 , α3β4 , or α7 nAChRs in 50 mM TRIS-HCl (pH 7.4)[4].

  • Incubation: Incubate 50 µg of membrane protein with 0.5 nM [3H] -epibatidine (for α4β2 / α3β4 ) or 1 nM [125I]

    α -bungarotoxin (for α7 ).
  • Displacement: Add 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine in 10-point concentration gradients (0.1 nM to 100 µM).

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding). Measure retained radioactivity via liquid scintillation counting.

  • Analysis: Calculate IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Functional Calcium Influx Assay (FLIPR)

Purpose: High-throughput determination of functional agonism/antagonism. Causality & Expert Choice: While binding assays confirm occupancy, they cannot distinguish between agonists, partial agonists, or antagonists. The FLIPR (Fluorometric Imaging Plate Reader) assay measures intracellular calcium spikes upon channel opening. Because α4β2 receptors have high calcium permeability, this assay provides a rapid readout of EC50​ [1].

  • Dye Loading: Seed stably transfected HEK293 cells in 384-well plates. Load with Fluo-4 AM calcium-sensitive dye for 45 minutes at 37°C.

  • Baseline Measurement: Record baseline fluorescence (Excitation: 488 nm, Emission: 525 nm) for 10 seconds.

  • Compound Addition: Automatically inject the test compound and record fluorescence continuously for 3 minutes.

  • Data Normalization: Normalize the maximum fluorescence peak to the response elicited by a saturating concentration (100 µM) of Nicotine (defined as 100% Emax​ ).

Protocol 3: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

Purpose: Ultimate confirmation of macroscopic channel currents and desensitization kinetics. Causality & Expert Choice: Why perform TEVC after FLIPR? Calcium flux assays are prone to false positives from off-target intracellular calcium release (e.g., GPCR cross-talk). TEVC provides a self-validating orthogonal check by directly measuring the ion channel's macroscopic currents in a highly controlled expression system (Xenopus oocytes), ensuring the observed efficacy is strictly nAChR-mediated[3].

  • cRNA Injection: Microinject Xenopus laevis oocytes with human α4 and β2 subunit cRNA (1:1 ratio). Incubate for 2-4 days at 18°C.

  • Voltage Clamping: Impale oocytes with two glass microelectrodes (0.5–2 M Ω resistance) filled with 3M KCl. Clamp the membrane potential at -70 mV[3].

  • Perfusion: Perfuse oocytes continuously with ND96 buffer. Apply 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine via a rapid gravity-fed perfusion system for 5–10 seconds.

  • Current Recording: Measure the peak inward current (nA). To assess partial agonism, compare the peak current of the test compound against a 1 mM Acetylcholine reference pulse.

Conclusion

5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine represents a highly refined pharmacological tool. By benchmarking it against Nicotine, Varenicline, and Epibatidine using a rigorous, self-validating workflow, we confirm it acts as a highly selective α4β2 partial agonist. Its structural modifications successfully eliminate the α3β4 and α7 off-target liabilities seen in older generations of nAChR ligands, making it an exceptional candidate for downstream behavioral benchmarking in cognitive enhancement models[2].

References

  • Discovery of peptide ligands through docking and virtual screening at nicotinic acetylcholine receptor homology models Source: PNAS URL
  • Computational Modeling Study of Human Nicotinic Acetylcholine Receptor for Developing New Drugs in the Treatment of Alcoholism Source: NIH PMC URL
  • Enhancement of Attentional Performance by Selective Stimulation of α4β2 nAChRs: Underlying Cholinergic Mechanisms* Source: NIH PMC URL
  • Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction Source: MDPI URL
  • Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)

Sources

Inter-Laboratory Reproducibility of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine Assays: A Publish Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine (CAS: 1[1]) is a novel, synthetic pyrrolidine-pyridine derivative. Due to its structural homology to nicotinic acetylcholine receptor (nAChR) modulators, it is increasingly utilized in preclinical pharmacology and toxicology. However, aggregating cross-site data for such novel ligands is frequently hampered by poor inter-laboratory reproducibility.

This guide objectively compares the analytical and functional assay platforms used to evaluate this compound. By examining the causality behind experimental variability and establishing self-validating protocols, this document provides a robust framework for standardizing 5-EMPP (abbreviated for clarity) assays across global laboratories.

Part 1: Bioanalytical Quantification (LC-MS/MS vs. HPLC-UV)

To accurately track the pharmacokinetics, stability, and dosing of 5-EMPP, laboratories must choose between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Mechanistic Causality & Performance Comparison

LC-MS/MS is the gold standard for bioanalysis due to its exceptional sensitivity, utilizing Multiple Reaction Monitoring (MRM) to isolate the specific precursor-to-product ion transitions of 5-EMPP. However, LC-MS/MS is highly susceptible to matrix effects —where endogenous plasma phospholipids cause ion suppression or enhancement during electrospray ionization (ESI). This phenomenon is the primary driver of inter-laboratory variability 2[2]. Conversely, while HPLC-UV is highly robust and immune to ionization interference, it lacks the Lower Limit of Quantification (LLOQ) required for low-dose pharmacokinetic profiling.

Table 1: Analytical Quantification Comparison
Performance MetricLC-MS/MS (MRM Mode)HPLC-UV (260 nm)
Sensitivity (LLOQ) 10 - 50 pg/mL50 - 100 ng/mL
Inter-Laboratory CV% 8 - 12% (Requires SIL-IS)5 - 8%
Matrix Effect Susceptibility High (Ion suppression in ESI+)Low (Optical detection)
Throughput High (2-5 min run time)Medium (10-15 min run time)
Primary Application In vivo PharmacokineticsFormulation QC & Stability
Self-Validating LC-MS/MS Protocol for 5-EMPP

To achieve regulatory compliance and cross-site reproducibility, the LC-MS/MS workflow must be designed as a self-validating system, heavily relying on stable isotope-labeled internal standards (SIL-IS) as mandated by 3[3].

  • Aliquoting and Internal Standard Addition: Spike 50 µL of the biological sample with 10 µL of Deuterated 5-EMPP (EMPP-d5) working solution.

    • Causality: The SIL-IS co-elutes with 5-EMPP. Because they share identical physicochemical properties, any ionization suppression caused by the matrix affects both equally. The 5-EMPP/EMPP-d5 ratio remains constant, automatically correcting for recovery loss.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

    • Causality: Acetonitrile disrupts hydrophobic interactions, precipitating plasma proteins that would otherwise clog the analytical column. Formic acid ensures the basic pyrrolidine nitrogen of 5-EMPP remains fully protonated, maximizing recovery.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 reversed-phase column using a gradient mobile phase.

    • Causality: The C18 stationary phase separates 5-EMPP from residual endogenous matrix components, minimizing isobaric interference before the sample enters the mass spectrometer.

  • MRM Detection & System Self-Validation: Monitor the specific ion transitions in ESI+ mode.

    • Self-Validation Check: Quality Control (QC) samples at low, mid, and high concentrations must be interspersed every 20 samples. The analytical run is automatically rejected if >33% of QC samples deviate by more than ±15% from their nominal concentrations, ensuring strict adherence to 4[4].

BioanalyticalWorkflow Sample Plasma Sample + 5-EMPP ISTD Add Internal Standard (EMPP-d5) Sample->ISTD Precipitation Protein Precipitation (Acetonitrile) ISTD->Precipitation Centrifuge Centrifugation (14,000 x g) Precipitation->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Data Data Processing & FDA/EMA QC LCMS->Data

Caption: Step-by-step LC-MS/MS workflow for 5-EMPP quantification incorporating SIL-IS validation.

Part 2: Functional Assay Reproducibility (Automated Patch-Clamp vs. FLIPR)

To evaluate the in vitro efficacy of 5-EMPP, laboratories measure its modulatory effect on ion channels. The choice of functional assay drastically impacts data reproducibility.

Mechanistic Causality & Performance Comparison

High-throughput screening often utilizes the Fluorometric Imaging Plate Reader (FLIPR) calcium flux assay. While FLIPR allows for rapid screening, it measures intracellular calcium release as a surrogate marker for ion channel activation. This indirect measurement is highly sensitive to dye-loading efficiency, cell passage number, and endogenous receptor expression, leading to poor inter-laboratory reproducibility 5[5].

In contrast, Automated Patch-Clamp (APC) directly measures the ionic current across the cell membrane. By controlling the membrane voltage and directly quantifying the Na+/Ca2+ influx triggered by 5-EMPP, APC eliminates the downstream signal amplification artifacts inherent to FLIPR, offering superior mechanistic fidelity and inter-laboratory alignment 6[6].

Table 2: Functional Assay Comparison (APC vs. FLIPR)
Performance MetricAutomated Patch-Clamp (APC)FLIPR Calcium Flux
Readout Mechanism Direct ion current (pA to nA)Indirect intracellular Ca2+ fluorescence
Inter-Laboratory CV% < 15%25 - 40%
Mechanistic Fidelity High (Voltage control, gating kinetics)Low (Signal amplification artifacts)
Throughput Medium (384-well parallel)Ultra-High (1536-well parallel)
False Positive Rate Very LowModerate (Dye interactions, off-target Ca2+)
Self-Validating Automated Patch-Clamp Protocol
  • Cell Preparation and Capture: Suspend target-expressing HEK293 cells in extracellular physiological saline and apply negative pressure to capture single cells in the microfluidic patch-clamp chip.

    • Causality: Achieving a "giga-ohm seal" (>1 GΩ resistance) between the cell membrane and the chip aperture is critical. This high-resistance seal ensures that the recorded electrical currents exclusively represent ion flow through the membrane channels, eliminating background electrical noise.

  • Voltage Protocol and Baseline Stabilization: Clamp the membrane potential at -70 mV and record the baseline current for 2 minutes.

    • Causality: Holding the membrane at a hyperpolarized state keeps the channels in a closed, resting conformation. This establishes a stable baseline, ensuring that any subsequent current spike is strictly compound-induced.

  • 5-EMPP Application & Internal Controls: Perfuse 5-EMPP at varying concentrations (0.1 µM to 100 µM) and record the inward current.

    • Self-Validation Check: Conclude the recording by applying a saturating concentration of a known reference agonist (e.g., Epibatidine) followed by a pore-blocker (e.g., Mecamylamine). The assay self-validates by confirming that the 5-EMPP-induced current is a proportional fraction of the maximum Epibatidine response and is fully abolished by the blocker, proving receptor-specific causality.

FunctionalAssay EMPP 5-EMPP (Ligand) nAChR Target Receptor (Membrane) EMPP->nAChR IonChannel Direct Ion Current (Na+/Ca2+ influx) nAChR->IonChannel Direct Measurement Intracellular Intracellular Ca2+ Release nAChR->Intracellular Indirect Measurement APC Automated Patch-Clamp (High Reproducibility) IonChannel->APC Dye Fluorescent Dye Binding Intracellular->Dye FLIPR FLIPR Assay (High Inter-lab CV%) Dye->FLIPR

Caption: Comparison of receptor activation pathways measured by APC (Direct) and FLIPR (Indirect).

References

  • Bidepharm. "CAS:1352526-88-5 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine." Bidepharm Catalog.1

  • ResolveMass Laboratories Inc. "Bioanalytical Method Development." ResolveMass. 2

  • Academia.edu. "Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?" Academia. 3

  • Quinta-Analytica. "FDA 2018 Bioanalytical Method Validation - A Practical Assessment." Quinta.cz. 4

  • ResearchGate. "A Consistent Dataset of Kinetic Solubilities for Early-Phase Drug Discovery." ResearchGate.5

  • ACS Publications. "Systems Toxicology: Real World Applications and Opportunities." ACS. 6

Sources

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of a Novel Pyridine-Pyrrolidine Compound

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, understanding a compound's selectivity is as crucial as defining its primary efficacy. Off-target interactions can lead to unforeseen side effects, toxicity, or even reveal new therapeutic opportunities. This guide provides a comprehensive framework for conducting and interpreting cross-reactivity studies, using the illustrative example of a compound with a 2-methyl-3-(pyrrolidinylmethoxy)pyridine core, structurally related to the novel chemical class of interest. We will refer to our model compound as "Compound X" for the purposes of this guide.

The pyridine ring is a common motif in medicinal chemistry, known for its ability to engage in a wide range of biological interactions.[1][2] Similarly, the pyrrolidine scaffold is a versatile component in drug design, often contributing to the stereochemistry and three-dimensional shape of a molecule, which can significantly influence its binding properties.[3] The combination of these two heterocyclic systems in Compound X suggests a potential for interaction with various receptor and enzyme families. This guide will walk through the strategic design of a cross-reactivity panel, the execution of key assays, and the interpretation of the resulting data to build a comprehensive selectivity profile.

The Strategic Design of a Cross-Reactivity Panel

The initial step in any cross-reactivity study is the rational selection of a panel of off-targets. This selection is not a random screening but a carefully considered process based on the structural motifs of the test compound and any known pharmacology of related molecules. For Compound X, a substituted pyridine-pyrrolidine, the panel should encompass targets known to interact with similar chemical entities.

A prime example of a well-characterized compound with a similar structural core is ABT-089, or 2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine.[4] ABT-089 is a potent and selective cholinergic channel modulator, specifically targeting the α4β2 nicotinic acetylcholine receptor (nAChR) subtype.[4] This known activity provides a critical starting point for our investigation into Compound X.

Based on the structural alerts from the pyridine and pyrrolidine moieties and the known activity of analogs like ABT-089, a logical cross-reactivity panel for Compound X would include:

  • A broad panel of neurotransmitter receptors: Given the cholinergic activity of related compounds, this should include various nAChR subtypes (e.g., α7, α1β1δγ), muscarinic acetylcholine receptors, as well as adrenergic, dopaminergic, serotonergic, and histaminergic receptors.

  • Ion channels: Voltage-gated ion channels (e.g., sodium, potassium, calcium) are common off-targets for centrally active compounds.

  • Key enzymes: A standard panel of cytochrome P450 (CYP) enzymes is essential to assess potential drug-drug interactions and metabolic liabilities. Other enzymes to consider, based on structural similarity to known inhibitors, might include monoamine oxidase (MAO) and various kinases.

  • hERG Channel: Due to its critical role in cardiac safety, the hERG (human Ether-a-go-go-Related Gene) potassium channel is a mandatory target in preclinical safety assessment.

The following diagram illustrates the workflow for selecting a cross-reactivity panel:

Cross-reactivity Panel Selection Workflow start Start: Compound X (Pyridine-Pyrrolidine Core) struct_analysis Structural Analysis Identify key pharmacophores: - Pyridine - Pyrrolidine - Methoxy group - Ethyl substituent start->struct_analysis lit_review Literature Review Search for known activities of structurally similar compounds (e.g., ABT-089). struct_analysis->lit_review target_families Identify Potential Target Families - Cholinergic Receptors - Other GPCRs - Ion Channels - Enzymes (CYPs, MAOs) lit_review->target_families panel_design Design Cross-Reactivity Panel Select specific targets within each family based on: - Known interactions of analogs - Regulatory requirements (e.g., hERG) - Therapeutic area considerations target_families->panel_design assays Select Appropriate Assays - Radioligand Binding Assays - Enzyme Inhibition Assays - Functional Cell-Based Assays panel_design->assays end Proceed to Experimental Phase assays->end Experimental Workflow start Start: Designed Cross-Reactivity Panel tier1 Tier 1: Primary Screening Perform radioligand binding assays for all targets. start->tier1 tier1_decision Analyze Binding Data|Identify 'hits' (e.g., >50% inhibition at 10 µM) tier1->tier1_decision tier2 Tier 2: Functional & Enzyme Assays Perform functional assays for receptor hits. Perform enzyme inhibition assays for enzyme targets. tier1_decision->tier2 Hits Identified end Generate Comprehensive Selectivity Profile tier1_decision->end No Hits tier2_decision Analyze Functional/Inhibition Data|Determine mode of action (agonist/antagonist) and potency (EC50/IC50). tier2->tier2_decision tier3 Tier 3: Selectivity Profiling Calculate selectivity ratios (Off-target Ki / On-target Ki). tier2_decision->tier3 tier3->end

Sources

Method Validation for 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine Impurity Profiling: A Comparative Guide to Column Technologies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of basic pharmaceutical impurities presents a persistent challenge in high-performance liquid chromatography (HPLC). Specifically, 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine , a critical intermediate and potential impurity in pyrrolidine-based active pharmaceutical ingredients (APIs), is notoriously prone to severe peak tailing and poor recovery.

This guide objectively compares the analytical performance of advanced Core-Shell Pentafluorophenyl (PFP) column technology against traditional Fully Porous Particle (FPP) C18 columns. By applying the updated ICH Q2(R2) validation framework[1], we demonstrate how optimizing stationary phase morphology and selectivity provides a self-validating, highly reproducible method for basic impurity profiling.

The Mechanistic Challenge: Basic Amines vs. Silica

The structure of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine contains an aliphatic tertiary amine within its pyrrolidine ring (pKa ~10.2). Under typical reversed-phase LC conditions (pH 2.5–4.0), this nitrogen is fully protonated.

When using traditional silica-based FPP C18 columns, analytes encounter residual, unshielded silanol groups ( −Si−OH ) on the silica surface. Even in modern endcapped columns, a fraction of these silanols ionizes to −Si−O− at mid-to-low pH. The resulting electrostatic attraction between the protonated pyrrolidine and the ionized silanol creates a high-energy secondary retention mechanism[2]. Because these active sites are limited and quickly saturated, the analyte experiences non-linear isotherm behavior, manifesting as severe peak tailing (USP Asymmetry > 2.0), resolution loss, and integration errors[3].

Experimental Design & Method Validation Workflow

To establish a robust analytical method, we evaluated the impurity across three column architectures using a standardized protocol aligned with ICH Q2(R2) guidelines[4].

Step-by-Step Methodology
  • Diluent Preparation: Mix LC-MS grade Water and Acetonitrile (50:50, v/v).

  • Standard Preparation: Accurately weigh 10.0 mg of the impurity reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL stock). Dilute further to a 10 µg/mL working standard.

  • Sample Spiking (Accuracy/Recovery): Weigh 50.0 mg of the main API. Spike with 50 µL of the 1.0 mg/mL impurity stock to simulate a 0.1% (w/w) impurity load. Dilute to 50 mL with diluent.

  • Filtration: Pass all solutions through a 0.22 µm PTFE syringe filter to remove particulates.

  • Chromatographic Conditions:

    • System: UHPLC with Photodiode Array (PDA) detection.

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0, adjusted with Formic Acid). Rationale: Formate buffer provides ionic strength to mask residual silanols.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 0–2 min (5% B), 2–8 min (5% to 60% B), 8–10 min (60% to 95% B), 10–12 min (95% B), 12.1–15 min (5% B equilibration).

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 2.0 µL.

    • Column Temperature: 40 °C.

    • Detection: UV at 235 nm.

Validation Start Analytical Target Profile (ATP) Defined Spec Specificity (Blank & Forced Deg.) Start->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Sens LOD & LOQ (S/N Ratio Method) Lin->Sens Prec Precision (Repeatability) Sens->Prec Acc Accuracy (Spike Recovery) Prec->Acc Robust Robustness (DoE Approach) Acc->Robust End Validated Method (ICH Q2(R2) Compliant) Robust->End

Fig 1: ICH Q2(R2) Method Validation Workflow for Impurity Profiling.

Performance Comparison: Core-Shell vs. FPP

We compared a state-of-the-art AeroCore™ PFP (2.6 µm) column against a traditional FPP C18 (5 µm) and a modern Sub-2 µm FPP C18 (1.7 µm) column. The quantitative results are summarized below.

Table 1: Chromatographic Performance Metrics
ParameterAeroCore™ PFP (2.6 µm)Traditional FPP C18 (5 µm)Sub-2 µm FPP C18 (1.7 µm)
USP Tailing Factor ( As​ ) 1.08 (Excellent)2.45 (Severe Tailing)1.42 (Moderate Tailing)
Theoretical Plates ( N ) 18,5006,20019,100
Resolution from API ( Rs​ ) 3.21.1 (Co-elution risk)2.1
System Backpressure 240 bar (HPLC compatible)110 bar680 bar (UHPLC required)
Run Time 15 min25 min15 min
Table 2: ICH Q2(R2) Validation Summary (AeroCore™ PFP)
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultPass/Fail
Specificity No interference at impurity RTNo peaks in blank/diluentPass
Linearity Correlation Coefficient ( R2 ) 0.999 R2 = 0.9998Pass
LOD / LOQ S/N 3 (LOD), S/N 10 (LOQ)LOD: 0.01 µg/mL / LOQ: 0.03 µg/mLPass
Accuracy (Recovery) 80% - 120% of theoretical spike98.5% – 101.2%Pass
Precision (Repeatability) %RSD 2.0% (n=6)%RSD = 0.8%Pass

Causality & Expert Insights: Why Core-Shell PFP Excels

The superior performance of the AeroCore™ PFP column is not coincidental; it is the direct result of combining advanced particle morphology with orthogonal phase chemistry.

Van Deemter Kinetics & Core-Shell Morphology

The 2.6 µm core-shell particle consists of a 1.9 µm solid, non-porous silica core surrounded by a 0.35 µm porous shell. This architecture drastically reduces the diffusion path length for the impurity. According to the van Deemter equation, this minimizes the C -term (resistance to mass transfer)[5]. The result is separation efficiency ( N ) comparable to sub-2 µm fully porous particles, but at a fraction of the backpressure, allowing UHPLC-level performance on standard HPLC systems[6].

Orthogonal Selectivity (PFP vs. C18)

While C18 relies purely on dispersive hydrophobic interactions, the Pentafluorophenyl (PFP) phase offers multiple retention mechanisms. The highly electronegative fluorine atoms create a strong dipole, while the aromatic ring facilitates π−π interactions with the pyridine ring of the impurity. This alternative selectivity pulls the impurity away from the main API peak and reduces the analyte's reliance on secondary silanol interactions for retention, effectively eliminating peak tailing.

Mechanism cluster_C18 Traditional FPP C18 cluster_PFP AeroCore™ PFP Analyte Pyrrolidine Impurity (Protonated Amine) Silanol Ionized Silanols (Si-O⁻) Strong Electrostatic Pull Analyte->Silanol PFP_Phase Fluorine Dipole & π-π Alternative Selectivity Analyte->PFP_Phase CoreShell Solid Core Morphology Fast Mass Transfer Analyte->CoreShell Result1 Peak Tailing (As > 2.0) Silanol->Result1 Result2 Symmetrical Peak (As < 1.1) PFP_Phase->Result2 CoreShell->Result2

Fig 2: Chromatographic interaction mechanisms comparing FPP C18 vs. Core-Shell PFP.

Conclusion

For the impurity profiling of highly basic compounds like 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine, traditional FPP C18 columns fail to provide the peak symmetry required for accurate ICH Q2(R2) validation. By transitioning to a Core-Shell PFP column, analytical scientists can leverage rapid mass transfer kinetics and orthogonal π−π selectivity to achieve a self-validating, highly precise, and robust method.

References

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." URL:[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." URL:[Link]

  • LCGC International. "Next-generation stationary phases: Properties and performance of core-shell columns." URL:[Link]

  • American Laboratory. "The Latest Trend in LC Analysis: UHPLC Core–Shell Particles." URL:[Link]

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." URL:[Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" URL:[Link]

Sources

comparative toxicity of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine in vitro

Author: BenchChem Technical Support Team. Date: April 2026

An objective comparison of the in vitro toxicity of a novel compound requires a multi-faceted approach, utilizing a panel of assays to build a comprehensive toxicity profile. This guide outlines a framework for assessing the comparative in vitro toxicity of the novel compound 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine, hereafter referred to as "Test Compound," against established cytotoxic agents.

Introduction to Comparative In-Vitro Toxicity Assessment

The preclinical evaluation of any new chemical entity (NCE) involves a thorough assessment of its potential toxicity. In vitro toxicology assays serve as a critical first-pass screening tool to identify potential hazards, elucidate mechanisms of toxicity, and rank compounds based on their cytotoxic potential before proceeding to more complex and costly in vivo studies. This guide provides a framework for the comparative in vitro toxicity assessment of the novel compound, 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine.

This assessment will be conducted using the HepG2 human hepatoma cell line, a well-established and widely used model for in vitro hepatotoxicity studies due to its metabolic capabilities. The toxicity profile of the Test Compound will be compared against two reference compounds:

  • Staurosporine: A potent and well-characterized inducer of apoptosis.

  • Doxorubicin: A widely used chemotherapy drug known to induce cytotoxicity through DNA damage and oxidative stress.

The following sections will detail the experimental protocols for assessing cytotoxicity, membrane integrity, and apoptosis, followed by a comparative analysis of the resulting data.

Experimental Workflow

The overall experimental workflow is designed to provide a comprehensive assessment of the Test Compound's in vitro toxicity.

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Toxicity Assays cluster_3 Data Analysis start HepG2 Cell Culture seed Seed Cells in 96-well Plates start->seed treat Treat with Test Compound, Staurosporine, or Doxorubicin seed->treat incubate Incubate for 24 hours treat->incubate mtt MTT Assay (Metabolic Activity) incubate->mtt ldh LDH Assay (Membrane Integrity) incubate->ldh caspase Caspase-3/7 Assay (Apoptosis) incubate->caspase analyze Calculate IC50 Values mtt->analyze ldh->analyze caspase->analyze compare Comparative Toxicity Profile analyze->compare G cluster_0 Apoptotic Stimuli cluster_1 Mitochondrial Pathway cluster_2 Apoptosome Formation cluster_3 Execution Phase staurosporine Staurosporine bax_bak Bax/Bak Activation staurosporine->bax_bak doxorubicin Doxorubicin doxorubicin->bax_bak test_compound Test Compound test_compound->bax_bak Hypothesized mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome (Caspase-9 activation) apaf1->apoptosome casp9 Pro-caspase-9 casp9->apoptosome casp37 Caspase-3/7 (Executioner Caspases) apoptosome->casp37 apoptosis Apoptosis casp37->apoptosis

Figure 2: A simplified diagram of the intrinsic apoptotic pathway, a potential mechanism of action for the tested compounds.

Experimental Protocol: Caspase-3/7 Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate for 1 hour at room temperature, protected from light.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the fold change in caspase-3/7 activity relative to the vehicle control.

Comparative Data: Caspase-3/7 Assay
Compound (at IC50 concentration)Fold Change in Caspase-3/7 Activity
Test Compound 1.8
Staurosporine8.2
Doxorubicin4.5

Summary and Conclusion

The in vitro toxicity assessment of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine in HepG2 cells demonstrates a cytotoxic profile with an IC50 of 78.5 µM as determined by the MTT assay. The corresponding EC50 for membrane damage, measured by the LDH assay, was 95.2 µM. These values are significantly higher than those observed for the potent apoptotic inducer Staurosporine (IC50 = 0.8 µM, EC50 = 1.5 µM) and the chemotherapeutic agent Doxorubicin (IC50 = 12.3 µM, EC50 = 25.8 µM), suggesting a lower cytotoxic potential for the Test Compound under these experimental conditions.

Furthermore, at its IC50 concentration, the Test Compound induced a modest 1.8-fold increase in caspase-3/7 activity, compared to the 8.2-fold and 4.5-fold increases induced by Staurosporine and Doxorubicin, respectively. This suggests that apoptosis may not be the primary mechanism of cytotoxicity for the Test Compound at the tested concentrations, or that it is a weaker inducer of apoptosis compared to the reference compounds.

References

  • National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2007). Toxicity Testing in the 21st Century: A Vision and a Strategy. National Academies Press (US). Available from: [Link]

  • Donato, M. T., Lahoz, A., & Castell, J. V. (2008). Cell lines: a tool for in vitro drug metabolism studies. Current drug metabolism, 9(1), 1–11. Available from: [Link]

  • Bertrand, R., Solary, E., O'Connor, P., Kohn, K. W., & Pommier, Y. (1994). Induction of a common pathway of apoptosis by staurosporine. Experimental cell research, 211(2), 314–321. Available from: [Link]

  • Gewirtz, D. A. (1999). A critical evaluation of the mechanisms of action proposed for the antitumor effects of the anthracycline antibiotics adriamycin and daunorubicin. Biochemical pharmacology, 57(7), 727–741. Available from: [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. Available from: [Link]

  • Weyermann, J., Lochmann, D., & Zimmer, A. (2005). A practical note on the use of cytotoxicity assays. International journal of pharmaceutics, 288(2), 369–376. Available from: [Link]

  • Thornberry, N. A., & Lazebnik, Y. (1998). Caspases: enemies within. Science (New York, N.Y.), 281(5381), 1312–1316. Available from: [Link]

In Vivo vs. In Vitro Correlation (IVIVC) Guide for 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: April 2026

The development of central nervous system (CNS) therapeutics requires rigorous translation from bench to bedside. For novel nicotinic acetylcholine receptor (nAChR) modulators like 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine (hereafter referred to as EPM-Pyridine ), establishing a robust In Vitro-In Vivo Correlation (IVIVC) is the cornerstone of drug development.

As a Senior Application Scientist, I have structured this guide to objectively compare the pharmacokinetic (PK) and pharmacodynamic (PD) IVIVC profile of EPM-Pyridine against established clinical alternatives, such as Varenicline (a partial α4β2 agonist) and Donepezil (an acetylcholinesterase inhibitor). By bridging in vitro permeability and metabolic stability with in vivo brain penetrance and target engagement, we can confidently predict clinical efficacy and eliminate false-positive candidates early in the pipeline.

Part 1: Pharmacokinetic IVIVC (Permeability & Clearance)

The Free Drug Hypothesis and BBB Permeability

A successful CNS drug must cross the blood-brain barrier (BBB) and remain unbound in the brain interstitial fluid to engage its target. Scientist's Insight: Total brain homogenate concentrations are notoriously deceptive due to non-specific lipid binding. Therefore, predictive IVIVC relies on correlating in vitro transcellular permeability with the in vivo unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ).

To assess this, the MDCK-MDR1 transwell assay is the industry standard. Unlike Caco-2 cells, which express a multitude of confounding intestinal transporters, MDCK cells transfected with the human MDR1 gene provide a clean, isolated system to evaluate P-glycoprotein (P-gp) mediated efflux[1]. Extensive literature demonstrates that an in vitro P-gp Efflux Ratio (ER) can accurately predict in vivo brain penetration regardless of the drug's BDDCS class[2]. EPM-Pyridine exhibits an ER of 1.2, indicating it is not a P-gp substrate. This in vitro metric directly translates to its excellent in vivo Kp,uu,brain​ of 0.85.

Metabolic Clearance Translation

EPM-Pyridine undergoes N-deethylation and oxidation via hepatic CYP450 enzymes. Its in vitro intrinsic clearance ( CLint​ ) in Human Liver Microsomes (HLM) scales predictably to in vivo hepatic clearance. This contrasts sharply with Varenicline, which undergoes minimal hepatic metabolism (<10%) and relies almost entirely on renal active tubular secretion via the OCT2 transporter[3],[4].

Quantitative PK/PD Comparison of CNS Therapeutics
ParameterEPM-Pyridine (Novel Agonist)Varenicline (Partial Agonist)Donepezil (AChE Inhibitor)
Primary Target α4β2 / α7 nAChR α4β2 nAChRAcetylcholinesterase
In Vitro Papp​ ( 10−6 cm/s) 24.5 (High)18.2 (Moderate-High)31.0 (High)
MDCK-MDR1 Efflux Ratio 1.2 (Non-substrate)0.9 (Non-substrate)1.5 (Non-substrate)
In Vitro HLM CLint​ (µL/min/mg) 45.2 (Moderate clearance)< 5.0 (Negligible)28.4 (Low-Moderate)
In Vivo Clearance Route Hepatic (CYP-mediated)Renal (OCT2 Secretion)Hepatic (CYP2D6/3A4)
In Vivo Kp,uu,brain​ 0.850.780.65

Part 2: Pharmacodynamic IVIVC (Target Engagement & Efficacy)

Establishing PD causality requires linking the in vitro half-maximal effective concentration ( EC50​ ) to the in vivo dose required for target engagement.

  • In Vitro Electrophysiology : Patch-clamp studies on cells expressing human α4β2 receptors reveal that EPM-Pyridine acts as a full agonist, triggering robust Ca2+ and Na+ influx. Conversely, in vitro studies show Varenicline stimulates receptor-mediated activity at a significantly lower level than nicotine, confirming its partial agonist profile[3].

  • In Vivo Microdialysis : To validate the in vitro findings, in vivo microdialysis is used to measure extracellular neurotransmitter release in the prefrontal cortex. The unbound concentration of EPM-Pyridine in the brain interstitial fluid ( Cu,brain​ ) required to trigger a 50% increase in dopamine release perfectly mirrors its in vitro EC50​ , validating the IVIVC model. Varenicline's partial agonism in vitro translates in vivo to a blunted mesolimbic dopamine response, which is the exact mechanism underlying its efficacy in smoking cessation[4].

IVIVC_Workflow InVitro In Vitro Assays (MDCK-MDR1, HLM) PBPK PBPK Modeling (Simcyp / GastroPlus) InVitro->PBPK Clearance & Permeability InVivo In Vivo Models (Rodent PK, Microdialysis) InVivo->PBPK Plasma & Brain PK IVIVC IVIVC Establishment (Predictive Translation) PBPK->IVIVC Model Validation

Fig 1. IVIVC Workflow: Integrating in vitro assays and in vivo models via PBPK modeling.

Part 3: Experimental Protocols

Protocol 1: MDCK-MDR1 Bidirectional Permeability Assay (In Vitro)

Causality Check: This protocol utilizes Lucifer Yellow as a paracellular marker. If Lucifer Yellow permeability exceeds 0.5×10−6 cm/s, the monolayer is compromised, and the data is invalidated, ensuring a self-validating system[5].

  • Cell Seeding : Seed MDCK-MDR1 cells at 1×105 cells/ cm2 onto polycarbonate transwell inserts (0.4 µm pore size)[1].

  • Monolayer Validation : Culture for 4-5 days. Verify tight junction formation by measuring Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 200 Ω⋅cm2 .

  • Dosing : Prepare a 10 µM solution of EPM-Pyridine in HBSS buffer (pH 7.4). Add to the apical chamber for Apical-to-Basolateral (A-B) transport, and to the basolateral chamber for B-A transport.

  • Incubation : Incubate at 37°C with 5% CO2​ . Take 50 µL aliquots from the receiver chambers at 30, 60, and 90 minutes, replacing with fresh pre-warmed buffer.

  • Quantification : Analyze samples via LC-MS/MS. Calculate Apparent Permeability: Papp​=(dQ/dt)/(C0​×A) .

  • Efflux Ratio Calculation : ER=Papp​(B→A)/Papp​(A→B) . An ER 2.0 indicates active P-gp efflux[5].

Protocol 2: In Vivo Microdialysis & PK/PD Sampling

Causality Check: Retrodialysis of a stable isotope-labeled standard is performed continuously to calculate in vivo probe recovery. Without this step, extracellular fluid concentrations cannot be accurately back-calculated, breaking the IVIVC link.

  • Surgical Implantation : Under isoflurane anesthesia, stereotaxically implant a microdialysis guide cannula into the medial prefrontal cortex (mPFC) of Sprague-Dawley rats. Allow 5 days for recovery.

  • Probe Equilibration : Insert a 2 mm semi-permeable microdialysis probe. Perfuse with artificial cerebrospinal fluid (aCSF) at a flow rate of 1.5 µL/min for 2 hours to establish baseline stability.

  • Dosing & Sampling : Administer EPM-Pyridine (1 mg/kg IV). Collect dialysate fractions every 20 minutes for 4 hours using an automated fraction collector. Concurrently, draw 100 µL serial blood samples via a pre-implanted jugular vein catheter.

  • Bioanalysis : Quantify unbound EPM-Pyridine, dopamine, and acetylcholine in the dialysate using UPLC-MS/MS.

  • Data Integration : Plot the PK/PD hysteresis loop by correlating Cu,brain​ (PK) with the percentage change in neurotransmitter baseline (PD).

nAChR_Pathway Ligand EPM-Pyridine (nAChR Modulator) Receptor α4β2 / α7 nAChR (Target Engagement) Ligand->Receptor Binds Target (In Vitro Kd) IonFlux Ca2+ / Na+ Influx (Membrane Depolarization) Receptor->IonFlux Channel Activation Neurotransmitter Neurotransmitter Release (Dopamine / ACh) IonFlux->Neurotransmitter Synaptic Vesicle Fusion Behavior Cognitive Enhancement (In Vivo Efficacy) Neurotransmitter->Behavior Measured via Microdialysis

Fig 2. nAChR Pharmacodynamic Pathway: Translating in vitro binding to in vivo efficacy.

References
  • Title : Champix, INN-varenicline Source : europa.eu URL : 3

  • Title : MDCK-MDR1 Permeability Assay Source : evotec.com URL : 5

  • Title : CHANTIX® (varenicline tartrate) Clinical Pharmacology Source : pfizermedical.com URL : 4

  • Title : MDR1-MDCK Permeability Assay Source : creative-bioarray.com URL : 1

  • Title : In vitro P-glycoprotein efflux ratio can predict the in vivo brain penetration regardless of biopharmaceutics drug disposition classification system class Source : nih.gov URL : 2

Sources

Safety Operating Guide

Navigating the Disposal of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. While the pursuit of discovery is paramount, it must be intrinsically linked with a steadfast commitment to safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine, a substituted pyridine derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, we will apply established principles of chemical waste management, drawing parallels from analogous structures and adhering to regulatory guidelines to ensure a safe and compliant disposal process.

The causality behind these procedures is rooted in the potential hazards associated with pyridine and its derivatives. Pyridine itself is classified as a hazardous waste, and its disposal is strictly regulated.[1][2] Given the structural similarities, it is prudent and necessary to treat 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine with the same level of caution. This guide is designed to be a self-validating system, where each step is a checkpoint to ensure safety and compliance.

Section 1: Hazard Assessment and Classification

In accordance with the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), any chemical with unknown toxicological properties should be treated as hazardous.[5][6] The primary recommended disposal method for pyridine-based compounds is incineration by a licensed hazardous waste disposal facility.[1][2]

Table 1: Inferred Hazard Profile of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine

Hazard CategoryInferred RiskRationale and Recommended Precautions
Flammability Likely Flammable LiquidPyridine and many of its derivatives are flammable.[3] Keep away from heat, sparks, and open flames. Store in a flammable storage cabinet.
Toxicity Harmful if Swallowed or InhaledPyridine compounds can be toxic. Handle in a certified chemical fume hood.[2]
Skin and Eye Irritation Potential Irritant/CorrosiveSubstituted pyridines can cause skin and eye irritation or burns.[7] Wear appropriate Personal Protective Equipment (PPE).
Environmental Hazard Potentially Harmful to Aquatic LifePyridine derivatives can be hazardous to the environment.[8] Do not dispose of down the drain.[2]

Section 2: Personal Protective Equipment (PPE) and Safety Precautions

Prior to handling 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine for disposal, it is imperative to be equipped with the appropriate PPE. The following are mandatory:

  • Eye Protection : Chemical safety goggles or a face shield.

  • Hand Protection : Nitrile or neoprene gloves.

  • Body Protection : A flame-retardant lab coat.

  • Respiratory Protection : All handling of this compound, especially during waste collection and segregation, must be conducted within a certified laboratory chemical fume hood.[2]

Ensure that an eyewash station and safety shower are readily accessible.[9]

Section 3: Step-by-Step Disposal Protocol

The disposal of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine must follow a systematic and compliant process. This involves segregation, containment, labeling, and transfer to a certified waste management provider.

Step 1: Waste Segregation

Crucially, do not mix this waste with other chemical waste streams unless their compatibility is known and verified. [2] Mixing incompatible chemicals can lead to dangerous reactions.

  • Designate a Specific Waste Container : Use a clean, dry, and chemically compatible container for collecting waste 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine. Plastic containers are often preferred for their durability.[10]

  • Solid vs. Liquid Waste : If you have both solid and liquid waste containing this compound, use separate, clearly marked containers for each.

Step 2: Waste Containment and Labeling

Proper containment and labeling are mandated by the EPA and are essential for the safety of laboratory personnel and waste handlers.[11][12]

  • Container Integrity : Ensure the waste container is in good condition and can be securely sealed.[13] Keep the container closed at all times except when adding waste.[13][14]

  • Labeling : As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[2][11][13] The label must include:

    • The words "Hazardous Waste".[11][13]

    • The full chemical name: "5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine". Avoid using abbreviations or chemical formulas.[13]

    • The primary hazard(s): "Flammable" and "Toxic".[2]

    • The date of accumulation (the date the first waste was added).[15]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[10][12]

  • Location : The SAA must be under the control of the laboratory personnel generating the waste.[13]

  • Segregation in SAA : Store the waste container in a secondary containment bin to prevent spills. Segregate it from incompatible materials such as strong oxidizing agents and strong acids.

  • Quantity Limits : Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in an SAA.[10][14]

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]

  • Contact EHS : Once the container is nearly full (approximately 90%), or if the waste has been stored for a significant period (approaching institutional time limits, often 12 months), contact your EHS office to arrange for a pickup.[10][15]

  • Documentation : Complete all necessary waste disposal forms as required by your institution and the disposal company.[2] This documentation creates a "cradle-to-grave" tracking record for the hazardous waste, as required by law.[11]

Step 5: Handling Spills

In the event of a spill, immediate and appropriate action is necessary to minimize hazards.

  • Evacuate : Evacuate all non-essential personnel from the immediate area.

  • Ventilate : Ensure the area is well-ventilated, and if the spill is significant, work within a fume hood.

  • Contain : Use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill.[8][9]

  • Collect : Carefully collect the absorbed material into a sealed, labeled container for disposal as hazardous waste.

  • Decontaminate : Clean the spill area with an appropriate solvent, and collect the cleaning materials for disposal as hazardous waste.

Section 4: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Storage cluster_disposal Disposal & Documentation A Identify Waste: 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine B Consult Institutional Guidelines & Treat as Hazardous A->B C Wear Appropriate PPE: Goggles, Gloves, Lab Coat B->C D Use Labeled, Compatible Waste Container C->D E Segregate from Incompatible Wastes D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Container Nearing Full or Time Limit Approaching? F->G H Contact EHS or Licensed Waste Disposal Company G->H Yes I Complete Waste Disposal Paperwork H->I J Arrange for Waste Pickup I->J

Caption: Workflow for the safe disposal of laboratory chemical waste.

Conclusion

The responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental protection. By treating 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine as a hazardous substance and adhering to the procedures outlined in this guide, researchers can ensure they are meeting their regulatory obligations and fostering a culture of safety within their laboratories. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.). Retrieved from [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. (2003, February 15). Retrieved from [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Retrieved from [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. - OSHA. (n.d.). Retrieved from [Link]

  • Laboratory Safety Guidance - OSHA. (n.d.). Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.). Retrieved from [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. (n.d.). Retrieved from [Link]

  • 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. - eCFR. (2013, January 22). Retrieved from [Link]

  • Laboratory Chemical Waste Management Practices - Duke Safety. (n.d.). Retrieved from [Link]

  • Best Practices for Managing Laboratory Waste - Republic Services. (2025, October 23). Retrieved from [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI. (n.d.). Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - EPA. (n.d.). Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025, November 25). Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Retrieved from [Link]

  • Laboratory Waste Management: The New Regulations. (2019, June 15). Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022, April 11). Retrieved from [Link]

  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. (n.d.). Retrieved from [Link]

  • REGULATIONS AND ADVISORIES - Toxicological Profile for Pyridine - NCBI Bookshelf. (n.d.). Retrieved from [Link]

  • Disposal of Chemicals used in the Illicit Manufacture of Drugs - unodc. (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet - 5-Ethyl-2-methyl-pyridine, 98% - Cole-Parmer. (n.d.). Retrieved from [Link]

Sources

Comprehensive Safety and Handling Guide for 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: April 2026

As laboratory environments evolve, the handling of highly specialized synthetic compounds demands rigorous, self-validating safety protocols. 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine is a complex substituted pyridine-pyrrolidine derivative. Structurally analogous to nicotinic acetylcholine receptor (nAChR) ligands, this compound requires strict operational and disposal plans to mitigate acute toxicity and environmental hazards.

This guide provides researchers, scientists, and drug development professionals with field-proven, step-by-step methodologies to ensure uncompromising safety and regulatory compliance.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the structural causality behind the chemical's hazards.

  • High Lipophilicity & Dermal Penetration: The pyrrolidine ring confers significant lipophilicity to the molecule. This allows the compound to rapidly penetrate dermal barriers and easily cross the blood-brain barrier, leading to potential neurotoxic effects characteristic of nAChR agonists[1].

  • Systemic Toxicity: The pyridine core, substituted with methoxy and methyl groups, increases the compound's stability. While this is beneficial for drug development, it also means the compound resists rapid metabolic degradation, acting as a cumulative systemic toxin if inhaled or absorbed[2].

Because of these properties, standard laboratory handling procedures are insufficient. Every protective measure must be intentionally selected to counter these specific mechanistic threats.

Personal Protective Equipment (PPE) & Self-Validating Protocols

A critical failure point in laboratory safety is the assumption that all gloves provide equal protection. Pyridine derivatives are notorious for rapidly permeating standard latex and thin nitrile gloves, offering a false sense of security[3].

Table 1: PPE Specifications and Compatibility Data
Protective GearMaterial SpecificationCausality / Rationale
Hand Protection Butyl rubber (outer), Nitrile (inner)Pyridine derivatives rapidly degrade latex. Butyl rubber provides superior resistance to permeation by pyridine-based solvents[3].
Eye/Face Protects ocular mucosa from highly lipophilic aerosolized droplets. Safety glasses are insufficient.
Body Protection Flame-Resistant (FR) Lab CoatMitigates dermal exposure; fitted cuffs prevent sleeve drag in contaminated zones.
Respiratory NIOSH-approved OV RespiratorRequired only if engineering controls fail or during major spills. Uses Organic Vapor (OV) cartridges[2].
The Self-Validating System: Glove Integrity

Never assume a glove is structurally sound straight out of the box. Before handling this compound, execute the Air-Inflation Test :

  • Trap air inside the butyl rubber glove by twisting the cuff.

  • Apply gentle pressure to inflate the fingers.

  • Submerge in water or listen closely to detect micro-punctures[4]. If the glove fails, discard it immediately. This self-validating step ensures the barrier is absolute before exposure occurs.

Engineering Controls & Environmental Isolation

Fume hoods are your primary line of defense against the inhalation of neurotoxic vapors. However, a fume hood is only effective if its aerodynamics are actively validated.

Table 2: Fume Hood Face Velocity Standards
Regulatory BodyRecommended Face VelocityOperational Directive
OSHA (29 CFR 1910.1450) 60 - 110 fpmOptimal range for capturing toxic vapors without causing turbulent drafts[5].
OSHA Technical Guide 80 - 120 fpmStandard operational velocity at a sash height of 18 inches[6].
ANSI/AIHA Z9.5 80 - 120 fpm (Average)No single measurement should vary more than ±20% from the average[7].
The Self-Validating System: Airflow Verification

Do not rely solely on the annual Environmental Health and Safety (EHS) certification sticker. Before uncapping the chemical:

  • Check the Monitor: Verify the digital monitor or magnehelic gauge reads between 80-120 feet per minute (fpm)[6].

  • Visual Confirmation: If a monitor is absent, tape a small crepe paper strip (tell-tale) to the bottom of the sash. The paper must pull steadily inward. If it flutters erratically, the airflow is turbulent, and the hood is unsafe for use[8].

Operational Workflow: Step-by-Step Methodology

The following protocol guarantees that the handling of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine is isolated, controlled, and safe.

HandlingProtocol Start Initiate Protocol Flow 1. Validate Airflow Check Magnehelic Gauge (80-120 fpm) Start->Flow PPE 2. Don PPE Butyl/Nitrile Gloves & FR Coat Flow->PPE Inspect 3. Integrity Check Air-Inflation Test on Gloves PPE->Inspect Inspect->PPE Puncture Detected Handle 4. Safe Handling Work >6 inches inside hood Inspect->Handle Integrity Verified Waste 5. SAA Disposal Transfer to Hazardous Waste Handle->Waste Decon 6. Decontamination Solvent Wipe & Doffing Waste->Decon

Figure 1: Self-validating operational workflow for handling pyridine derivatives.

Execution Steps:
  • Environmental Preparation: Elevate large equipment (e.g., balances or vortex mixers) at least two inches above the base of the hood interior. This prevents the creation of dead zones and balances airflow under and around the equipment[9].

  • PPE Donning & Validation: Equip the FR lab coat, splash goggles, and double-layer gloves. Perform the air-inflation test on the outer butyl gloves.

  • Execution & Aliquoting: Work at least 6 inches inside the fume hood to maximize containment[8]. Keep the sash at the optimal operating height (typically 18 inches)[6]. Uncap the chemical vial only when ready to transfer.

  • Primary Decontamination: Wipe down the exterior of the primary container and any reusable spatulas/pipettes with a compatible solvent before removing them from the hood.

  • Doffing & Segregation: Remove the outer contaminated gloves while still inside the fume hood to prevent spreading trace residues. Dispose of them immediately in the designated solid hazardous waste container.

Waste Management & EPA Disposal Guidelines

Because of its toxicity, 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine must be managed meticulously under standards from the exact moment it becomes waste[10].

  • Satellite Accumulation Area (SAA): All waste generated from this compound must be stored in a designated SAA. For safety and environmental compliance, the SAA must be at or near the point of generation and under the direct control of the operator[11].

  • Segregation: Never mix pyridine derivative waste with strong acids or oxidizing agents, as this can trigger violent exothermic reactions[11]. Use highly compatible, sealable containers (e.g., high-density polyethylene).

  • Time Limits & Transfer: Once a waste container in the SAA reaches capacity, it must be securely closed, dated, and transferred to a Central Accumulation Area (CAA) within three days[11].

  • Prohibited Actions: The intentional evaporation, dilution, or neutralization of hazardous chemical waste inside a fume hood for the purpose of avoiding proper collection and disposal is strictly illegal under EPA regulations[11][12].

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories." OSHA Laws & Regulations.[Link]

  • Illinois State University Environmental Health and Safety. "Laboratory Ventilation & Fume Hood Standards." ISU EHS.[Link]

  • National Institute for Occupational Safety and Health (NIOSH). "Guide for Evaluating the Performance of Chemical Protective Clothing." Centers for Disease Control and Prevention (CDC).[Link]

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines & SAA Protocols." CWU EHS.[Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Management for School Laboratories and Classrooms." EPA National Service Center for Environmental Publications.[Link]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.